(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAVXHAOCLQBF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434230 | |
| Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82834-12-6 | |
| Record name | N-[(1S)-1-Carboxyethyl]-L-norvaline 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid (CAS 82834-12-6): A Key Intermediate in Perindopril Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core of Perindopril Synthesis
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid, also known as N-[(S)-1-Carbethoxybutyl]-(S)-alanine, is a pivotal chiral intermediate in the synthesis of Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. The stereochemical integrity of this molecule is paramount, as it directly influences the pharmacological efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and its crucial role in the manufacturing of Perindopril, tailored for professionals in the field of pharmaceutical sciences.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of this intermediate is the bedrock of its effective utilization in synthesis and quality control.
| Property | Value | Reference |
| CAS Number | 82834-12-6 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | 145-150 °C | [3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |
| Synonyms | N-[(S)-1-Carbethoxybutyl]-(S)-alanine, Perindopril Impurity 13, Perindopril Intermediate 1 | [3][5][6] |
The Synthetic Pathway: Crafting a Chiral Keystone
The synthesis of this compound is a critical step that establishes the required stereochemistry for Perindopril. Several synthetic strategies have been developed, primarily focusing on stereoselective reactions to ensure high diastereomeric purity.
One common approach involves the reductive amination of a keto-acid with an amino acid ester, followed by separation of the desired diastereomer. A representative synthetic scheme is outlined below.[7][8]
Figure 1: A generalized synthetic workflow for this compound.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on principles described in the patent literature.[7][8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Reductive Amination
-
In a suitable hydrogenation reactor, dissolve L-alanine and ethyl 2-oxopentanoate in an appropriate solvent such as ethanol.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and maintain the reaction at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Upon reaction completion, carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture.
Step 2: Diastereomeric Resolution
-
The resolution of the (S,S) diastereomer from the (R,S) diastereomer is a critical step and can often be achieved through fractional crystallization.[7]
-
Dissolve the crude mixture in a suitable solvent system. The choice of solvent is crucial and may require empirical determination.
-
Induce crystallization by cooling, seeding, or addition of an anti-solvent.
-
Collect the crystalline solid, which should be enriched in the desired (S,S) diastereomer, by filtration.
-
The purity of the isolated solid should be assessed using chiral HPLC. Multiple recrystallizations may be necessary to achieve the desired diastereomeric excess.
The Crucial Role in Perindopril Synthesis
This compound serves as a key building block that is coupled with another chiral intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, to form the backbone of Perindopril.
Figure 2: The role of the title compound in the synthesis of Perindopril.
The coupling reaction is typically a peptide bond formation, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[8] The stereochemical integrity of both intermediates must be maintained throughout this process to ensure the final product is the desired stereoisomer of Perindopril.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for the quality of the final API. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and diastereomeric excess of the intermediate.
Illustrative HPLC Method Parameters:
| Parameter | Specification |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) for diastereomeric separation; C18 for purity analysis. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution. |
| Flow Rate | Typically 0.8 - 1.5 mL/min. |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore. |
| Column Temperature | Controlled temperature (e.g., 25-40 °C) to ensure reproducibility. |
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]
Spectroscopic Methods
Spectroscopic techniques are essential for structural elucidation and confirmation of the intermediate's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carboxylic acid, ester, and amine groups.
Stability and Degradation
Forced degradation studies are crucial to understand the stability of the intermediate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][11] This information is vital for determining appropriate storage and handling conditions and for developing stability-indicating analytical methods. Perindopril and its intermediates are known to be susceptible to hydrolysis and cyclization.[12]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed during handling and storage.
Summary of Safety Information:
| Aspect | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. | [1][4] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. | [1][4] |
| Storage | Store in a cool, dry place in a tightly sealed container. | [3][4] |
| First Aid | In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. | [1][2] |
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[1][2][13]
Conclusion: A Critical Component in Pharmaceutical Manufacturing
This compound is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design and synthesis. A thorough understanding of its synthesis, characterization, and handling is essential for any scientist or researcher involved in the development and manufacturing of Perindopril. The information presented in this guide serves as a foundational resource to support these critical endeavors in the pharmaceutical industry.
References
- AK Scientific, Inc. Safety Data Sheet: N-[(S)-1-Carbethoxy-1-butyl]-L-alanine. (n.d.).
- Chaudhary, A., & Dave, J. (2020). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in their Combined Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
- Guidechem. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine (CAS No. 82834-12-6) SDS.
- A validated RP-HPLC method for the determination of perindopril erbumine in pharmaceutical formul
- Combi-Blocks. (n.d.). Safety Data Sheet: this compound.
- Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. (n.d.). SciSpace.
- Novel method for preparation of crystalline perindopril erbumine. (2005).
- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.).
- Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bi. (2025).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(S)-1-Carbethoxy-1-butyl]-L-alanine.
- Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (n.d.). Brieflands.
- Summary of forced degradation study results. (n.d.).
- Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (2005).
- Analytical Method Development and Validation of Perindopril and Amlodipine as Multicomponent Formulation by HPLC Method. (2023). International Journal of Life Science and Pharma Research.
- Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. (2023). Journal of the Iranian Chemical Society.
- Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (2005).
- BOC Sciences. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.
- 2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid. (n.d.). PubChem.
- A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. (2014). Journal of the Serbian Chemical Society.
- Viana-Chemicals. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.
- ChemicalBook. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.
- NOVEL METHOD FOR PREPARATION OF CRYSTALLINE PERINDOPRIL ERBUMINE. (2009).
- This compound. (n.d.). PharmaCompass.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- This compound. (n.d.). Oakwood Chemical.
- 1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (CAS No: 82834-12-6)
- 82834-12-6|N-[(S)-1-Carbethoxy-1-butyl]-L-alanine. (n.d.). BLDpharm.
- 2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | CAS:82834-12-6. (n.d.).
- CAS No : 82834-12-6 | Product Name : N-[(S)-1-Carbethoxybutyl]-(S)-alanine. (n.d.).
- N-[1-(S)-Ethoxycarbonylbutyl]-(S)-alanine. (2024). ChemBK.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021). Pharmaceutics.
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Foreword: The Strategic Importance of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine in Lisinopril Synthesis
An In-depth Technical Guide to the Synthesis of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine
N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine is a critical chiral building block in the synthesis of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure. The efficacy and safety of Lisinopril are intrinsically linked to its specific stereochemistry. Therefore, the synthesis of the N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine intermediate must be executed with high stereocontrol to ensure the formation of the desired (S,S)-diastereomer. This guide provides a comprehensive technical overview of a robust and widely employed synthetic route, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and professionals in drug development.
Core Synthetic Strategy: Diastereoselective Reductive Amination
A prevalent and industrially viable method for the synthesis of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine involves the diastereoselective reductive amination of a keto-ester with L-alanine. This approach is favored due to its high efficiency, stereoselectivity, and operational scalability.
The Overall Transformation
The synthesis initiates with the condensation of ethyl 2-oxo-4-phenylbutanoate and L-alanine to form a transient imine intermediate. This intermediate is then subjected to catalytic hydrogenation, which stereoselectively reduces the imine to the target amine.
Caption: Reductive amination pathway for the synthesis of the target molecule.
Mechanistic Insights and Stereochemical Control
The cornerstone of this synthetic route is the control of stereochemistry during the reduction of the imine. The pre-existing chiral center in L-alanine directs the approach of the hydrogen to the face of the imine double bond, leading to the preferential formation of the (S,S)-diastereomer. The choice of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is crucial for achieving high diastereoselectivity. The solid catalyst surface provides a template for the stereocontrolled addition of hydrogen.
Detailed Experimental Protocol
The following protocol outlines a laboratory-scale synthesis of N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Ethyl 2-oxo-4-phenylbutanoate | 64920-30-5 | 206.23 | ≥98% |
| L-Alanine | 56-41-7 | 89.09 | ≥99% |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | - |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 99.8% |
| Hydrogen Gas | 1333-74-0 | 2.02 | High Purity |
| Celite® 545 | 61790-53-2 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Saturated Sodium Bicarbonate | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add L-alanine (8.91 g, 0.1 mol) and anhydrous methanol (100 mL). Stir the suspension until the L-alanine is partially dissolved.
-
Addition of Reactants: To the stirred suspension, add ethyl 2-oxo-4-phenylbutanoate (20.62 g, 0.1 mol).
-
Catalyst Introduction: Under a gentle stream of nitrogen, carefully add 10 wt. % palladium on carbon (1.5 g).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate and backfill the flask with hydrogen gas three times to ensure an inert atmosphere. Maintain a slight positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up and Isolation:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL) to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil.
-
Dissolve the oil in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted L-alanine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Process Optimization and Critical Parameters
To ensure high yield and diastereoselectivity, the following parameters should be carefully controlled:
-
Solvent System: While methanol is a common choice, other polar protic solvents can influence the reaction rate and stereoselectivity.
-
Catalyst Selection and Loading: The activity and selectivity of the palladium catalyst are paramount. The catalyst loading should be optimized to balance reaction time, cost, and efficiency.
-
Hydrogen Pressure: The reaction is typically performed under atmospheric or slightly positive pressure of hydrogen. Higher pressures can increase the reaction rate but require specialized equipment.
-
Temperature Control: The reaction is generally conducted at ambient temperature to maximize diastereoselectivity. Excursions to higher temperatures can lead to a decrease in the diastereomeric excess.
Analytical Characterization
The identity, purity, and stereochemical integrity of the synthesized N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine must be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric ratio and ensure the desired stereochemical purity.
Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially when dry. It should be handled with care, preferably in a wetted state or under an inert atmosphere.
-
Solvents: Methanol and ethyl acetate are flammable and should be handled with appropriate precautions.
Conclusion
The diastereoselective reductive amination route to N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine represents a highly effective and reliable method for the synthesis of this key pharmaceutical intermediate. A thorough understanding of the reaction mechanism, meticulous control of experimental parameters, and rigorous analytical characterization are essential for the successful production of a high-quality product suitable for the synthesis of Lisinopril.
References
An In-depth Technical Guide to (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid, a molecule of significant interest in pharmaceutical development. Known by several synonyms, including N-[(S)-1-Carbethoxybutyl]-(S)-alanine, this dipeptide derivative is a critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril.[1] Its characterization and control are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document details the compound's physicochemical properties, outlines validated analytical methodologies for its identification and quantification, describes its synthetic pathways, and discusses its relevance in pharmaceutical manufacturing. The guide is structured to provide both foundational knowledge and actionable, field-proven protocols for professionals engaged in pharmaceutical research and development.
Introduction and Nomenclature
(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid is a chiral organic compound that serves as a key building block in the synthesis of various pharmaceuticals.[2] Its structure comprises an L-alanine moiety linked to an L-norvaline ethyl ester. This specific stereochemistry is crucial for its role in asymmetric synthesis, where it dictates the stereochemical outcome of the final API.
Primary Identifiers:
-
IUPAC Name: (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid[3]
-
Synonyms: N-[(S)-1-Carbethoxybutyl]-(S)-alanine, N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine[2][3]
While sometimes contextually associated with impurities of drugs like Lisinopril, its primary documented role is as a key starting material or intermediate.[1] Understanding its properties is therefore not just an academic exercise but a regulatory and quality control necessity in drug manufacturing.
Physicochemical and Structural Properties
A thorough understanding of the compound's physical and chemical properties is the foundation for its effective handling, analysis, and application in synthesis.
Structural and Molecular Data
The molecular structure consists of two amino acid derivatives joined by a secondary amine linkage. The presence of two stereocenters, both in the (S) configuration, is a defining feature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₄ | [3][5] |
| Molecular Weight | 217.26 g/mol | [3][5] |
| Canonical SMILES | CCCC(C(=O)OCC)NC(C)C(=O)O | [3] |
| Isomeric SMILES | CCCNC(=O)O | [3] |
| InChI Key | AUVAVXHAOCLQBF-YUMQZZPRSA-N | [3] |
Physical Properties
The physical state and solubility characteristics dictate the choice of solvents for synthesis, purification, and analytical sample preparation.
| Property | Value | Source |
| Appearance | White to off-white powder | [2] |
| Melting Point | 125-130°C | [2] |
| Solubility | Soluble in water and ethanol | [2] |
| XLogP3 | -0.9 | [3] |
| Storage | Store in a cool, dry place away from direct sunlight | [2] |
The negative XLogP3 value indicates a high degree of hydrophilicity, consistent with its solubility in polar solvents like water and ethanol.[3]
Synthesis and Manufacturing Context
This compound is not typically a final drug product but rather a crucial intermediate. Its synthesis is a key step in the manufacturing pathway of more complex molecules. The primary synthetic route involves the reductive amination of ethyl 2-oxopentanoate with L-alanine, followed by stereoselective reduction or chiral resolution.
Causality in Synthesis: The choice of a stereoselective synthesis is critical. The biological activity of the final API (e.g., Perindopril) is highly dependent on achieving the correct stereoisomer. Using a chiral starting material like L-alanine and controlling the stereochemistry of the subsequent reactions ensures the formation of the desired (S,S) diastereomer, minimizing the need for costly and complex downstream purification to remove unwanted stereoisomers.
Diagram: Synthetic Pathway Logic
This diagram illustrates the logical flow from starting materials to the final intermediate, emphasizing the critical stereochemical control step.
Caption: Logical workflow for the synthesis of the target intermediate.
Analytical Methodologies
The analysis of this compound is critical for quality control, both as a raw material and for monitoring its conversion in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the predominant technique.
Rationale for Method Selection
HPLC is the method of choice for several reasons:
-
Specificity: It can separate the target compound from starting materials, by-products, and stereoisomers.
-
Sensitivity: UV detection, typically around 210 nm, provides excellent sensitivity for this molecule, which lacks a strong chromophore.[6]
-
Quantification: It allows for precise quantification, essential for process monitoring and ensuring the purity of the intermediate.[6]
Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for definitive identification, especially in impurity profiling and structural elucidation of unknown related substances.[7]
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method for assessing the purity of the compound. It is based on principles widely used for the analysis of related pharmaceutical compounds.[8]
Objective: To quantify the purity of (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid and detect any related impurities.
1. Instrumentation and Materials:
-
HPLC system with UV detector (Agilent 1100 series or equivalent)[7]
-
C8 or C18 reverse-phase column (e.g., Luna 5 µm C8(2), 250 x 4.6 mm)[8]
-
Acetonitrile (HPLC grade)
-
Monobasic Sodium Phosphate Dihydrate
-
Phosphoric Acid
-
Water (HPLC grade)
-
Reference Standard: (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (>99% purity)
2. Chromatographic Conditions:
-
Mobile Phase A: Phosphate Buffer (e.g., 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL water, adjust pH to 4.1 with Phosphoric Acid)[8]
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, linear gradient to 40% B over 20 minutes. Hold at 40% B for 5 minutes. Return to 5% B and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[6]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the Reference Standard and dissolve in 100 mL of Mobile Phase A to get a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh ~10 mg of the sample and prepare as described for the Standard Solution.
4. System Suitability:
-
Inject the Standard Solution five times.
-
The relative standard deviation (%RSD) for the peak area of the main analyte should be not more than 2.0%.
-
The tailing factor (symmetry) should be not more than 1.7.[8]
5. Procedure:
-
Inject the blank (Mobile Phase A), followed by the Standard Solution and then the Sample Solution.
-
Identify the peak corresponding to the analyte by comparing the retention time with the Standard Solution.
-
Calculate the purity of the sample using the area percent method.
Self-Validation and Trustworthiness: This protocol incorporates a system suitability test, which is a self-validating mechanism. By ensuring the precision of injections and acceptable peak shape before sample analysis, the protocol confirms that the chromatographic system is performing correctly, thereby ensuring the trustworthiness of the results.
Diagram: Analytical Workflow
This diagram outlines the step-by-step process for the HPLC analysis, from preparation to data analysis.
Caption: Standard workflow for HPLC purity determination.
Role in Pharmaceutical Quality and Safety
As a key intermediate, the purity of (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid directly impacts the purity profile of the final API. Impurities present in this starting material can be carried through the synthesis and may be difficult to remove in later stages. Therefore, stringent control and characterization of this compound are essential for regulatory compliance and patient safety. Analytical methods, such as the HPLC protocol described, are fundamental tools for manufacturers to ensure their products meet the required quality standards.[2][7]
Conclusion
(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid is more than a simple chemical; it is a linchpin in the synthesis of important therapeutic agents. This guide has provided a detailed technical overview of its properties, synthesis, and analysis, grounded in established scientific principles and methodologies. For researchers and drug development professionals, a deep understanding of this intermediate is indispensable for the successful development of safe, effective, and high-quality pharmaceuticals.
References
-
Title: (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (CAS No: 82834-12-6) API Intermediate Manufacturers Source: apicule URL: [Link]
-
Title: Methods of Analysis of Lisinopril: A Review Source: Walsh Medical Media URL: [Link]
-
Title: Lisinopril EP Impurity B Source: Pharmace Research Laboratory URL: [Link]
-
Title: Separation of Lisinopril and its Organic Impurities per USP Monograph Source: Phenomenex URL: [Link]
-
Title: CAS:82834-12-6 (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid manufacturer Source: Nbinno.com URL: [Link]
-
Title: Methods of Analysis of Lisinopril: A Review Source: ResearchGate URL: [Link]
-
Title: Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Lisinopril EP Impurity B | 6192-52-5 Source: SynThink Research Chemicals URL: [Link]
-
Title: Lisinopril Impurities Source: SynZeal URL: [Link]
-
Title: this compound Source: PharmaCompass.com URL: [Link]
-
Title: Spectrophotometric methods for the determination of lisinopril in medicines Source: Pharmacia URL: [Link]
-
Title: (S)-2-(((S)-1-Isopropoxy-1-oxopentan-2-yl)amino)propanoic Acid Source: Pharmaffiliates URL: [Link]
-
Title: this compound Source: Oakwood Chemical URL: [Link]
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- 1. apicule.com [apicule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | CAS:82834-12-6 | Atomaxchem [en.atomaxchem.com]
- 5. This compound [oakwoodchemical.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Technical Guide to the Stereoselective Synthesis of a Key Perindopril Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Perindopril's Therapeutic Action
Perindopril is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE), widely prescribed for the treatment of hypertension, heart failure, and stable coronary artery disease.[1] As a prodrug, Perindopril is metabolized in vivo to its active form, perindoprilat, which exerts its therapeutic effects by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. The molecular structure of Perindopril is characterized by the presence of five chiral centers, giving rise to 32 possible stereoisomers. The biological activity of Perindopril is highly dependent on the specific stereochemistry at each of these centers, with the (2S,3aS,7aS) configuration of the octahydroindole-2-carboxylic acid moiety being crucial for its efficacy. Consequently, the stereoselective synthesis of this key bicyclic intermediate is a critical aspect of Perindopril's manufacturing process, ensuring the production of the therapeutically active isomer while minimizing the presence of less active or inactive stereoisomers.
This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of the pivotal Perindopril intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, and its coupling partner, N-[(S)-1-carboxybutyl]-(S)-alanine. We will delve into the mechanistic underpinnings of the key stereoselective reactions, provide detailed experimental protocols, and present comparative data to inform the selection of synthetic routes.
Core Synthetic Strategy: A Convergent Approach
The industrial synthesis of Perindopril typically follows a convergent strategy, involving the preparation of two key chiral fragments, which are then coupled, followed by final deprotection steps. This approach allows for greater control over the stereochemistry of the final molecule.
Figure 1: Convergent synthetic strategy for Perindopril.
Stereoselective Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
The synthesis of the bicyclic amino acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is the most challenging aspect of Perindopril synthesis, as it involves the creation of three contiguous chiral centers. The primary industrial method for achieving this is through the diastereoselective hydrogenation of a chiral precursor, (S)-indoline-2-carboxylic acid.
Diastereoselective Hydrogenation: The Cornerstone of Stereocontrol
The hydrogenation of (S)-indoline-2-carboxylic acid over a heterogeneous catalyst, such as platinum oxide (PtO2, Adams' catalyst), is a widely employed method for the synthesis of the desired (2S,3aS,7aS) isomer.[2] The existing stereocenter at the C2 position directs the hydrogenation of the aromatic ring, leading to the formation of the cis-fused ring system with the desired stereochemistry.
Mechanism of Diastereoselective Hydrogenation:
The stereoselectivity of the hydrogenation is governed by the adsorption of the substrate onto the surface of the catalyst. The substrate, (S)-indoline-2-carboxylic acid, adsorbs on the catalyst surface on its less sterically hindered face. The carboxyl group at the C2 position orients away from the catalyst surface, and the hydrogen atoms are delivered from the catalyst surface to the same face of the aromatic ring, resulting in a syn-addition. This directed hydrogenation leads to the formation of the (2S,3aS,7aS) stereoisomer as the major product.
Figure 2: Simplified mechanism of diastereoselective hydrogenation.
Experimental Protocol for Diastereoselective Hydrogenation:
Materials:
-
(S)-indoline-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
Ethanol
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a high-pressure hydrogenation vessel.[2]
-
Platinum(IV) oxide (300 mg) is added to the solution.[2]
-
The vessel is sealed and flushed with hydrogen gas.
-
The reaction mixture is hydrogenated at a pressure of 50-70 bar and a temperature of 60°C for 24 hours.[2][3]
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[2]
Table 1: Comparison of Catalysts and Conditions for Diastereoselective Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| PtO₂ | (S)-Indoline-2-carboxylic acid | Acetic Acid | 60 | 50-70 | >95% | 85 | [2][3] |
| Rh/Al₂O₃ | Indoline-2-carboxylic acid | Methanol | Ambient | Not Specified | High (endo isomer favored) | Not Specified | [4] |
Alternative Stereoselective Route: Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer of the octahydroindole-2-carboxylic acid intermediate. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective in catalyzing the enantioselective hydrolysis or transesterification of racemic esters of octahydroindole-2-carboxylic acid.
Principle of Enzymatic Resolution:
In a racemic mixture of the ester, the lipase will selectively catalyze the hydrolysis of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted ester (of one enantiomeric form) from the hydrolyzed acid (of the other enantiomeric form).
Figure 3: Principle of enzymatic resolution of a Perindopril intermediate.
Experimental Protocol for Enzymatic Resolution (Conceptual):
Materials:
-
Racemic ethyl octahydroindole-2-carboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether)
-
Ethyl acetate
Procedure:
-
The racemic ethyl octahydroindole-2-carboxylate is dissolved in a suitable organic solvent.
-
Immobilized CALB and phosphate buffer are added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40°C) and the progress of the hydrolysis is monitored by HPLC.[5]
-
Once approximately 50% conversion is reached, the enzyme is filtered off.
-
The organic layer is separated, washed, and dried. The unreacted (S)-ester can be isolated by evaporation of the solvent.
-
The aqueous layer is acidified and extracted with ethyl acetate to isolate the (R)-acid.
Stereoselective Synthesis of N-[(S)-1-carboxybutyl]-(S)-alanine
The second key intermediate, N-[(S)-1-carboxybutyl]-(S)-alanine, possesses two chiral centers with the (S) configuration. This is typically synthesized through a diastereoselective reductive amination reaction.
Diastereoselective Reductive Amination
This method involves the reaction of an α-keto ester, such as ethyl 2-oxopentanoate, with an enantiopure amino acid ester, L-alanine ethyl ester, to form an imine intermediate. The subsequent hydrogenation of the imine, in the presence of a catalyst like palladium on carbon (Pd/C), proceeds with high diastereoselectivity to yield the desired (S,S) diastereomer.
Mechanism of Diastereoselective Reductive Amination:
The stereoselectivity of the reduction is influenced by the existing chiral center in the L-alanine moiety. The substrate adsorbs onto the catalyst surface in a conformation that minimizes steric hindrance, leading to the delivery of hydrogen from one face of the C=N double bond, thereby favoring the formation of the (S) configuration at the newly formed chiral center.
Experimental Protocol for Reductive Amination:
Materials:
-
Ethyl 2-oxopentanoate
-
L-alanine ethyl ester hydrochloride
-
Triethylamine
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
L-alanine ethyl ester hydrochloride is dissolved in ethanol, and triethylamine is added to liberate the free amine.
-
Ethyl 2-oxopentanoate is added to the solution, and the mixture is stirred to form the imine intermediate.
-
10% Pd/C catalyst is added to the reaction mixture.
-
The mixture is hydrogenated under normal pressure and at room temperature until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine.
-
The crude product can be purified by crystallization or chromatography.
Table 2: Stereoselectivity in the Synthesis of N-[(S)-1-carboxybutyl]-(S)-alanine
| Reactant 1 | Reactant 2 | Catalyst | Diastereomeric Excess (d.e.) | Reference |
| Ethyl 2-oxopentanoate | L-alanine ethyl ester | Pd/C | High |
Coupling and Final Deprotection
Once the two chiral intermediates are synthesized with high stereochemical purity, they are coupled to form the protected Perindopril molecule.
Peptide Coupling Reaction
The coupling of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-carboxybutyl]-(S)-alanine is typically achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBT).
Experimental Protocol for Peptide Coupling:
Materials:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester
-
N-[(S)-1-carboxybutyl]-(S)-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBT)
-
Ethyl acetate
-
Triethylamine
Procedure:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-1-carboxybutyl]-(S)-alanine are dissolved in ethyl acetate.
-
HOBT and triethylamine are added to the solution.
-
The reaction mixture is cooled, and a solution of DCC in ethyl acetate is added dropwise.
-
The reaction is stirred at a controlled temperature (e.g., 15-20°C) for several hours.[1]
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium bicarbonate solution and water, then dried over sodium sulfate.
-
The solvent is removed under reduced pressure to yield the protected Perindopril intermediate.
Final Deprotection
The final step in the synthesis of Perindopril is the removal of the protecting groups. The benzyl ester is typically deprotected by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.
Experimental Protocol for Deprotection:
Materials:
-
Protected Perindopril intermediate
-
Palladium on carbon (5% Pd/C)
-
Methylcyclohexane
-
Water
Procedure:
-
The protected Perindopril intermediate is dissolved in methylcyclohexane.
-
A suspension of 5% Pd/C in methylcyclohexane and water is added.
-
The mixture is hydrogenated under a pressure of 0.5 bar at a temperature of 15-30°C until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration.
-
The aqueous phase is separated, washed with methylcyclohexane, and then lyophilized to yield Perindopril.
Conclusion: A Precisely Controlled Stereochemical Journey
The stereoselective synthesis of the key intermediates for Perindopril is a testament to the power of modern organic chemistry in controlling molecular architecture. The diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid and the diastereoselective reductive amination for the synthesis of the side chain are pivotal steps that ensure the formation of the desired stereoisomers with high purity. Alternative methods, such as enzymatic resolution, offer promising avenues for even more efficient and sustainable manufacturing processes. A thorough understanding of the underlying mechanisms of these stereoselective transformations, coupled with carefully optimized reaction conditions, is paramount for the successful and efficient production of this life-saving medication. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and manufacturing to navigate the intricate world of stereoselective synthesis.
References
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1436–1441. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
- Process for the synthesis of N-((S)-1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthesis of perindopril.
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. National Institutes of Health. [Link]
-
(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. PubMed. [Link]
-
N-[1-(S)-Ethoxycarbonylbutyl]-(S)-alanine. ChemBK. [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
- Process for the preparation of perindopril.
-
Adams' catalyst. Wikipedia. [Link]
- Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine.
-
Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction? ResearchGate. [Link]
-
Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. [Link]
-
Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. National Institutes of Health. [Link]
-
Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. Scilit. [Link]
-
Ethyl 2-oxovalerate. PubChem. [Link]
- Method for synthesis of perindopril and its pharmaceutically acceptable salts.
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]
- Method for preparing (s)-indoline-2-carboxylic acid and (s).
- Process for preparation of perindopril intermediate.
Sources
An In-depth Technical Guide to Chiral Dipeptide Intermediates for ACE Inhibitors
Abstract
The therapeutic efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure, is intrinsically tied to the precise stereochemistry of their molecular structure.[1] At the heart of their synthesis lies the formation of chiral dipeptide intermediates, whose stereochemical integrity dictates the final drug's potency and safety. This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of these vital intermediates, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind key experimental choices, from stereoselective synthesis strategies to advanced analytical validation, grounding the discussion in authoritative protocols and industry best practices.
Introduction: The Stereochemical Imperative in ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) is a zinc-containing dipeptidyl carboxypeptidase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] ACE inhibitors function by blocking this conversion. The active site of ACE is highly stereospecific, meaning it interacts preferentially with substrates and inhibitors of a specific three-dimensional orientation.
Many prominent ACE inhibitors, such as Enalapril, Lisinopril, and Ramipril, are not single amino acids but rather analogues of dipeptides or tripeptides.[1][2][4] For instance, Lisinopril is chemically known as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline.[5][6] The "S" configuration at the chiral centers is paramount; other stereoisomers often exhibit dramatically lower inhibitory activity or can introduce unwanted side effects.[7][8] Perindopril, for example, has 5 chiral carbons, resulting in 32 possible stereoisomers, but only a select few possess the desired therapeutic effect.[7]
This strict stereochemical requirement means that the synthesis of these drugs cannot be a simple linear assembly. It necessitates the use of pre-formed, enantiomerically pure building blocks—chiefly, chiral dipeptide intermediates. The core challenge, and the focus of this guide, is the efficient and scalable production of these intermediates with exceptionally high diastereomeric and enantiomeric purity.
Stereoselective Synthesis of Dipeptide Intermediates
The creation of a peptide bond between two chiral amino acids can result in a mixture of diastereomers. Therefore, synthetic strategies must be employed to control the stereochemical outcome. The industrial synthesis of 'pril'-type ACE inhibitors predominantly relies on two robust strategies: the use of N-Carboxyanhydrides (NCAs) and enzymatic synthesis.
N-Carboxyanhydride (NCA) Chemistry
The NCA method is a practical and widely used approach for the large-scale synthesis of dipeptides like L-alanyl-L-proline (a precursor to Enalapril) and Nε-(trifluoroacetyl)-L-lysyl-L-proline (a precursor to Lisinopril).[5][9] The key advantage of this method is the activation of the carboxyl group of one amino acid, allowing it to react efficiently and cleanly with the amino group of a second amino acid.
Workflow of NCA-based Dipeptide Synthesis:
Caption: Workflow for Dipeptide Synthesis via the NCA Method.
Causality Behind Experimental Choices:
-
Protecting Groups: In the synthesis of the Lisinopril intermediate, the ε-amino group of L-lysine is protected with a trifluoroacetyl (TFA) group.[5] This is crucial to prevent self-polymerization and to ensure that the peptide bond forms exclusively at the α-amino group. The TFA group is stable under the coupling conditions but can be removed later.
-
NCA Formation: Triphosgene is often used as a safer, solid alternative to gaseous phosgene for forming the NCA.[5][6] This reaction activates the amino acid, making its carboxyl group highly susceptible to nucleophilic attack by the second amino acid.
-
Coupling Conditions: The coupling of the NCA with the second amino acid (e.g., L-proline) is typically performed in an aqueous medium.[9][10] This is an efficient and environmentally favorable choice for large-scale production. The high stereochemical integrity of the starting amino acids is retained during this rapid and selective reaction.
Enzymatic Synthesis
Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis.[11] Enzymes operate in mild conditions, often eliminating the need for complex protecting group strategies, which simplifies purification and reduces waste.[11]
Key Advantages of Enzymatic Synthesis:
-
High Stereoselectivity: Enzymes are inherently chiral catalysts and can distinguish between enantiomers, leading to the formation of a single desired stereoisomer.[12]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, preserving sensitive functional groups.[11]
-
Green Chemistry: This approach reduces the reliance on hazardous reagents and organic solvents.[11]
A common strategy involves the use of proteases (like carboxypeptidase Y) or newly discovered peptide ligases to catalyze the condensation of an amino acid ester with an amino acid amide.[13][14] This two-step process can be designed for continuous production, making it industrially viable.[13]
Experimental Protocol: Enzymatic Synthesis of a Dipeptide Amide
-
Enzyme Selection: Choose a suitable protease (e.g., thermolysin, carboxypeptidase Y) based on the desired amino acid sequence.
-
Substrate Preparation: Prepare an N-protected amino acid ester (acyl donor) and a C-terminal amino acid amide (nucleophile).
-
Reaction Setup: Dissolve the substrates in an appropriate aqueous buffer system. Immobilize the enzyme on a solid support (e.g., PEGA resin) to facilitate separation and reuse.[14]
-
Coupling Reaction: Introduce the immobilized enzyme to the substrate solution and incubate under controlled temperature and pH. The equilibrium can be shifted towards synthesis by immobilizing the amino component.[14]
-
Monitoring: Track the reaction progress using HPLC to measure the formation of the dipeptide product.
-
Product Isolation: Once the reaction reaches completion, filter off the immobilized enzyme. The product can then be purified from the reaction mixture using ion-exchange chromatography.[13]
Purification and Chiral Resolution
Even with highly stereoselective synthetic methods, the formation of minor diastereomeric impurities is often unavoidable. The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust purification techniques capable of separating these closely related stereoisomers.[15][]
Chiral Chromatography
Chromatographic methods are the most powerful and widely used techniques for both analytical and preparative-scale separation of stereoisomers.[17][18][19]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for enantiomeric and diastereomeric purity analysis.[15][17][18] It employs a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation.[][18] Polysaccharide-based CSPs are particularly versatile and effective for a wide range of pharmaceutical compounds.[19]
-
Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative that uses supercritical CO₂ as the mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption.[][17] It is well-suited for both analytical quality control and larger-scale preparative separations.[20]
Table 1: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Application Scale |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[18] | High resolution, high sensitivity, broad applicability.[17] | Higher solvent consumption, longer run times. | Analytical to Preparative |
| Chiral SFC | Utilizes supercritical fluid mobile phase with a CSP.[] | Fast separation, reduced organic solvent use, eco-friendly.[20] | Requires specialized equipment. | Analytical to Preparative |
| Diastereomeric Crystallization | Separation based on different solubilities of diastereomeric salts.[21][] | Cost-effective for large scale, simple operation.[] | Success is unpredictable, requires suitable resolving agent.[21] | Preparative to Industrial |
Diastereomeric Crystallization
For large-scale industrial production, crystallization is often the most economically viable method for chiral resolution.[] This technique involves reacting the racemic or diastereomeric mixture of the dipeptide intermediate with a pure chiral resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts.[21]
Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.
Because diastereomers have different physical properties, one of the salts will typically have lower solubility in a given solvent and will preferentially crystallize out of the solution.[21] The salt can then be isolated by filtration, and the resolving agent is removed by treatment with an acid or base to yield the enantiomerically pure dipeptide intermediate.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the chiral dipeptide intermediate before its use in the final API synthesis.
Key Analytical Techniques:
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the chemical structure and connectivity of the dipeptide.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the synthesized intermediate.
-
Chiral HPLC/SFC: This is the primary method for quantifying the diastereomeric and/or enantiomeric purity (often expressed as enantiomeric excess, ee).[][20] A validated chiral HPLC method is a regulatory requirement for quality control in pharmaceutical manufacturing.[20]
-
X-ray Crystallography: When a suitable single crystal can be grown, this technique provides an unambiguous determination of the absolute stereochemistry of the molecule.[23]
Conclusion
The synthesis of chiral dipeptide intermediates is a critical, enabling step in the production of many life-saving ACE inhibitors. The choice of synthetic strategy—whether leveraging the scalability of NCA chemistry or the specificity of biocatalysis—must be guided by considerations of efficiency, cost, and stereochemical control. Robust purification techniques, particularly chiral chromatography and diastereomeric crystallization, are indispensable for achieving the high levels of purity demanded by regulatory agencies. By integrating these advanced synthetic and analytical methodologies, drug development professionals can ensure the reliable and safe production of these essential pharmaceuticals.
References
- BenchChem. (n.d.). Comparative analysis of chiral precursors for ACE inhibitor synthesis.
- Schwarz, A., Wandrey, C., & Steinke, D. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering, 39(2), 132-140.
- Various Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Source Journal.
- ResearchGate. (n.d.). A Stereoselective Synthesis of the ACE Inhibitor Trandolapril.
- Blacklock, T. J., et al. (1988). Synthesis of semisynthetic dipeptides using N-carboxyanhydrides and chiral induction on Raney nickel. A method practical for large scale. Journal of Organic Chemistry.
- Abdou, M. M., et al. (2023). Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach. Arabian Journal of Chemistry, 16(2).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Vincent, M., et al. (n.d.). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). PubMed.
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Synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine
An In-Depth Technical Guide to the Synthesis of N-((S)-1-Carbethoxybutyl)-(S)-alanine
Abstract
N-((S)-1-Carbethoxybutyl)-(S)-alanine is a pivotal chiral intermediate in the industrial synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril. The primary challenge in its synthesis lies in the stereoselective formation of the (S,S) diastereomer, which is essential for the final drug's pharmacological activity. This guide provides a comprehensive overview of the prevalent synthetic strategies, with a deep dive into the scientifically and commercially preferred method of stereoselective reductive amination. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and stereochemical outcome. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.
Introduction
Chemical Identity and Significance
N-((S)-1-Carbethoxybutyl)-(S)-alanine, also known as (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid (CAS No: 82834-12-6), is a dipeptide-like molecule featuring two stereogenic centers. Its structure is fundamental to the efficacy of the final Active Pharmaceutical Ingredient (API) it is used to build.
Role as a Key Intermediate for ACE Inhibitors
This compound is a crucial building block for Perindopril, an ACE inhibitor widely used in the treatment of hypertension and heart failure. The synthesis of Perindopril involves the coupling of N-((S)-1-carbethoxybutyl)-(S)-alanine with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[1][2] The precise stereochemistry of the intermediate is paramount, as the other diastereomers exhibit significantly lower therapeutic activity.
Core Synthetic Challenge: Diastereoselectivity
The synthesis of a molecule with two chiral centers presents the potential for four stereoisomers. The primary goal of any viable synthetic route is to maximize the formation of the desired (S,S) isomer while minimizing the (R,S), (S,R), and (R,R) isomers. This guide will focus on methods that achieve high diastereoselectivity, thereby avoiding costly and inefficient purification or resolution steps.
Principal Synthetic Strategies
Two main strategies dominate the synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine: stereoselective reductive amination and nucleophilic substitution followed by resolution.
Strategy 1: Stereoselective Reductive Amination (Preferred Method)
This is the most elegant and industrially applied approach due to its high stereoselectivity and atom economy. The core of this strategy is the reaction between an amino acid and a keto acid (or their respective esters), which form an imine intermediate in situ. This intermediate is then hydrogenated, with the existing chiral center of the amino acid directing the stereochemistry of the newly formed center.
2.1.1 Mechanistic Rationale
The reaction proceeds via the formation of a Schiff base (imine) between the amine of the starting amino acid and the ketone of the keto acid. The planar imine then adsorbs onto the surface of a heterogeneous catalyst (like Pd/C or Raney Nickel). The existing stereocenter on the alanine moiety sterically hinders one face of the imine, forcing the hydrogen to add preferentially from the less hindered face. This substrate-controlled diastereoselection leads to a high yield of the desired (S,S) isomer.
2.1.2 Key Variants of Reductive Amination
There are two primary variations of this reaction:
-
Variant A: L-Alanine + Ethyl 2-oxo-pentanoate: This is a highly direct route where L-alanine is reductively coupled with the ethyl ester of 2-ketovaleric acid. The reaction is typically performed under catalytic hydrogenation conditions.[1]
-
Variant B: Ethyl L-norvalinate + Pyruvic acid: This variant reverses the roles of the starting materials. Ethyl L-norvalinate (which contains the carbethoxybutyl moiety) is reacted with pyruvic acid.[1][2] This method is also highly stereoselective and provides an alternative pathway depending on the cost and availability of starting materials.
Due to its efficiency and high diastereomeric excess, stereoselective reductive amination is the focus of our detailed protocol.
Strategy 2: Nucleophilic Substitution with Diastereomeric Resolution
An alternative, albeit less efficient, method involves the direct alkylation of an L-alanine ester.
2.2.1 Reaction Pathway
In this approach, an L-alanine ester, such as the benzyl or t-butyl ester, is reacted with an alkylating agent like ethyl α-bromo valerate.[1][2] This is a standard SN2 reaction where the amino group of alanine displaces the bromide.
2.2.2 Inherent Disadvantage
The primary drawback of this method is the lack of stereocontrol at the α-carbon of the valerate. The reaction produces a nearly 1:1 racemic mixture of the (S,S) and (R,S) diastereomers.[2] This necessitates a subsequent, often difficult, resolution step, for instance, by forming diastereomeric salts with a resolving agent like maleic acid.[1][2] This additional step reduces the overall yield and increases manufacturing costs, making the process less attractive for large-scale production.
Detailed Experimental Protocol: Stereoselective Reductive Amination
The following protocol details the synthesis via the reductive amination of L-alanine with ethyl 2-oxo-pentanoate, a robust and validated method.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Mass / Volume |
| L-Alanine | C₃H₇NO₂ | 89.09 | 1.0 eq | (As required) |
| Ethyl 2-oxo-pentanoate | C₇H₁₂O₃ | 144.17 | 1.05 eq | (As required) |
| Palladium on Carbon (5% Pd) | Pd/C | - | 5-10% w/w | (As required) |
| Ethanol (or Methanol) | C₂H₅OH | 46.07 | - | Solvent |
| Deionized Water | H₂O | 18.02 | - | Co-solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | For pH adjustment |
| Sodium Hydroxide (1M) | NaOH | 40.00 | - | For pH adjustment |
Equipment
-
Hydrogenation reactor (e.g., Parr hydrogenator) equipped with pressure gauge, temperature control, and mechanical stirrer.
-
Standard laboratory glassware (beakers, flasks).
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid).
-
Rotary evaporator.
-
pH meter.
Step-by-Step Procedure
-
Charging the Reactor: In a suitable hydrogenation vessel, dissolve L-alanine in a mixture of ethanol and deionized water.
-
Addition of Ketoester: Add ethyl 2-oxo-pentanoate to the solution. Stir for 15-20 minutes at room temperature to facilitate initial imine formation.
-
Catalyst Addition: Carefully add the 5% Palladium on Carbon catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).
-
Reaction: Heat the mixture to a controlled temperature (e.g., 40-50°C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-12 hours when hydrogen consumption ceases.[3][4][5]
-
Catalyst Removal: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Isolation and Purification:
-
The resulting aqueous solution will contain the product. Cool the solution in an ice bath.
-
Carefully adjust the pH of the solution to the isoelectric point of the product (typically pH 3.0-3.5) by the slow addition of 1M HCl.[1]
-
The product, N-((S)-1-carbethoxybutyl)-(S)-alanine, will precipitate as a white solid upon reaching its isoelectric point.
-
Allow the slurry to crystallize in the cold for several hours to maximize yield.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
In-Process Controls & Characterization
-
Reaction Completion: Monitor via TLC or HPLC by observing the disappearance of the starting materials.
-
Product Purity: Assess the purity and diastereomeric excess of the final product using chiral HPLC.
-
Structural Verification: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The optical rotation should also be measured to confirm the stereochemical configuration.
Visualizations of Workflow and Mechanism
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target intermediate.
Mechanism of Stereoselective Reductive Amination
Caption: Simplified mechanism showing substrate-controlled stereoselectivity.
Conclusion
The synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine is most effectively and economically achieved through stereoselective reductive amination. This method directly yields the desired (S,S) diastereomer with high purity, circumventing the need for challenging resolution steps that are characteristic of nucleophilic substitution routes. Careful control of reaction parameters such as catalyst choice, pH, and temperature is critical for maximizing both chemical yield and diastereomeric excess. The robustness of this strategy has established it as the premier industrial method for producing this essential precursor for Perindopril and other related ACE inhibitors.
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Foreword: The Architectural Blueprint of a Leading ACE Inhibitor
An In-Depth Technical Guide to the Core Intermediates of Perindopril
Perindopril, a cornerstone in the management of hypertension and heart failure, is a prodrug whose efficacy is critically dependent on its precise three-dimensional structure.[1][2][3] The synthesis of this complex molecule, which contains five chiral centers, is a multi-step process where the integrity of each intermediate dictates the purity, safety, and therapeutic activity of the final active pharmaceutical ingredient (API).[4] This guide provides an in-depth examination of the two pivotal intermediates that form the backbone of Perindopril: the bicyclic core, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid , and the crucial side chain, N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine .
Understanding the physical and chemical properties of these precursors is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and ensuring batch-to-batch consistency in pharmaceutical manufacturing. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of technical data and field-proven insights into the characterization and handling of these vital compounds.
Part 1: The Bicyclic Core: (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
This bicyclic amino acid, often abbreviated as Oic, serves as the foundational scaffold upon which the rest of the Perindopril molecule is built. Its rigid, stereochemically defined structure is paramount for proper binding to the angiotensin-converting enzyme (ACE).[4] The specific (2S,3aS,7aS) stereoisomer is the only one utilized in the synthesis of the active drug, making stereochemical purity a critical quality attribute.[2][5]
Physicochemical and Spectroscopic Properties
The precise characterization of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is essential for its qualification as a starting material. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | [6][7] |
| Synonyms | L-Octahydroindole-2-carboxylic acid, Perindopril Related Compound A | [7] |
| CAS Number | 80875-98-5 | [6][7][8] |
| Molecular Formula | C₉H₁₅NO₂ | [6][8][9] |
| Molecular Weight | 169.22 g/mol | [6][9] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | ~267-269 °C; 307-309 °C (decomposes) | [5][9] |
| Boiling Point | 318.6 ± 25.0 °C at 760 mmHg (Predicted) | [9] |
| Solubility | Soluble in Methanol | [5] |
| Optical Rotation | [α]D: -45.6° (c=0.46 in Methanol) | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [9] |
Note: Variations in melting point can occur due to different crystalline forms or measurement techniques.
Synthesis and Stereochemical Control
The industrial synthesis of the (S,S,S)-1 stereoisomer is typically achieved through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid using a platinum(IV) oxide (PtO₂) catalyst in an acetic acid solvent.[5]
Causality Insight: The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity. The hydrogenation process reduces the aromatic ring of the indoline precursor to a saturated cyclohexane ring, creating the two new chiral centers at positions 3a and 7a.[5] Subsequent crystallization from a solvent like ethanol is an effective method for separating the desired (S,S,S)-1 isomer from other stereoisomers that may form, making it a self-validating purification step.[5]
Analytical Characterization: Ensuring Purity
Confirming the identity and purity of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid requires a suite of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): As this intermediate lacks a strong UV chromophore, a Refractive Index Detector (RID) is often employed.[10][11] This technique is crucial for separating and quantifying the desired stereoisomer from its three other potential isomers.[10][11]
-
Polarimetry: Measurement of the specific optical rotation is a non-negotiable identity test. A value of approximately -45.6° confirms the presence of the correct enantiomer, which is directly linked to the final drug's biological activity.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with specific chemical shifts and coupling constants corresponding to the protons and carbons of the octahydroindole ring system.[5]
-
FTIR Spectroscopy: Infrared spectroscopy helps identify key functional groups, such as the carboxylic acid (broad O-H stretch around 2200-3600 cm⁻¹) and the C=O stretch (around 1623 cm⁻¹).[5]
Experimental Protocol: HPLC-RID Method for Isomeric Purity
This protocol is a representative method for the quality control of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
Objective: To separate and quantify (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from its potential diastereomers.
Methodology:
-
Instrumentation: Agilent HPLC 1100 series (or equivalent) with a Refractive Index Detector (RID).[11]
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: 10 mM anhydrous Potassium Dihydrogen Phosphate (KH₂PO₄), with pH adjusted to 3.0 using dilute orthophosphoric acid.[11]
-
Scientist's Note: The acidic pH is crucial for keeping the carboxylic acid group protonated, ensuring consistent retention and sharp peak shape on the C18 column.
-
-
Flow Rate: 1.5 mL/min.[11]
-
Column Temperature: 35°C.
-
Scientist's Note: Maintaining a constant, elevated column temperature ensures reproducible retention times and improves separation efficiency.
-
-
Injection Volume: 10 µL.[11]
-
Sample Preparation: Prepare a solution of 5 mg/mL of the intermediate in the mobile phase.[11]
-
System Suitability: Inject a sample known to contain other isomers to verify resolution. The resolution between the main peak and its closest eluting isomer should be greater than 1.5.[11]
-
Analysis: Run the sample for approximately 35 minutes to allow all isomers to elute. Quantify based on peak area percentage.
Part 2: The Side Chain: N-((S)-1-Ethoxycarbonyl-butyl)-(S)-alanine
This dipeptide-like molecule is the second key component, which is coupled to the Oic core. It provides the N-alanyl-L-norvaline ethyl ester portion of the final Perindopril structure, essential for its interaction with the ACE active site.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | [12] |
| Synonyms | N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine | [12][13][14] |
| CAS Number | 82834-12-6 | [13][14] |
| Molecular Formula | C₁₀H₁₉NO₄ | [13][14] |
| Molecular Weight | 217.26 g/mol | [13][14] |
| Appearance | White or yellowish crystalline powder | [12] |
| Melting Point | 145-150°C | [12][13][14] |
| Boiling Point | 324.1 ± 27.0 °C (Predicted) | [13] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [13] |
| Density | 1.079 ± 0.06 g/cm³ (Predicted) | [13] |
Synthesis and Coupling
This intermediate is synthesized from L-alanine and an L-norvaline derivative.[15] The crucial step in Perindopril synthesis is the peptide coupling of this side chain with the bicyclic core. To facilitate this, the carboxylic acid group of the Oic intermediate is typically protected, often as a benzyl ester.[1][15][16] The coupling is mediated by reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) in a suitable solvent like toluene.[1][16][17]
Trustworthiness Insight: The use of toluene as a solvent instead of ethyl acetate is a key process optimization to prevent the formation of N-acetyl impurities.[1][17] The formation of dicyclohexylurea (DCU) as a byproduct of the DCC coupling necessitates a filtration step to ensure the purity of the resulting Perindopril benzyl ester intermediate.[1][17]
Part 3: Stability, Degradation, and Impurity Control
The stability of Perindopril and its intermediates is a critical concern. Both key intermediates are susceptible to degradation, which can impact the quality and safety of the final drug product.
-
Hydrolysis: Perindopril itself is an ester and is susceptible to hydrolysis, which converts it to its active metabolite, Perindoprilat.[3][18] This degradation can also occur with the N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine intermediate under inappropriate pH or moisture conditions.
-
Cyclization: A major degradation pathway for Perindopril is intramolecular cyclization to form a diketopiperazine derivative.[18] The potential for side reactions during synthesis underscores the need to control reaction conditions and purify intermediates thoroughly.
-
Isomeric Impurities: The presence of unwanted stereoisomers of the Oic core is a significant process-related impurity that must be strictly controlled, as these isomers can lead to the formation of inactive or potentially harmful Perindopril isomers.[19][20]
Storage Recommendations:
-
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: Should be stored in a cool, well-ventilated environment, protected from moisture, with moisture content kept below 0.5%.[9]
-
Perindopril API: Should be stored in closed containers, protected from high temperature and moisture, as humidity can accelerate degradation.[3] Studies show that packaging, such as Al/Al blisters, provides better protection against degradation than PVC/PVdC blisters.[21]
Conclusion
The synthesis of Perindopril is a testament to the precision required in modern pharmaceutical chemistry. The physical and chemical properties of its key intermediates, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine, are not mere data points but critical control parameters. A thorough understanding and rigorous analytical characterization of these molecules—from their stereochemical identity confirmed by polarimetry to their isomeric purity assessed by HPLC—are indispensable. This foundational knowledge empowers scientists to develop robust, reproducible synthetic processes that yield a final API of the highest quality, ensuring the safety and efficacy of this vital medication for patients worldwide.
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N-[1-(S)-Ethoxycarbonylbutyl]-(S)-alanine - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
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Alonso, D. A., et al. (2010). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 6, 92. [Link]
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Vincent, M., et al. (1991). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 7(4), 265-280. [Link]
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The Crucial Role of Perindopril Intermediates in Cardiovascular Drug Manufacturing. (n.d.). Retrieved January 14, 2026, from [Link]
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N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine CAS 82834-12-6 - Home Sunshine Pharma. (n.d.). Retrieved January 14, 2026, from [Link]
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Process for preparation of perindopril intermediate - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]
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Medenica, M., et al. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087-1094. [Link]
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Vlase, L., et al. (2017). Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. Molecules, 22(1), 115. [Link]
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Kumar, N. S., et al. (2015). A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. Journal of Chromatographic Science, 53(5), 754-761. [Link]
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Stolarczyk, M., et al. (2012). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Acta Poloniae Pharmaceutica, 69(3), 439-446. [Link]
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Stolarczyk, M., et al. (2012). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Acta Poloniae Pharmaceutica, 69(3), 439-446. [Link]
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Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science & Separation Techniques, 3(5). [Link]
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(S,S)-dipeptide analogue synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (S,S)-Dipeptide Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-Dipeptide analogues are fundamental building blocks in medicinal chemistry and drug discovery, offering a scaffold to create peptidomimetics with enhanced stability, bioavailability, and therapeutic efficacy. The precise control of stereochemistry during their synthesis is paramount, as the biological activity is intrinsically linked to their three-dimensional structure. This guide provides a comprehensive technical overview of the prevalent strategies for synthesizing stereochemically pure (S,S)-dipeptide analogues and the suite of analytical techniques required for their thorough characterization. We delve into the rationale behind experimental choices, from protecting group strategies to purification and stereochemical validation, offering field-proven insights for researchers in the field.
The Strategic Imperative for Stereochemically Pure (S,S)-Dipeptide Analogues
The specific spatial arrangement of atoms in a molecule, its stereochemistry, dictates its interaction with chiral biological targets such as enzymes and receptors. For dipeptide analogues, the (S,S)-configuration often mimics the natural stereochemistry of L-amino acids found in endogenous peptides. The synthesis of stereochemically pure (S,S)-dipeptides is therefore a critical starting point for the development of peptide-based therapeutics. The introduction of unnatural amino acids or modifications to the peptide backbone can further enhance proteolytic stability and pharmacokinetic profiles.
Core Synthetic Strategies: A Tale of Two Phases
The chemical synthesis of peptides primarily occurs via two methodologies: solution-phase peptide synthesis (SPS) and solid-phase peptide synthesis (SPPS).[1][2] The choice between these depends on the scale of the synthesis, the complexity of the dipeptide, and the desired purity.
Solution-Phase Peptide Synthesis (SPS): The Classical Approach
Solution-phase synthesis involves the coupling of amino acids in a suitable solvent.[3] While it can be more time-consuming for longer peptides, it remains highly valuable for the large-scale production of short peptides like dipeptides.[2] A key advantage is the ability to purify and characterize intermediates at each step, ensuring the quality of the final product.[4]
A repetitive solution-phase synthesis (RSPS) methodology simplifies the process by using standardized coupling and isolation procedures, often involving the use of excess activated amino acids to drive reactions to completion.[4]
Key Considerations in SPS:
-
Protecting Groups: The temporary blocking of reactive functional groups is essential to prevent unwanted side reactions.[5][6] The α-amino group is typically protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which are acid-labile.[3][7] Side chains of trifunctional amino acids also require "permanent" protecting groups that are stable throughout the synthesis and removed in the final step.[3][8]
-
Carboxyl Group Activation: The carboxyl group of the N-protected amino acid must be activated to facilitate the formation of the amide (peptide) bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents that form active esters.[9][10] The risk of racemization at the activated carboxyl group is a significant challenge that must be carefully managed.[9]
-
Purification: Intermediates are typically purified by extraction and crystallization, which can be advantageous for achieving high purity on a large scale.[7]
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Modern Peptide Chemistry
Pioneered by R. Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11][12] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[11][13]
The SPPS Cycle: The synthesis proceeds in a C-terminal to N-terminal direction and involves a repeated cycle of deprotection, washing, coupling, and washing.[14][15]
Protecting Group Strategies in SPPS:
The two most common orthogonal protecting group strategies used in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[3][14]
| Strategy | N-α-Protection | Side-Chain Protection | N-α-Deprotection | Final Cleavage/Deprotection |
| Boc/Bzl | Boc (Acid-labile)[3] | Benzyl-based (Acid-labile)[3] | Trifluoroacetic acid (TFA)[3] | Anhydrous Hydrogen Fluoride (HF)[3] |
| Fmoc/tBu | Fmoc (Base-labile)[3] | tBu-based (Acid-labile)[3] | Piperidine[16] | Trifluoroacetic acid (TFA)[3][16] |
Table 1: Comparison of the two major protecting group strategies in SPPS.
The Fmoc/tBu strategy is widely used due to its milder deprotection conditions.[16] However, the Boc/Bzl approach can be advantageous for synthesizing peptides prone to aggregation.[3]
Experimental Protocols: A Step-by-Step Guide
Protocol for Solution-Phase Synthesis of a Boc-Protected Dipeptide
This protocol describes the synthesis of a generic Boc-AA1-AA2-OMe dipeptide.
-
Preparation of the C-terminal amino acid methyl ester: Dissolve the hydrochloride salt of the C-terminal amino acid methyl ester (AA2-OMe·HCl) in a suitable anhydrous solvent (e.g., dichloromethane, DCM). Neutralize the salt with a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) to obtain the free amine.
-
Coupling Reaction: In a separate flask, dissolve the N-Boc protected amino acid (Boc-AA1-OH) and a coupling reagent (e.g., HBTU) in anhydrous DCM. Add a base like DIEA to the solution.
-
Add the solution of the free C-terminal amino acid methyl ester to the activated Boc-amino acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol for Manual Fmoc-Based SPPS of a Dipeptide
This protocol outlines the manual synthesis of a dipeptide on a pre-loaded Wang resin.
-
Resin Swelling: Swell the Fmoc-AA2-Wang resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[16]
-
Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[16]
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.[16]
-
Amino Acid Coupling: Dissolve the Fmoc-AA1-OH (3-4 equivalents) and a coupling reagent such as HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and pre-activate for a few minutes. Add this solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours.[16]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Comprehensive Characterization: Validating Identity, Purity, and Stereochemistry
A multi-pronged analytical approach is imperative to confirm the successful synthesis and purity of the (S,S)-dipeptide analogue.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the primary tool for confirming the molecular weight of the synthesized dipeptide.[17]
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for analyzing peptides, providing the molecular ion peak ([M+H]⁺).[17]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method that is useful for determining molecular weights with minimal fragmentation.[17]
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS can provide sequence information, confirming the order of the amino acids in the dipeptide.[18][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the chemical environment of each atom, allowing for unambiguous structure determination and stereochemical analysis.[21]
-
¹H NMR: Provides information on the number and types of protons present. The chemical shifts and coupling constants of the α- and β-protons are characteristic of the amino acid residues.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[22]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific amino acid residue.[21][22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (through-space interactions), which is crucial for determining the three-dimensional conformation.[22][23]
-
-
¹⁹F NMR: Can be used for enantiodiscrimination and determining diastereomeric purity if a chiral derivatizing agent containing fluorine is used.[24]
Chiral High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Ensuring the enantiomeric purity of the dipeptide is critical.[25][26] Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.[27][28][29]
-
Chiral Stationary Phases (CSPs): The separation is achieved using columns with a chiral stationary phase that interacts differently with the two enantiomers. Polysaccharide-based and quinine-based CSPs are often effective.[27]
-
Method: The synthesized dipeptide is hydrolyzed back to its constituent amino acids, which are then analyzed on a chiral HPLC system.[25][28] This allows for the quantification of any D-isomers that may have been introduced during synthesis.
Circular Dichroism (CD) Spectroscopy: Probing the Secondary Structure
Circular dichroism measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides.[30][31][32] In the far-UV region (190-250 nm), characteristic spectra are observed for different secondary structures such as α-helices, β-sheets, and random coils.[33] While dipeptides are too short to form stable secondary structures on their own, CD can be a useful tool for studying their conformational preferences in solution.
Conclusion: A Framework for Success
The synthesis and characterization of (S,S)-dipeptide analogues is a multi-faceted process that demands careful planning and execution. A thorough understanding of synthetic strategies, protecting group chemistry, and the principles behind purification and analytical techniques is essential for success. By employing a systematic approach that integrates robust synthetic protocols with a comprehensive suite of characterization methods, researchers can confidently produce high-quality, stereochemically pure dipeptide analogues, paving the way for the development of novel peptide-based therapeutics.
References
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The Decisive Influence of Stereochemistry on the Angiotensin-Converting Enzyme Inhibitory Activity of Perindopril: A Technical Guide
Abstract
Perindopril, a cornerstone in the management of hypertension and cardiovascular disease, serves as a compelling case study in the profound impact of stereochemistry on pharmacological activity. As a prodrug, its conversion to the active metabolite, perindoprilat, and the subsequent inhibition of the angiotensin-converting enzyme (ACE) are exquisitely sensitive to the three-dimensional arrangement of its five chiral centers. This technical guide provides an in-depth exploration of the stereochemical nuances that govern the efficacy of perindopril. We will dissect the structure-activity relationships of its 32 stereoisomers, elucidate the molecular interactions within the ACE active site, and detail the synthetic and analytical methodologies crucial for ensuring stereochemical purity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role of stereochemistry in the therapeutic action of perindopril.
Introduction: The Stereochemical Imperative in Perindopril's Mechanism of Action
Perindopril is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1][2] It is administered as a prodrug, perindopril, which is hydrolyzed in vivo to its active diacid metabolite, perindoprilat.[2] The therapeutic efficacy of perindopril is almost exclusively attributed to one specific stereoisomer of perindoprilat. The perindopril molecule possesses five chiral centers, giving rise to a staggering 32 possible stereoisomers. As we will explore, the precise spatial orientation of the functional groups dictated by these chiral centers is the lynchpin for effective binding to the ACE active site and, consequently, for its antihypertensive activity. Any deviation from the optimal stereochemistry results in a dramatic loss of potency. This guide will illuminate the critical nature of stereocontrol in the design, synthesis, and clinical application of perindopril.
The Stereoisomers of Perindopril: A Tale of 32 Structures, a Handful of Activities
The synthesis and biological evaluation of all 32 stereoisomers of perindopril have unequivocally demonstrated the stringent stereochemical requirements for ACE inhibition. The seminal work in this area revealed that only a small fraction of these isomers exhibit therapeutically relevant activity.
Structure-Activity Relationship (SAR): A Study in Stereoselectivity
While the complete IC50 data for all 32 stereoisomers is not publicly available in a single repository, the initial comprehensive study by Vincent et al. (1992) provides a clear picture of the dramatic differences in activity. The key findings are summarized below:
-
High Potency Isomers: Four of the 32 perindoprilat stereoisomers, including the commercially utilized (2S, 3aS, 7aS) isomer, demonstrated potent ACE inhibition in the nanomolar range.
-
Moderately Active Isomers: Another four stereoisomers were found to be approximately ten times less active than the most potent group.
-
Inactive Isomers: The remaining 24 stereoisomers were significantly less active, highlighting the unforgiving nature of the ACE active site's stereochemical demands.
This stark differentiation in activity underscores the necessity of stringent stereocontrol during the synthesis of perindopril to ensure the final product is enriched with the desired, pharmacologically active isomer.
Table 1: Semi-Quantitative Structure-Activity Relationship of Perindoprilat Stereoisomers
| Number of Stereoisomers | Relative ACE Inhibitory Activity (IC50) | Stereochemical Significance |
| 4 | Nanomolar range | Optimal fit in the ACE active site. |
| 4 | ~10x higher than the most active group | Sub-optimal, but still significant, binding. |
| 24 | Significantly higher (low potency) | Mismatched stereochemistry preventing effective binding. |
Molecular Basis of Stereospecificity: A Look into the ACE Active Site
The dramatic differences in the pharmacological activity of perindopril's stereoisomers can be rationalized by examining their interactions with the ACE active site at a molecular level. The crystal structure of perindoprilat in complex with an ACE homolog from Drosophila melanogaster (AnCE) provides invaluable insights into the key binding interactions.
The Crucial Binding Interactions
The high-affinity binding of the active (2S, 3aS, 7aS)-perindoprilat isomer is a result of a precise network of interactions with key residues in the ACE active site. These interactions are highly dependent on the correct spatial orientation of the inhibitor's functional groups.
-
Zinc Coordination: The carboxylate group of the N-carboxyalkyl moiety of perindoprilat forms a critical coordinating bond with the catalytic zinc ion (Zn²⁺) in the ACE active site.
-
Hydrogen Bonding: The carbonyl oxygen of the amide bond and the terminal carboxylate group of the octahydroindole ring form crucial hydrogen bonds with amino acid residues in the active site.
-
Hydrophobic Interactions: The hydrophobic side chains of perindoprilat, including the ethyl and butyl groups, engage in favorable van der Waals interactions with hydrophobic pockets within the enzyme's active site.
Any alteration in the stereochemistry at any of the five chiral centers can disrupt this intricate network of interactions, leading to a significant decrease in binding affinity and, consequently, a loss of inhibitory activity.
Visualizing the Interaction: Perindoprilat Binding to ACE
The following diagram illustrates the key interactions between the active stereoisomer of perindoprilat and the ACE active site.
Caption: Key interactions of active perindoprilat isomer in the ACE active site.
Synthesis and Chiral Separation: The Practical Challenges
The profound impact of stereochemistry on perindopril's activity necessitates rigorous control over its synthesis to produce the enantiomerically pure drug. The original synthesis of all 32 stereoisomers was a landmark achievement that paved the way for understanding the SAR. Industrial synthesis now employs stereoselective methods to ensure the desired (2S, 3aS, 7aS) configuration is obtained with high purity.
Stereoselective Synthetic Strategies
Modern synthetic routes to perindopril typically involve the coupling of two chiral building blocks: a derivative of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid and a derivative of L-alanine and L-norvaline. The stereochemical integrity of these starting materials is paramount to the final product's purity. Various asymmetric synthesis and resolution techniques are employed to obtain these chiral synthons.
Analytical Methods for Chiral Purity Assessment
Ensuring the stereochemical purity of perindopril is a critical aspect of quality control in its pharmaceutical production. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prominent.
4.2.1. Experimental Protocol: Chiral HPLC Separation of Perindopril Enantiomers
This protocol outlines a typical HPLC method for the separation of perindopril enantiomers, adapted from established methodologies.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A chiral column, such as one based on cyclodextrin or a polysaccharide derivative, is essential for enantiomeric separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the organic modifier are critical parameters that need to be optimized for optimal separation.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where perindopril exhibits strong absorbance (e.g., around 215 nm).
-
Sample Preparation: The perindopril sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
-
Data Analysis: The retention times of the different stereoisomers are used for their identification, and the peak areas are used for their quantification to determine the enantiomeric purity.
Visualizing the Workflow: Chiral Purity Analysis
The following diagram illustrates a typical workflow for the chiral purity analysis of perindopril.
Caption: Workflow for synthesis and chiral purity analysis of perindopril.
Conclusion: Stereochemistry as the Arbiter of Perindopril's Therapeutic Success
The case of perindopril provides a powerful illustration of the central role of stereochemistry in modern drug design and development. The therapeutic efficacy of this widely used ACE inhibitor is not merely influenced by its three-dimensional structure but is fundamentally dictated by it. Of the 32 possible stereoisomers, only a select few, and predominantly one, possess the precise spatial arrangement required for high-affinity binding to the angiotensin-converting enzyme. This exquisite stereoselectivity necessitates a deep understanding of the drug-receptor interactions at a molecular level and demands the implementation of sophisticated stereocontrolled synthetic strategies and rigorous analytical techniques for purity assessment. For researchers and professionals in the pharmaceutical sciences, the story of perindopril serves as a constant reminder that in the world of pharmacology, the right hand and the left hand can indeed have profoundly different effects.
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Vincent, M., Marchand, B., Rémond, G., Jaguelin-Guinamant, S., Damien, G., Portevin, B., ... & Lambert, P. H. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Semantic Scholar. [Link]
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- Yusuf, S., Sleight, P., Pogue, J., Bosch, J., Davies, R., & Dagenais, G. (2000). Effects of an angiotensin-converting-enzyme inhibitor, ramipril, on cardiovascular events in high-risk patients. The Heart Outcomes Prevention Evaluation Study Investigators. The New England journal of medicine, 342(3), 145–153.
- Ferrari, R. (2005). Angiotensin-converting enzyme inhibition in cardiovascular disease: evidence with perindopril. Expert review of cardiovascular therapy, 3(1), 15–29.
- MacMahon, S., & Sharpe, N. (1991). The clinical pharmacology of perindopril. Clinical and experimental hypertension. Part A, Theory and practice, 13(5), 799–811.
- Reid, J. L. (1990). The clinical pharmacology of perindopril. The American journal of cardiology, 66(4), 18D–21D.
- Johnston, C. I. (1992). Angiotensin converting enzyme inhibitors. In Handbook of Hypertension (Vol. 15, pp. 341-372). Elsevier.
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of Perindopril Erbumine
Abstract
Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] It functions as a prodrug, being metabolized in vivo to its active diacid form, perindoprilat.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of Perindopril, starting from the key intermediate (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid, also known as N-[(S)-1-Carbethoxybutyl]-(S)-alanine.[5][6][7][8][9] The core of this synthesis is a robust peptide coupling reaction, followed by deprotection and salt formation to yield the pharmaceutically preferred tert-butylamine salt, Perindopril Erbumine.[1][10] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API).
Introduction: The Synthetic Strategy
The industrial synthesis of Perindopril hinges on the stereoselective coupling of two key chiral fragments. The chosen pathway, detailed herein, is a convergent synthesis that joins the side chain, N-[(S)-1-Carbethoxybutyl]-(S)-alanine (IV) , with the heterocyclic core, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, which is protected as a benzyl ester (III) .[11][12][13]
Causality of the Strategy:
-
Stereochemical Control: Perindopril has five chiral centers.[12] Synthesizing the chiral fragments separately and then coupling them preserves the required (S,S,S,S,S) stereochemistry, which is crucial for its pharmacological activity.
-
Protecting Group Necessity: The carboxylic acid of the octahydroindole moiety must be protected to prevent it from interfering with the peptide coupling reaction. The benzyl ester is an ideal choice as it is stable under the coupling conditions but can be selectively removed under mild hydrogenolysis conditions that do not affect the rest of the molecule.[11][14]
-
Coupling Efficiency: The use of established peptide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is critical. This combination efficiently activates the carboxylic acid of fragment (IV) while minimizing racemization and suppressing the formation of N-acylurea by-products, thereby ensuring a high-yield, high-purity reaction.[13][15][16]
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Peptide Coupling: Formation of the amide bond between the two key intermediates.
-
Deprotection: Removal of the benzyl protecting group to unmask the free carboxylic acid.
-
Salt Formation & Crystallization: Reaction with tert-butylamine (erbumine) to form the stable, crystalline salt.
Caption: High-level overview of the Perindopril synthesis pathway.
Reagents and Materials
Proper preparation and quantification of reagents are paramount for reaction success. The following table outlines the necessary components for the initial coupling step.
| Compound Name | Formula | MW ( g/mol ) | Molar Eq. | Sample Amount (10g scale) |
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester p-toluenesulfonate salt (III) | C₂₃H₂₉NO₅S | 447.55 | 1.0 | 10.0 g |
| N-[(S)-1-Carbethoxybutyl]-(S)-alanine (IV) | C₁₀H₁₉NO₄ | 217.26 | 1.2 | 5.83 g |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.3 | 3.93 g |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.2 | 5.54 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 | 5.0 g (6.9 mL) |
| Toluene | C₇H₈ | 92.14 | Solvent | 100 mL |
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and purification steps.
Workflow Visualization
Caption: Step-by-step workflow for the peptide coupling stage.
Step 1: Peptide Coupling to form Perindopril Benzyl Ester (II)
Rationale: This step forms the crucial C-N amide bond. The reaction is performed at a controlled cool temperature (15-20°C) to minimize potential side reactions and preserve stereochemical integrity.[2] Toluene is selected as the solvent for its ability to dissolve the reactants and its inert nature under these conditions.[2][15] Triethylamine is added to neutralize the p-toluenesulfonate salt of the starting material, liberating the free amine required for the coupling.[15]
Protocol:
-
Charge a suitable reaction vessel with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester salt (III) (10.0 g, 1.0 eq) and toluene (100 mL).
-
Add triethylamine (5.0 g, 2.2 eq) and stir the mixture at 20-30°C for 30-60 minutes to liberate the free base.
-
Cool the reaction mixture to 15-20°C using a water bath.
-
Sequentially add 1-hydroxybenzotriazole (HOBt) (3.93 g, 1.3 eq), N-[(S)-1-Carbethoxybutyl]-(S)-alanine (IV) (5.83 g, 1.2 eq), and finally dicyclohexylcarbodiimide (DCC) (5.54 g, 1.2 eq).
-
Maintain the reaction mixture at 15-20°C and stir for 8-10 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.[2][15]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold toluene.
-
Combine the filtrate and washings. Wash the organic phase sequentially with water, a dilute acid solution (e.g., 5% HCl) to remove excess TEA, and finally a brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Perindopril benzyl ester (II) as an oil.[13] This crude product is typically of sufficient purity for the next step.
Step 2: Deprotection via Catalytic Hydrogenolysis
Rationale: This step cleaves the benzyl ester to reveal the free carboxylic acid, forming Perindopril. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[14] The reaction is run at ambient temperature and pressure, making it operationally simple.
Protocol:
-
Dissolve the crude Perindopril benzyl ester (II) from the previous step in a suitable solvent such as cyclohexane or ethanol.[14]
-
Transfer the solution to a hydrogenation vessel.
-
Add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w relative to the substrate).
-
Add a small amount of water to the mixture.[14]
-
Pressurize the vessel with hydrogen gas (typically atmospheric pressure to 5 kg/cm ²) and stir vigorously at room temperature.[14][16]
-
Monitor the uptake of hydrogen until it ceases (indicating reaction completion).
-
Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst.
-
Evaporate the solvent to yield Perindopril free acid (I) .
Step 3: Salt Formation and Crystallization of Perindopril Erbumine
Rationale: The free acid form of Perindopril is often an oil or an amorphous solid that is difficult to purify and handle.[13] Converting it to the tert-butylamine (erbumine) salt produces a stable, crystalline solid with well-defined properties, which is ideal for pharmaceutical formulation.[17][18] Ethyl acetate is a common solvent for this crystallization.[17]
Protocol:
-
Dissolve the crude Perindopril free acid (I) in ethyl acetate.
-
Slowly add one molar equivalent of tert-butylamine with stirring.
-
Heat the solution gently to ensure complete dissolution, if necessary.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of Perindopril Erbumine may be required to induce crystallization.[17]
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
The resulting product is Perindopril Erbumine, which can be further characterized for purity and polymorphism.[17][18][19]
Safety and Handling
-
DCC: Dicyclohexylcarbodiimide is a potent sensitizer and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.
-
Pd/C Catalyst: Palladium on carbon is pyrophoric, especially when dry and exposed to air after use. The filter cake should be kept wet and handled according to established safety procedures for hydrogenation catalysts.
-
Triethylamine: Corrosive and has a strong odor. Handle in a well-ventilated area.
References
-
M. B. D. N. M. F. et al. (2011). First crystal structures of the antihypertensive drug Perindopril erbumine: a novel hydrated form and polymorphs α and β. Crystal Growth & Design. [Link]
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(2011). First Crystal Structures of the Antihypertensive Drug Perindopril Erbumine: A Novel Hydrated Form and Polymorphs α and β. ACS Publications. [Link]
-
(2011). First Crystal Structures of the Antihypertensive Drug Perindopril Erbumine: A Novel Hydrated Form and Polymorphs α and β. ACS Publications. [Link]
- Google Patents. (2007). Novel crystalline forms of perindopril erbumine.
- Google Patents. (n.d.). Crystalline forms of perindopril erbumin.
-
Vincent, M. et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery. [Link]
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Piramal Enterprises Ltd. (2015). Process for preparation of perindopril intermediate. Eureka | Patsnap. [Link]
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European Patent Office. (2007). Process for the preparation of perindopril and salts thereof. Patent 1864973. [Link]
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Googleapis.com. (2005). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. [Link]
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Oakwood Chemical. This compound. [Link]
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Nbinno. (2024). CAS:82834-12-6 this compound manufacturer. [Link]
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Apicule. (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (CAS No: 82834-12-6) API Intermediate Manufacturers. [Link]
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-
PharmaCompass.com. This compound. [Link]
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National Institutes of Health. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. perindopril | Ligand page. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Next Peptide. N-[(S)-1-Carbethoxy-1-butyl]-L-alanine | 82834-12-6. [Link]
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Pharmaffiliates. CAS No : 82834-12-6 | Product Name : N-[(S)-1-Carbethoxybutyl]-(S)-alanine. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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The Art of Amide Bond Formation: A Detailed Guide to DCC and HOBt Mediated Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the creation of the amide bond is the foundational step, a chemical stitch that quilts amino acids into functional peptides and proteins. Among the myriad of available coupling methodologies, the combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) remains a robust and widely practiced technique. This application note serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the underlying chemistry, empowering researchers to optimize their synthetic strategies and troubleshoot with confidence.
The Cornerstone of Peptide Synthesis: Understanding the DCC/HOBt Synergy
The enduring prevalence of the DCC/HOBt protocol in both solution-phase and solid-phase peptide synthesis (SPPS) is a testament to its efficacy and historical significance.[1][2] Introduced to the scientific community by Sheehan and Hess in 1955, DCC pioneered a new era in peptide chemistry as an effective coupling agent.[1] However, the true power of this methodology is unlocked when DCC is used in concert with HOBt, an additive that significantly enhances reaction efficiency and preserves the stereochemical integrity of the final peptide.[3][4][5]
The Role of DCC: Activating the Carboxyl Group
At its core, DCC is a powerful dehydrating agent.[6][7] Its primary function in peptide coupling is to activate the carboxyl group of an N-protected amino acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[1][7][8] This activation proceeds through the formation of a key intermediate: the O-acylisourea.[1][7][8] The electrophilic carbon atom in the carbodiimide moiety of DCC is attacked by the carboxylate oxygen, leading to this transient, highly reactive species.[8]
However, the O-acylisourea intermediate is not without its drawbacks. It is prone to two significant side reactions:
-
Racemization: The high reactivity of the O-acylisourea can lead to the formation of a 5(4H)-oxazolone (azlactone) intermediate, particularly with urethane-protected amino acids. This oxazolone can readily tautomerize, leading to a loss of stereochemical purity (epimerization) in the final peptide.[2][9]
-
N-acylurea Formation: The O-acylisourea can undergo an intramolecular O-to-N acyl transfer, resulting in the formation of a stable and unreactive N-acylurea byproduct.[1][2][10] This side reaction consumes the activated amino acid, thereby reducing the overall yield of the desired peptide.[1][10]
HOBt: The Guardian of Stereochemistry and Efficiency
This is where 1-Hydroxybenzotriazole (HOBt) plays its critical role. Developed by König and Geiger, HOBt acts as a nucleophilic catalyst and racemization suppressant.[2][4][11] When introduced into the reaction mixture, HOBt rapidly intercepts the highly reactive O-acylisourea intermediate to form a more stable and selective active ester, the HOBt-ester.[3][12][13]
The benefits of this interception are twofold:
-
Suppression of Racemization: The HOBt-ester is significantly less prone to oxazolone formation compared to the O-acylisourea intermediate.[3][4][5][13] By channeling the reaction through this more stable pathway, HOBt effectively minimizes the risk of epimerization, ensuring the chiral integrity of the synthesized peptide.[3][4][5]
-
Increased Coupling Efficiency: The HOBt-ester is a highly efficient acylating agent that readily reacts with the incoming amine nucleophile to form the desired peptide bond.[3][14] This pathway is generally faster and more efficient than the direct reaction of the O-acylisourea with the amine, leading to higher yields and purer products.[3][12]
The synergistic action of DCC and HOBt, therefore, provides a robust method for peptide bond formation that balances high reactivity with excellent control over stereochemistry.
Visualizing the Mechanism: The DCC/HOBt Coupling Pathway
To fully grasp the interplay between DCC and HOBt, a visual representation of the reaction mechanism is invaluable. The following diagram, rendered in DOT language, illustrates the key steps and intermediates involved in the process.
Figure 1: Mechanism of DCC/HOBt mediated peptide coupling.
Quantitative Insights: A Summary of Reaction Parameters
For reproducible and successful peptide synthesis, a clear understanding of the stoichiometry and reaction conditions is paramount. The following table provides a summary of typical quantitative data for DCC/HOBt mediated coupling in solution-phase synthesis.
| Parameter | Recommended Range | Rationale |
| N-Protected Amino Acid | 1.0 equivalent | The limiting reagent in the reaction. |
| Amine Component | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| DCC | 1.0 - 1.1 equivalents | A small excess ensures complete activation of the carboxylic acid. |
| HOBt | 1.0 - 1.2 equivalents | Equimolar to or in slight excess of DCC to efficiently trap the O-acylisourea intermediate. |
| Solvent | Anhydrous DMF, DCM, or THF | These aprotic solvents are excellent for dissolving the reactants and do not interfere with the reaction.[1][6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
Experimental Protocol: A Step-by-Step Guide to Dipeptide Synthesis
This protocol provides a detailed methodology for the synthesis of a dipeptide in solution phase using the DCC/HOBt coupling strategy.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution of the Amine Component: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add NMM (1.1 eq) dropwise at 0 °C and stir for 10-15 minutes to liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: To the solution from step 2, add a solution of DCC (1.05 eq) in anhydrous DCM dropwise while maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form.[13]
-
Coupling Reaction: After stirring the activation mixture for 20-30 minutes at 0 °C, add the free amine solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.[15] Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure dipeptide.
-
Troubleshooting Common Issues in DCC/HOBt Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Formation of N-acylurea byproduct.- Moisture in the reaction. | - Increase reaction time or use a slight excess of the amine component.- Ensure HOBt is added before or concurrently with DCC.- Use anhydrous solvents and reagents.[1] |
| Racemization | - Insufficient HOBt.- High reaction temperature. | - Use at least one equivalent of HOBt.- Maintain low temperatures (0 °C) during the initial activation and coupling steps.[2] |
| Difficulty in Removing DCU | - DCU is sparingly soluble in many organic solvents.[2] | - Filter the reaction mixture thoroughly. Chilling the mixture can sometimes improve precipitation. For solution-phase synthesis, multiple filtrations may be necessary. In solid-phase synthesis, DCU is typically washed away.[13] |
| Side Reactions with Asparagine or Glutamine | - Dehydration of the side-chain amide to a nitrile.[13] | - Use side-chain protecting groups (e.g., Trityl) for Asn and Gln. |
Conclusion: A Timeless and Trusted Methodology
The DCC/HOBt mediated peptide coupling protocol, while one of the more traditional methods, remains a cornerstone of peptide synthesis due to its reliability, cost-effectiveness, and the extensive body of literature supporting its use.[2] By understanding the fundamental mechanisms at play, particularly the synergistic roles of DCC as the activator and HOBt as the guardian of stereochemical integrity and efficiency, researchers can confidently employ this powerful technique to construct complex peptides for a wide range of applications in research, diagnostics, and therapeutics. Careful attention to reaction conditions, stoichiometry, and purification procedures will ensure the synthesis of high-quality peptides, paving the way for new discoveries and innovations.
References
- The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.). Self-grounding.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-grounding.
-
N,N′-Dicyclohexylcarbodiimide. (n.d.). Wikipedia. [Link]
-
Hydroxybenzotriazole. (n.d.). Wikipedia. [Link]
-
Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). (n.d.). Aapptec Peptides. [Link]
- DCC Coupling With HOBt Activation Mechanism. (2023, February 1). Organic Chemistry.
- Diazetidine By-Product Formation With DCC + HOBt Mechanism. (2023, February 8). Organic Chemistry.
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Kates, S. A., & Albericio, F. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]
- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Self-grounding.
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (n.d.). RSC Publishing. [Link]
- The Indispensable Role of DCC in Modern Peptide Synthesis. (n.d.). Self-grounding.
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). PMC - NIH. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O– THF. (2024, December 19). RSC Publishing. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 13). ResearchGate. [Link]
-
HOBt and DCC in the synthesis of peptides. (2021, April 12). Chemistry Stack Exchange. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances. [Link]
-
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025, August 7). ResearchGate. [Link]
- Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). (n.d.). Self-grounding.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-grounding.
-
Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]
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Application Notes and Protocols for the Use of N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine in Peptide Drug Synthesis
Introduction: A Strategic Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors
N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine, hereafter referred to as CEBA, is a pivotal dipeptide mimetic in the synthesis of several blockbuster drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Lisinopril.[1][2] With the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol , this molecule serves as a crucial precursor that introduces the N-(1-carboxyethylbutyl) moiety, a key structural feature for potent ACE inhibition.[][4]
ACE inhibitors are a class of medications primarily used to treat hypertension and congestive heart failure.[5] They exert their therapeutic effect by blocking the ACE enzyme, which is responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[6][7][8] By inhibiting this conversion, ACE inhibitors lead to vasodilation (relaxation of blood vessels), a decrease in aldosterone secretion, and ultimately, a reduction in blood pressure.[6][7][8] The structural design of drugs like Lisinopril and Perindopril incorporates a dipeptide-like structure that mimics the natural substrate of ACE, allowing for high-affinity binding to the enzyme's active site.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of CEBA in the synthesis of peptide-based drugs. We will delve into the synthesis of CEBA itself, its application in the synthesis of Lisinopril, and the underlying chemical principles that guide these processes.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of CEBA is essential for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 82834-12-6 | [2] |
| Molecular Formula | C10H19NO4 | [][4] |
| Molecular Weight | 217.26 g/mol | [][4] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 145-150 °C | [4] |
| Storage | 2-8°C, sealed in a dry environment | [2] |
Synthetic Pathways and Methodologies
The synthesis of ACE inhibitors using CEBA can be approached through various strategies, including both solution-phase and solid-phase peptide synthesis. Below, we outline key synthetic transformations involving CEBA.
Diagram: Synthetic Utility of CEBA in ACE Inhibitor Synthesis
Caption: Synthetic workflow from CEBA to Lisinopril.
Protocol 1: Synthesis of N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine (CEBA) via Reductive Amination
This protocol is adapted from established methods for the synthesis of CEBA and its analogs, providing a reliable route to this key intermediate.
Principle: The synthesis involves the reductive amination of ethyl 2-oxovalerate with an L-alanine ester. The resulting imine intermediate is then reduced in situ to yield the desired N-substituted alanine derivative.
Materials:
-
Ethyl 2-oxovalerate
-
L-Alanine tert-butyl ester hydrochloride
-
Sodium cyanoborohydride (NaBH3CN) or Palladium on Carbon (Pd/C)
-
Ethanol
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of L-Alanine Ester: In a round-bottom flask, dissolve L-Alanine tert-butyl ester hydrochloride (1.0 eq) in ethanol. Add triethylamine (1.1 eq) dropwise at 0°C to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Imine Formation: To the neutralized alanine ester solution, add ethyl 2-oxovalerate (1.0 eq). Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Reductive Amination (Method A: NaBH3CN): Cool the reaction mixture to 0°C and slowly add sodium cyanoborohydride (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir overnight.
-
Reductive Amination (Method B: Catalytic Hydrogenation): Alternatively, transfer the ethanolic solution of the imine to a hydrogenation vessel. Add 5% Pd/C catalyst (5 mol%). Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.
-
Work-up:
-
For Method A: Quench the reaction by the slow addition of 1M HCl at 0°C until the pH is ~2. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove ethanol.
-
For Method B: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
-
Extraction: Dilute the aqueous residue (from Method A) or the filtrate (from Method B) with water and wash with ethyl acetate to remove any unreacted starting materials. Adjust the pH of the aqueous layer to ~7 with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Deprotection: The tert-butyl ester can be removed by treatment with trifluoroacetic acid in dichloromethane to yield the final CEBA product.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is effective for the reduction of imines in the presence of ketones. Catalytic hydrogenation is a cleaner alternative that avoids the use of boron reagents, but requires specialized equipment.
-
Solvent: Ethanol is a good solvent for all reactants and is compatible with both reductive amination methods.
-
Protection Strategy: The use of a tert-butyl ester for the alanine protects the carboxylic acid during the reductive amination and can be selectively removed under acidic conditions without affecting the ethyl ester of the carbethoxybutyl moiety.
Protocol 2: Solution-Phase Peptide Coupling of CEBA with L-Proline Methyl Ester for Lisinopril Precursor Synthesis
This protocol describes a standard solution-phase peptide coupling method to form the dipeptide backbone of a lisinopril precursor.
Principle: The carboxylic acid of CEBA is activated using a coupling agent, which then reacts with the amine of L-proline methyl ester to form an amide bond.
Materials:
-
N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine (CEBA)
-
L-Proline methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve CEBA (1.0 eq) in DCM. In a separate flask, suspend L-proline methyl ester hydrochloride (1.1 eq) in DCM and add DIPEA (1.2 eq) to neutralize the salt. Stir for 15 minutes.
-
Activation of CEBA: To the solution of CEBA, add HOBt (1.2 eq) and stir until dissolved. Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) in one portion.
-
Coupling Reaction: Add the neutralized L-proline methyl ester solution to the activated CEBA solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected lisinopril precursor.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Coupling Reagents: The EDC/HOBt system is a widely used and effective coupling methodology that minimizes racemization.[10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the proline ester without interfering with the coupling reaction.
-
Solvent: DCM is a common solvent for peptide coupling as it is relatively non-polar and allows for easy work-up. DMF can be used for less soluble reactants.
Diagram: Mechanism of EDC/HOBt Peptide Coupling
Caption: Activation and coupling steps in EDC/HOBt mediated peptide synthesis.
Analytical Characterization
Rigorous analytical characterization is crucial to ensure the purity and identity of CEBA and its derivatives at each stage of the synthesis.
| Technique | Expected Observations for CEBA |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the butyl chain protons, and the alanine methyl group. The chemical shifts and coupling constants will be characteristic of the specific stereoisomer. |
| ¹³C NMR | Resonances for the two carbonyl carbons (ester and carboxylic acid), and the aliphatic carbons of the butyl and alanine moieties. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the molecule (e.g., [M+H]⁺ in ESI-MS). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid, and N-H bending. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak on a suitable chiral or reverse-phase column, indicating high purity. |
Conclusion
N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine is a valuable and versatile building block for the synthesis of ACE inhibitors. The protocols and insights provided in these application notes are intended to equip researchers with the necessary knowledge to effectively utilize this key intermediate in their drug discovery and development endeavors. By understanding the underlying chemical principles and adhering to robust synthetic and analytical methodologies, the successful synthesis of complex peptide-based therapeutics can be achieved.
References
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Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]
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Dr.Oracle. (2025). What is the mechanism of action for Angiotensin-Converting Enzyme (ACE) inhibitors, such as lisinopril?. Dr.Oracle. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3231. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
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Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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He, Y.-C., et al. (2014). Various approaches for the synthesis of selected ACE inhibitors building blocks. Biotechnology Advances, 32(3), 514-525. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
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Li, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 968104. [Link]
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Subirós-Funosas, R., et al. (2010). Z-L-Phenylglycinyl-L-valine methyl ester. Organic Syntheses, 90, 306-315. [Link]
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Isah, Y. S., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8142-8162. [Link]
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Patsnap. (2024). What is the mechanism of Perindopril Arginine?. Patsnap Synapse. [Link]
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American Heart Association. (2025). Types of Blood Pressure Medications. American Heart Association. [Link]
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Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]
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Georgiadis, D. N. (2000). Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. Current Organic Chemistry, 4(2), 121-148. [Link]
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ResearchGate. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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ResearchGate. (2013). ACE Inhibitors: A Comprehensive Review. [Link]
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Gopi, H., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(3), 567-570. [Link]
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Bull, E. E., et al. (1985). Synthesis of N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (lisinopril). Journal of Pharmaceutical Sciences, 74(3), 352-354. [Link]
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Viana Chemicals. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine. [Link]
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Pharmaffiliates. (n.d.). N-[(S)-1-Carbethoxybutyl]-(S)-alanine. [Link]
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Reddy, G. S., et al. (2021). Method for the Preparation of N-protected β-Cyano L-alanine Tertiary Butyl Esters. ChemistrySelect, 6(5), 1033-1036. [Link]
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Application Note: A Scalable Industrial Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid, a Key Intermediate for Perindopril
Abstract
This technical guide provides a detailed examination of a robust and industrially viable synthetic route for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a critical chiral intermediate in the manufacture of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. Perindopril is a widely prescribed medication for treating hypertension and heart failure.[1][2][3] The efficacy of Perindopril is highly dependent on its specific stereochemistry, which contains five chiral centers.[4] Consequently, the stereoselective synthesis of its core components is of paramount importance. This document outlines a field-proven protocol centered on the diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid, explaining the rationale behind key process decisions and providing a step-by-step methodology suitable for scale-up.
Introduction: The Strategic Importance of the Bicyclic Amino Acid Core
The therapeutic value of Perindopril lies in its ability to inhibit the ACE enzyme, which plays a central role in regulating blood pressure.[1][5] The synthesis of this complex molecule is a multi-step process, with the construction of the bicyclic amino acid core, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (also denoted as L-Oic), being a pivotal stage.[6][7][8] This specific stereoisomer dictates the final conformation of Perindopril, which is essential for its potent pharmacological activity.
While various synthetic strategies have been reported, including chemical resolutions and enzymatic approaches, the direct stereoselective hydrogenation of an indoline precursor offers an efficient and atom-economical pathway favored in industrial settings.[6] This application note focuses on this preferred route, providing both the theoretical grounding and a practical, detailed protocol for researchers and process chemists.
Synthetic Strategy: Causality and Experimental Choices
The chosen industrial route involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to yield the desired (2S,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid. This approach is advantageous due to its high stereoselectivity, operational simplicity, and the commercial availability of the starting material.
The Key Transformation: Diastereoselective Hydrogenation
The core of this synthesis is the reduction of the aromatic ring of (S)-indoline-2-carboxylic acid. The existing chirality at the C2 position directs the hydrogenation of the benzene ring, leading to the formation of the desired cis-fused ring system with the (3aS, 7aS) configuration.
Caption: Core hydrogenation step for the intermediate synthesis.
Rationale for Reagent and Condition Selection
-
Catalyst Selection: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for this transformation.[6] It is typically used in acidic media like acetic acid, where it is reduced in situ to form highly active platinum nanoparticles. The catalyst surface coordinates with the substrate, facilitating the addition of hydrogen from the less sterically hindered face, which guides the formation of the cis-fused bicyclic system. Rhodium on alumina (Rh/Al₂O₃) is another catalyst cited for this hydrogenation.[2]
-
Solvent Choice: Glacial acetic acid serves a dual purpose. It is an excellent solvent for the starting material and provides a protic environment that promotes catalyst activity.[6]
-
Temperature and Pressure: The reaction is typically conducted at elevated temperatures (e.g., 60°C) and pressures (ranging from atmospheric to several bars) to ensure a reasonable reaction rate.[6][9] These parameters must be carefully optimized to maximize conversion while minimizing potential side reactions.
Detailed Laboratory Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
This protocol is adapted from established literature procedures and is intended for laboratory-scale synthesis.[6] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (S)-Indoline-2-carboxylic acid | ≥98% Purity | Sigma-Aldrich, TCI |
| Platinum(IV) oxide (PtO₂) | Catalyst Grade | Strem, Acros |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous, Reagent | VWR |
| Hydrogen Gas | High Purity (≥99.9%) | Airgas |
| Celite® or other filter aid | Laboratory Grade | MilliporeSigma |
Step-by-Step Experimental Procedure
-
Reactor Charging: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a high-pressure autoclave) equipped with a magnetic or mechanical stirrer, add (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (60 mL) to dissolve the starting material. Carefully add the PtO₂ catalyst (300 mg, 10% w/w) to the solution.
-
Hydrogenation: Seal the vessel securely. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the reaction mixture to 60°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction under these conditions for approximately 24 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the catalyst pad with a small amount of acetic acid.
-
Work-up and Isolation: Combine the filtrate and washings. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting residue is then recrystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
-
Drying and Characterization: Dry the product under vacuum. The expected yield is approximately 85%.[6] The product should be characterized by melting point, optical rotation, and spectroscopic methods (NMR, IR) to confirm its identity and purity.
Key Process Parameters and Quality Control
| Parameter | Specification / Typical Value | Rationale |
| Yield | 80-90% | High yield is critical for industrial economic viability. |
| Appearance | White crystalline powder | Indicates high purity.[7] |
| Purity (Titration) | ≥97.5% | Ensures quality of the intermediate for the subsequent coupling step.[7] |
| Optical Rotation | [α]D ≈ -45.6° (c 0.46, MeOH) | Confirms the correct stereochemistry, which is crucial for drug efficacy.[6] |
Subsequent Transformations: Pathway to Perindopril
The synthesized (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is a stable intermediate. To complete the synthesis of Perindopril, two further key steps are required: esterification and peptide coupling.
Caption: Overall workflow from the key intermediate to Perindopril.
-
Ester Protection: The carboxylic acid group of the intermediate is typically protected as a benzyl ester. This is often achieved by reacting the acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid.[1][2][10] This protection prevents the carboxylic acid from participating in unwanted side reactions during the subsequent coupling step.
-
Peptide Coupling: The benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is then coupled with the second key fragment, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[11][12] This reaction is a standard peptide bond formation, commonly facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBT).[1][9][10][11] The choice of coupling agents and reaction conditions is critical to maximize yield and minimize the formation of impurities, such as N-acylurea byproducts from DCC.[13][14][15]
-
Deprotection: The final step is the removal of the benzyl protecting group via catalytic hydrogenolysis (e.g., using Pd/C as a catalyst), which yields the final Perindopril molecule.[1][11]
Conclusion
The industrial synthesis of the Perindopril intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, via diastereoselective hydrogenation is a prime example of efficient and scalable chiral synthesis. The process relies on a well-understood catalytic transformation that provides high stereochemical control, leading to a high-purity intermediate essential for the production of this life-saving medication. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals engaged in the synthesis of Perindopril and related pharmaceutical compounds.
References
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Coupling of (S,S)-dipeptide with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
An Application Guide to the Stereospecific Coupling of (S,S)-Dipeptides with (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid for Peptidomimetic Drug Discovery
Introduction: The Strategic Value of Constrained Peptidomimetics
In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and potency. However, their clinical application is often hindered by poor metabolic stability and low bioavailability.[1][2] The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations.[1][3] (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic), a conformationally constrained bicyclic proline analog, is an exemplary building block in this field.[4] Its rigid structure imparts a predictable turn in the peptide backbone, enhancing resistance to enzymatic degradation and increasing lipophilicity, which can improve cell membrane permeability.[4]
The significance of the Oic scaffold is highlighted by its presence as a key structural motif in highly successful pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Perindopril.[4][5][6] Coupling Oic with a dipeptide fragment is a common strategy to generate novel tripeptide mimetics, which can serve as potent and stable modulators of biological targets like protein-protein interactions.[3][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the successful coupling of an N-terminally protected (S,S)-dipeptide with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. It emphasizes the critical aspects of reagent selection, reaction mechanism, and stereochemical control to ensure the synthesis of a pure, well-defined final product.
Part 1: The Chemistry of Peptide Bond Formation
The Fundamental Mechanism
The formation of a peptide (amide) bond between the carboxylic acid of one component and the amine of another is not a spontaneous reaction and requires chemical activation of the carboxyl group.[8] This is achieved using a "coupling reagent," which converts the carboxylate's hydroxyl group into a better leaving group, forming a highly reactive intermediate.[9][10] This activated species is then susceptible to nucleophilic attack by the amino group of the second component, leading to the formation of the stable amide bond.
The Critical Role of Coupling Reagents
The choice of coupling reagent is paramount to the success of the reaction, influencing efficiency, reaction time, and, most importantly, the preservation of stereochemical integrity.[8][11] Modern coupling reagents are broadly categorized into several families:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) were among the first to be widely used.[8] While effective, their use can be complicated by the formation of insoluble urea byproducts and a higher risk of racemization.[10]
-
Onium Salts (Phosphonium and Aminium/Uronium): This class represents the modern standard for efficient and low-racemization peptide coupling.[10]
-
Aminium/Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly popular.[8] They react with the carboxylic acid to form highly reactive OBt or OAt esters, respectively. HATU is often preferred for challenging couplings, including those involving sterically hindered amino acids, due to the superior reactivity of the OAt ester intermediate.
-
Phosphonium Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice, known for its high coupling efficiency and safety profile.
-
Preserving Stereochemical Integrity: The Fight Against Racemization
A significant challenge during peptide coupling is the risk of racemization at the chiral α-carbon of the activated carboxylic acid residue.[11] This occurs when the α-proton is abstracted under basic conditions, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate, which can reprotonate from either face, scrambling the stereocenter.[11]
To mitigate this, coupling reactions are almost always performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11] These additives act as "racemization suppressants" by rapidly trapping the initial activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form the corresponding active esters. These esters are more stable towards racemization yet remain highly reactive towards the desired amine nucleophile.[11] Modern onium salt reagents like HBTU and HATU conveniently have the HOBt or HOAt moiety already incorporated into their structure.
Part 2: Experimental Design and Workflow
The coupling of an (S,S)-dipeptide with (2S,3aS,7aS)-Oic requires careful planning of protecting groups and reaction conditions. A typical solution-phase workflow is outlined below.
Caption: General workflow for the solution-phase coupling of a protected dipeptide with an Oic ester.
Part 3: Detailed Laboratory Protocol
This protocol details the coupling of N-Boc-L-Alanyl-L-Leucine with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester using HATU as the coupling reagent.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| N-Boc-L-Alanyl-L-Leucine | ≥98% Purity | Sigma-Aldrich |
| (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid methyl ester HCl | ≥98% Purity | Commercially available |
| HATU (CAS 148893-10-1) | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| 1 M aq. Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |
| Brine (Saturated aq. NaCl) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Flash chromatography system
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer (≥400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure
-
Reactant Solubilization:
-
To a clean, dry 50 mL round-bottom flask under an inert atmosphere (Argon), add N-Boc-L-Alanyl-L-Leucine (1.0 eq, e.g., 302 mg, 1.0 mmol).
-
Add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester hydrochloride (1.0 eq, e.g., 220 mg, 1.0 mmol).
-
Dissolve the solids in anhydrous DMF (10 mL).
-
Scientist's Note: The hydrochloride salt of the Oic ester requires a total of 2.0 equivalents of base for the coupling: one to neutralize the salt and one for the coupling reaction itself.
-
-
Pre-activation and Coupling:
-
Cool the solution to 0 °C using an ice-water bath.
-
Add HATU (1.1 eq, 418 mg, 1.1 mmol) to the solution. Stir for 2 minutes.
-
Slowly add DIPEA (2.5 eq, 435 µL, 2.5 mmol) dropwise over 5 minutes. The extra 0.5 eq ensures the reaction medium remains basic.
-
Scientist's Note: Adding the base last initiates the activation. A slight yellow color may develop, which is normal for HATU reactions. Keeping the reaction at 0 °C during the addition of the base helps to minimize potential side reactions and racemization.
-
-
Reaction Progression:
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes) or by taking small aliquots for LC-MS analysis. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (50 mL).
-
Wash the organic layer sequentially with:
-
Saturated aq. NaHCO₃ (2 x 25 mL) to remove unreacted acid and HOAt.
-
1 M aq. HCl (2 x 25 mL) to remove residual DIPEA.
-
Brine (1 x 25 mL) to reduce the water content in the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the pure protected tripeptide mimetic as a white solid or clear oil.
-
Part 4: Characterization and Data Analysis
Thorough characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.
Analytical Techniques
-
Mass Spectrometry (HRMS): Provides the exact mass of the product, confirming its elemental composition.
-
NMR Spectroscopy (¹H & ¹³C): Confirms the covalent structure. The diastereotopic protons within the rigid Oic ring system will give a complex but unique fingerprint in the ¹H NMR spectrum.
-
Analytical HPLC: Used to determine the purity of the final compound. A purity level of >95% is typically desired for biological testing.
-
Chiral HPLC/SFC: Can be employed to confirm that no racemization occurred at the C-terminal leucine residue of the dipeptide during the coupling process.[12]
Representative Analytical Data (Hypothetical Product)
Product: Boc-L-Alanyl-L-Leucinyl-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester
| Parameter | Expected Value |
| Chemical Formula | C₂₄H₄₁N₃O₆ |
| Molecular Weight | 467.60 g/mol |
| HRMS (ESI+) [M+H]⁺ | Calculated: 468.3074, Found: 468.307X |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for Boc group (~1.45 ppm), amino acid side chains, peptide backbone NH protons, and Oic ring protons. |
| Analytical HPLC Purity | >95% (at 214 nm) |
Part 5: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive coupling reagent; insufficient base; poor quality of anhydrous solvent. | Use fresh, high-quality coupling reagents and anhydrous solvents. Ensure the correct stoichiometry of the base is used, especially with amine salts. |
| Incomplete Reaction | Steric hindrance between the coupling partners. | Increase reaction time, slightly increase temperature (e.g., to 40 °C), or switch to a more potent coupling reagent like COMU. |
| Racemization Detected | Reaction temperature too high; excessive amount of base or prolonged reaction time. | Maintain low temperature (0 °C) during activation. Use the weakest, non-nucleophilic base possible (e.g., collidine) for sensitive couplings.[10] |
| Byproduct Formation | Guanidinylation of the free amine by the uronium reagent.[13] | Pre-activate the carboxylic acid with HATU/DIPEA for 5-10 minutes before adding the amine component. This minimizes the exposure of the free amine to excess coupling reagent. |
References
-
ResearchGate. (n.d.). What is coupling reagents in peptide synthesis? Retrieved January 14, 2026, from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Farr, R. N., & Goodman, M. (1995). Stereochemical preference for heterochiral coupling controls selectivity in competitive peptide synthesis.
- Nieto, S., et al. (2011). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 7, 1243–1249.
-
ResearchGate. (n.d.). Enantioselective Solid-Phase Peptide Synthesis Using Traceless Chiral Coupling Reagents and Racemic Amino Acids. Retrieved January 14, 2026, from [Link]
- Checco, J. W., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. STAR Protocols, 2(4), 100918.
- Servier. (n.d.). Method for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives. Google Patents.
- Vaz, E., et al. (2022). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen, 11(1), e202100228.
- Lee, Y. S., & Amodeo, D. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(18), 5675.
-
ResearchGate. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Retrieved January 14, 2026, from [Link]
- Servier. (n.d.). Process for the industrial preparation of perhydroindole -2(2S,3aS,7aS)-carboxylic acid, use in the preparation of carboxyalkyl dipeptides. Google Patents.
- Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 14, 2026, from [Link]
- Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 27(20), 3323–3341.
- Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
Sources
- 1. rroij.com [rroij.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1256590B1 - Method for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 6. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application of Chiral Building Blocks in Cardiovascular Drug Discovery: Advanced Methodologies and Protocols
Introduction: The Critical Role of Chirality in Cardiovascular Therapeutics
Stereochemistry is a pivotal consideration in modern drug discovery and development, particularly within the cardiovascular therapeutic area. Many cardiovascular drugs are chiral molecules, existing as enantiomers – non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] Biological systems, being inherently chiral, often interact stereoselectively with drug enantiomers. This can lead to one enantiomer (the eutomer) possessing the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[1]
The U.S. Food and Drug Administration (FDA) has recognized the importance of stereochemistry in drug development and has issued guidelines that encourage the characterization of each enantiomer of a new racemic drug.[2] This has spurred the development of innovative methods for the synthesis and separation of single-enantiomer drugs, offering the potential for improved therapeutic indices, reduced side effects, and more predictable dose-responses.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the application of chiral building blocks in the discovery and development of key cardiovascular drug classes. We will delve into the asymmetric synthesis of crucial chiral intermediates, robust analytical techniques for enantiomeric separation, and detailed in-vitro protocols for evaluating the stereoselective activity of these compounds.
I. β-Adrenergic Receptor Antagonists (β-Blockers)
β-blockers are a cornerstone in the management of various cardiovascular conditions, including hypertension, angina, and heart failure. The majority of β-blockers possess at least one chiral center, and their therapeutic activity predominantly resides in the (S)-enantiomer. For instance, (S)-propranolol is approximately 100 times more potent as a β-adrenoceptor antagonist than its (R)-enantiomer.
A. Asymmetric Synthesis of Chiral β-Blocker Building Blocks
The synthesis of enantiomerically pure β-blockers often relies on the preparation of chiral epoxide or diol intermediates.
Protocol 1: Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution
This protocol describes a concise synthesis of (S)-(-)-Propranolol utilizing a kinetic resolution of a key epoxide intermediate catalyzed by a chiral complex.
Materials:
-
α-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Zinc nitrate (Zn(NO₃)₂)
-
(+)-Tartaric acid
-
Isopropylamine
-
Solvents: Methanol, Dichloromethane (DCM)
Procedure:
-
Synthesis of racemic α-naphthyl glycidyl ether:
-
Dissolve α-naphthol and NaOH in methanol.
-
Add epichlorohydrin dropwise and reflux the mixture.
-
After reaction completion (monitored by TLC), cool the mixture, filter, and concentrate the filtrate.
-
Extract the residue with DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the racemic epoxide.
-
-
Kinetic Resolution of α-naphthyl glycidyl ether:
-
Prepare the chiral catalyst by mixing Zn(NO₃)₂ and (+)-tartaric acid in methanol and stirring until a clear solution is obtained.
-
Add the racemic α-naphthyl glycidyl ether to the catalyst solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 75°C) and monitor the reaction progress by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of the unreacted (S)-epoxide.
-
-
Synthesis of (S)-Propranolol:
-
To the enriched (S)-α-naphthyl glycidyl ether, add isopropylamine in methanol.
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude (S)-propranolol can be purified by recrystallization.
-
Diagram 1: Synthetic Pathway for (S)-Propranolol
Caption: Asymmetric synthesis of (S)-Propranolol via kinetic resolution.
B. Chiral Separation of β-Blockers
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique for the enantiomeric separation of β-blockers.
Protocol 2: Chiral HPLC Separation of Propranolol and Atenolol Enantiomers
Instrumentation and Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chirex 3022 column (or equivalent Pirkle-type column)
Mobile Phase and Conditions for Propranolol:
-
Mobile Phase: Hexane:Dichloromethane:Ethanol:Trifluoroacetic acid (55:40:5:0.25, v/v/v/v)
-
Flow Rate: 2 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 230 nm
Mobile Phase and Conditions for Atenolol:
-
Mobile Phase: Hexane:Dichloromethane:Methanol:Trifluoroacetic acid (35:35:5:0.25, v/v/v/v)
-
Flow Rate: 2 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 230 nm
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the racemic β-blocker standard and the sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the enantiomers based on their retention times and peak areas compared to the standard.
Table 1: Chiral HPLC Separation Parameters for β-Blockers
| Compound | Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) |
|---|---|---|---|---|
| Propranolol | Chirex 3022 | Hexane:DCM:Ethanol:TFA (55:40:5:0.25) | 2.0 | 230 |
| Atenolol | Chirex 3022 | Hexane:DCM:Methanol:TFA (35:35:5:0.25) | 2.0 | 230 |
| Bisoprolol | Chirobiotic V | Methanol:Acetic Acid:Triethylamine (100:0.20:0.15) | 0.5 | 230 |
C. In-Vitro Evaluation of β-Blocker Enantiomers
Receptor binding assays are essential to determine the affinity of each enantiomer for β-adrenergic receptors.
Protocol 3: β-Adrenergic Receptor Binding Assay
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors
-
Radioligand: [¹²⁵I]Iodocyanopindolol
-
Non-specific binding control: Propranolol (high concentration)
-
Test compounds: (S)- and (R)-enantiomers of the β-blocker
-
Assay Buffer: Tris-HCl buffer with MgCl₂
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the radioligand to all wells.
-
For total binding wells, add buffer.
-
For non-specific binding wells, add a high concentration of propranolol.
-
For experimental wells, add varying concentrations of the (S)- and (R)-enantiomers.
-
-
Incubation:
-
Add the cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of the drug that inhibits 50% of the specific binding of the radioligand) for each enantiomer using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer.
-
Diagram 2: Workflow for β-Adrenergic Receptor Binding Assay
Caption: General workflow for a competitive radioligand receptor binding assay.
II. Calcium Channel Blockers
Calcium channel blockers are a diverse group of drugs used to treat hypertension, angina, and arrhythmias. Chirality is a key feature of many calcium channel blockers, such as verapamil and dihydropyridine derivatives, with enantiomers often displaying different potencies and effects on cardiac and vascular tissues.
A. Asymmetric Synthesis of Chiral Dihydropyridine Building Blocks
The synthesis of chiral 1,4-dihydropyridines often involves the Hantzsch synthesis using a chiral auxiliary or an asymmetric catalyst.
Protocol 4: Asymmetric Synthesis of a Chiral Dihydropyridine
This protocol outlines a diastereoselective approach to synthesizing a chiral dihydropyridine using a chiral oxazoline auxiliary.
Materials:
-
Chiral 3-dihydro-oxazolyl-5-methoxy-carbonyl pyridine
-
Aryllithium reagent (e.g., phenyllithium)
-
Ethyl chloroformate
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)
Procedure:
-
Dissolve the chiral pyridine derivative in THF and cool to -78°C.
-
Slowly add the aryllithium reagent to the solution over a period of 20 minutes.
-
Continue stirring at -78°C for an extended period (e.g., 20 hours).
-
Quench the reaction with ethyl chloroformate at -78°C.
-
Perform an aqueous work-up and extract the product with DCM.
-
The diastereomeric ratio of the resulting dihydropyridines can be determined by reverse-phase HPLC.
B. Chiral Separation of Calcium Channel Blockers
Protocol 5: Chiral HPLC Separation of Verapamil Enantiomers
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
Chiral Stationary Phase: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) column
Mobile Phase and Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Trifluoroacetic acid:Triethylamine (98:2:0.05:0.025, v/v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: Fluorescence (Excitation: 280 nm, Emission: 313 nm)
Procedure:
-
Prepare and degas the polar organic mobile phase.
-
Equilibrate the chiral column.
-
For plasma samples, perform solid-phase extraction (SPE) to isolate the analytes.
-
Inject the prepared sample into the HPLC system.
-
The enantiomers will be separated with a short analysis time (typically under 5 minutes).
Protocol 6: Chiral Capillary Electrophoresis (CE) Separation of Verapamil Enantiomers
Instrumentation and Conditions:
-
Capillary Electrophoresis system with a UV detector
-
Chiral Selector: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) added to the background electrolyte
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 5.0)
-
Voltage: 25 kV
-
Temperature: 20°C
Procedure:
-
Prepare the BGE containing the chiral selector.
-
Condition the capillary with the BGE.
-
Inject the sample hydrodynamically.
-
Apply the voltage and record the electropherogram.
-
The enantiomers will migrate at different velocities, resulting in their separation.
C. In-Vitro Evaluation of Calcium Channel Blocker Enantiomers
The functional activity of calcium channel blocker enantiomers can be assessed by their ability to inhibit depolarization-induced contractions in isolated smooth muscle preparations.
Protocol 7: In-Vitro Evaluation of Calcium Channel Blocking Activity in Isolated Aortic Rings
Materials:
-
Isolated rat thoracic aorta
-
Krebs-Henseleit solution
-
Potassium chloride (KCl) for depolarization
-
Test compounds: (S)- and (R)-enantiomers of the calcium channel blocker
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
-
Equilibration and Contraction:
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a sustained contraction by adding a high concentration of KCl to the bath.
-
-
Inhibition Assay:
-
Once a stable contraction is achieved, add cumulative concentrations of the (S)- and (R)-enantiomers to the organ bath.
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of relaxation against the logarithm of the drug concentration.
-
Determine the IC₅₀ value (concentration causing 50% relaxation) for each enantiomer.
-
III. Angiotensin-Converting Enzyme (ACE) Inhibitors
Many ACE inhibitors contain at least one chiral center, and their biological activity often resides in a specific stereoisomer. The synthesis of enantiomerically pure ACE inhibitors is crucial for their therapeutic efficacy.
A. Asymmetric Synthesis of Chiral Precursors for ACE Inhibitors
The synthesis of ACE inhibitors often involves the preparation of chiral α-hydroxy- or α-amino acid derivatives.
Protocol 8: Biocatalytic Asymmetric Reduction for an ACE Inhibitor Precursor
This protocol describes the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key chiral precursor for several ACE inhibitors, using a reductase enzyme.
Materials:
-
Substrate: Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Reductase enzyme (e.g., CgKR2)
-
Cofactor: NADPH (or a cofactor regeneration system)
-
Buffer: Sodium phosphate buffer (pH 6.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the sodium phosphate buffer, the substrate (OPBE), and the reductase enzyme.
-
If not using a whole-cell system with inherent cofactor regeneration, add NADPH.
-
-
Bioreduction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the conversion of the substrate to the product by HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, extract the product ((R)-HPBE) with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the chiral alcohol.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC.
-
B. Chiral Analysis of ACE Inhibitor Enantiomers
Protocol 9: Chiral HPLC Analysis of Captopril Derivatives
Instrumentation and Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel OJ (cellulose-based)
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (exact composition to be optimized).
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 220 nm)
Procedure:
-
Prepare and degas the mobile phase.
-
Equilibrate the Chiralcel OJ column.
-
Dissolve the captopril derivative sample in the mobile phase.
-
Inject the sample and run the chromatogram.
-
The diastereomeric or enantiomeric isomers will be separated.
C. In-Vitro Evaluation of ACE Inhibitor Stereoisomers
The inhibitory potency of ACE inhibitor stereoisomers is determined using an in-vitro ACE inhibition assay.
Protocol 10: In-Vitro ACE Inhibition Assay
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Buffer: Sodium borate buffer (pH 8.3) containing NaCl
-
Stopping Reagent: 1M HCl
-
Test compounds: Stereoisomers of the ACE inhibitor
-
HPLC system for quantification of hippuric acid
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, pre-incubate the ACE solution with either buffer (for control) or different concentrations of the ACE inhibitor stereoisomers for a specified time at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the HHL substrate solution to all tubes.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 1M HCl.
-
-
Quantification of Hippuric Acid:
-
Extract the hippuric acid (the product of the reaction) with ethyl acetate.
-
Evaporate the ethyl acetate layer and reconstitute the residue in a suitable solvent.
-
Quantify the amount of hippuric acid using reverse-phase HPLC with UV detection at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value for each stereoisomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram 3: ACE Inhibition Assay Principle
Caption: Principle of the in-vitro ACE inhibition assay.
IV. Angiotensin II Receptor Blockers (ARBs)
ARBs, also known as sartans, are another important class of antihypertensive drugs. Some ARBs, like valsartan, are chiral, and their therapeutic effect is primarily attributed to a single enantiomer.
A. Synthesis of Chiral Building Blocks for Sartans
The synthesis of chiral ARBs often involves the use of chiral amino acid derivatives as starting materials.
Protocol 11: Synthesis of a Valsartan Precursor
This protocol describes a key step in the synthesis of valsartan, starting from L-valine methyl ester.
Materials:
-
L-valine methyl ester hydrochloride
-
4-(Bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]
-
Base (e.g., potassium carbonate)
-
Solvent: Acetonitrile
Procedure:
-
In a reaction flask, combine L-valine methyl ester hydrochloride, the biphenyl derivative, and the base in acetonitrile.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
The crude product can be purified by column chromatography to yield the N-alkylated L-valine methyl ester derivative, a key precursor for valsartan.
B. Chiral Separation of Angiotensin II Receptor Blockers
Protocol 12: Chiral HPLC Separation of Valsartan Enantiomers
Instrumentation and Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of n-hexane, ethanol, and a modifier like trifluoroacetic acid. The exact ratio should be optimized for baseline separation.
-
Flow Rate: Around 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
Procedure:
-
Follow the general HPLC procedure outlined in Protocol 2, using the specified column and mobile phase for valsartan.
Conclusion
The stereoselective synthesis and evaluation of cardiovascular drugs are of paramount importance in the development of safer and more effective therapies. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to design, synthesize, and characterize chiral cardiovascular drug candidates. By understanding and applying these advanced methodologies, the scientific community can continue to innovate and optimize the treatment of cardiovascular diseases.
References
-
Ranade, V. V., & Somberg, J. C. (2005). Chiral cardiovascular drugs: an overview. American journal of therapeutics, 12(5), 439–459. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338–340. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]
-
FDA. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]
-
Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 4(2), 185–200. [Link]
-
Bojarski, J. (2002). Stereoselective chromatography of cardiovascular drugs: an update. Journal of biochemical and biophysical methods, 54(1-3), 197–220. [Link]
-
Hancu, G., Câmpian, A., & Mircia, E. (2013). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 61(4), 648-657. [Link]
-
Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2011). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Journal of AOAC International, 94(5), 1438–1443. [Link]
-
Schnabel, P., Maack, C., & Böhm, M. (2000). Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors. Journal of cardiovascular pharmacology, 36(4), 465–469. [Link]
-
Cheng, C. Y., Lee, M. J., & Chen, J. Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 5(17), 1977-1980. [Link]
-
Al-Saeed, F. A., Al-Tamimi, S. A., & Al-Obaid, A. M. (2019). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules (Basel, Switzerland), 24(18), 3290. [Link]
-
Imre, S., Muntean, D., & Kelemen, L. (2017). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules (Basel, Switzerland), 22(12), 2178. [Link]
-
Habtemariam, S. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. [Link]
-
Ni, Y., Li, C. X., Zhang, J., Shen, N. D., Bornscheuer, U. T., & Xu, J. H. (2011). Efficient Synthesis of a Chiral Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors in High Space-Time Yield by a New Reductase Without External Cofactors. Organic letters, 13(8), 2140–2143. [Link]
-
Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592. [Link]
-
Andrew Alliance. (2022). ACE Inhibition Assay - Protocol. OneLab. [Link]
Sources
- 1. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center - PubMed [pubmed.ncbi.nlm.nih.gov]
Solution-phase synthesis of dipeptide precursors
Application Note & Protocol
Topic: High-Fidelity Solution-Phase Synthesis of Dipeptide Precursors for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, remains a highly relevant and scalable method for producing dipeptides and smaller peptide fragments. Its homogenous reaction conditions allow for straightforward monitoring and purification, making it an ideal choice for generating multi-gram quantities of peptide precursors essential for pharmaceutical research and development. This guide provides a detailed exploration of the principles, experimental protocols, and critical considerations for the successful synthesis of dipeptides in solution, with a focus on robust and reproducible methodologies.
Introduction: The Rationale for Solution-Phase Synthesis
The formation of a peptide bond between two amino acids is a condensation reaction that, if uncontrolled, can lead to a mixture of products and polymerization. The core challenge of peptide synthesis is to orchestrate the specific coupling of the carboxyl group of one amino acid with the amino group of another. This requires a strategic use of temporary "protecting groups" to block reactive sites—namely the N-terminus amino group and any reactive side chains—on one amino acid, and the C-terminus carboxyl group on the other.
While solid-phase peptide synthesis (SPPS) is renowned for its application in creating long peptides, solution-phase synthesis offers distinct advantages for smaller peptides like dipeptides:
-
Scalability: Solution-phase methods are readily scalable to produce gram-to-kilogram quantities of product.
-
Purification: Intermediates can be purified at each step, ensuring a high-purity final product.
-
Monitoring: Reaction progress can be easily monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
This document will guide you through a typical workflow for synthesizing a dipeptide, from the selection of protecting groups to the final purification and characterization of the product.
Core Principles: Protecting Groups and Coupling Chemistry
The success of solution-phase dipeptide synthesis hinges on two key concepts: orthogonal protecting groups and efficient carboxyl group activation.
Protecting Group Strategy
Protecting groups are chemical moieties that selectively block a reactive functional group. An effective protecting group must be easy to introduce, stable under the conditions of the coupling reaction, and readily removable without affecting the newly formed peptide bond. The two most common N-terminal protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
-
Boc Group: This group is stable under basic and nucleophilic conditions but is easily removed with moderate acids, such as trifluoroacetic acid (TFA).
-
Fmoc Group: The Fmoc group is stable to acid but is cleaved by bases, typically a solution of piperidine.
The choice between Boc and Fmoc will depend on the overall synthetic strategy and the specific amino acids involved. For this guide, we will focus on the widely used Boc protecting group.
The Coupling Reaction: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is slow and requires high temperatures, which can lead to racemization of chiral amino acids. Therefore, the carboxyl group of the N-protected amino acid must first be "activated" to make it more electrophilic. This is achieved using coupling reagents.
One of the most established families of coupling reagents are the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) . These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is often included. These additives react with the O-acylisourea to form a more stable and less reactive activated ester, which then cleanly reacts with the amine component to form the peptide bond with minimal racemization.
Workflow for Dipeptide Synthesis
The following diagram illustrates a typical workflow for the synthesis of a dipeptide using a Boc-protected amino acid and a methyl-ester-protected amino acid.
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
-
Dissolution: Dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM (e.g., 100 mL). Cool the solution to 0 °C.
-
Activation: Add DCC (1.1 equivalents) dissolved in a small amount of DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Neutralization and Addition: In a separate flask, suspend H-Gly-OMe·HCl (1 equivalent) in DCM and add DIPEA (1.1 equivalents) to neutralize the salt and free the amine. Add this mixture to the activated Boc-Ala-OH solution.
-
Coupling Reaction: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up:
-
Filter off the DCU precipitate and wash the solid with DCM.
-
Combine the filtrate and washings. Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected dipeptide.
-
Part D: Purification
The crude Boc-Ala-Gly-OMe can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization
The identity and purity of the synthesized dipeptide should be confirmed by standard analytical techniques.
| Technique | Expected Result for Boc-Ala-Gly-OMe |
| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm), alanine α-H and β-CH₃, glycine α-CH₂, and methyl ester protons (~3.7 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the dipeptide (e.g., [M+H]⁺ or [M+Na]⁺). |
| HPLC | A single major peak indicating high purity. The retention time can be used for future quality control. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | Incomplete activation; moisture in the reaction. | Ensure all glassware and solvents are anhydrous. Allow sufficient time for activation before adding the amine component. |
| Racemization | Over-activation; use of a strong base. | Use HOBt or Oxyma as an additive. Use a hindered base like DIPEA instead of triethylamine. |
| DCU is difficult to remove | DCU is slightly soluble in some organic solvents. | Cool the reaction mixture in a freezer before filtration to maximize DCU precipitation. |
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]
Application Notes and Protocols for the Diastereoselective Synthesis of ACE Inhibitor Side Chains
Introduction: The Stereochemical Imperative in ACE Inhibitor Synthesis
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure.[1][2][3] The therapeutic efficacy of many of these drugs, including enalapril and lisinopril, is critically dependent on the precise stereochemistry of their constituent amino acid side chains. These non-proteinogenic α-amino acids, such as the (S)-2-amino-4-phenylbutanoic acid moiety in enalapril, demand synthetic strategies that afford high levels of diastereoselectivity to ensure the desired pharmacological activity and minimize potential off-target effects.[4][5] This application note provides an in-depth guide to established and robust methodologies for the diastereoselective synthesis of these crucial chiral building blocks. We will delve into the mechanistic underpinnings of chiral auxiliary-mediated alkylations, diastereoselective reductive aminations, and catalytic asymmetric hydrogenations, offering detailed, field-proven protocols for each approach.
I. Chiral Auxiliary-Mediated Diastereoselective Alkylation: The Evans Oxazolidinone Approach
The use of chiral auxiliaries is a powerful and reliable strategy for introducing stereocenters with a high degree of predictability.[6] The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, are particularly effective in directing the stereochemical outcome of enolate alkylation reactions.[7][8]
Mechanistic Rationale:
The success of the Evans auxiliary lies in its ability to form a rigid, chelated enolate upon deprotonation. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This results in a highly diastereoselective carbon-carbon bond formation. The choice of base and reaction conditions is critical for the selective formation of the Z-enolate, which is key to achieving high diastereoselectivity.
Diagram 1: Diastereoselective Alkylation using an Evans Auxiliary
Caption: Workflow for Evans auxiliary-mediated diastereoselective alkylation.
Detailed Protocol: Synthesis of an (S)-α-Alkyl Carboxylic Acid Precursor
This protocol is a representative example of an Evans auxiliary-mediated diastereoselective alkylation to generate a chiral carboxylic acid, a common precursor for ACE inhibitor side chains.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
-
-
Diastereoselective Alkylation:
-
In a separate flame-dried flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.
-
In another flame-dried flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution to the oxazolidinone solution via cannula.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the desired (S)-2-benzylpropanoic acid.
-
II. Diastereoselective Reductive Amination: A Key Step in Enalapril Synthesis
The industrial synthesis of several ACE inhibitors, most notably enalapril, relies on a highly efficient diastereoselective reductive amination.[9] This reaction couples an α-keto ester with a dipeptide, followed by reduction of the resulting imine to stereoselectively form the crucial C-N bond.[10][11]
Mechanistic Rationale:
The reaction proceeds through the formation of an intermediate imine (or iminium ion) from the condensation of the α-keto ester (e.g., ethyl 2-oxo-4-phenylbutanoate) and the dipeptide (e.g., L-alanyl-L-proline). The stereoselectivity is controlled during the subsequent reduction of the C=N double bond. The chiral centers already present in the dipeptide direct the approach of the reducing agent (typically hydrogen with a catalyst like Raney Nickel) to one face of the imine, leading to the preferential formation of the desired (S,S,S)-diastereomer of enalapril.
Diagram 2: Diastereoselective Reductive Amination for Enalapril Synthesis
Caption: Key steps in the diastereoselective synthesis of Enalapril.
Detailed Protocol: Synthesis of Enalapril via Reductive Amination
This protocol outlines the key diastereoselective reductive amination step for the synthesis of enalapril.
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
L-Alanyl-L-proline
-
Raney Nickel (Ra-Ni), slurry in water
-
Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation and Reaction Setup:
-
In a hydrogenation vessel, carefully wash the Raney Nickel slurry with ethanol to remove water.
-
Add L-alanyl-L-proline (1.0 eq) and ethanol to the vessel containing the activated Raney Nickel catalyst under an inert atmosphere.
-
In a separate flask, dissolve ethyl 2-oxo-4-phenylbutanoate (1.0-1.2 eq) in ethanol.
-
-
Reductive Amination:
-
Add the solution of ethyl 2-oxo-4-phenylbutanoate to the hydrogenation vessel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain crude enalapril.
-
The diastereomeric ratio can be determined by HPLC.
-
The crude product can be purified by crystallization or chromatography to isolate the desired (S,S,S)-enalapril.
-
III. Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral α-amino acids from prochiral precursors like dehydroamino acids or N-acyl-α-enamido esters.[12][13][14] This approach utilizes a chiral transition metal catalyst (often based on rhodium or ruthenium) to deliver hydrogen with high enantioselectivity.
Mechanistic Rationale:
The substrate, containing a C=C double bond, coordinates to the chiral metal center. The chiral ligands on the metal create a chiral environment that forces the substrate to bind in a specific orientation. Hydrogen then adds to the double bond from the less hindered face, leading to the formation of one enantiomer preferentially. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Diagram 3: Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
IV. Comparison of Synthetic Strategies
| Strategy | Key Features | Typical Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| Evans Chiral Auxiliary | Stoichiometric use of a recoverable chiral auxiliary. | >95% d.e. | High reliability and predictability; well-established procedures. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric waste. |
| Diastereoselective Reductive Amination | Convergent synthesis coupling two fragments. | 85-95% d.e. (can be improved with additives) | Highly efficient for specific targets like enalapril; often used in industrial settings. | Substrate scope can be limited; optimization of catalyst and conditions may be required. |
| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst in substoichiometric amounts. | >95% e.e. | High atom economy; highly enantioselective. | Development of suitable catalysts and ligands can be challenging; catalyst sensitivity. |
| Chemoenzymatic/Biocatalytic | Use of enzymes for stereoselective transformations. | >99% e.e. | Excellent stereoselectivity; mild reaction conditions. | Limited substrate scope for some enzymes; potential for enzyme inhibition. |
Conclusion
The diastereoselective synthesis of ACE inhibitor side chains is a well-developed field with several robust and scalable methodologies. The choice of a particular synthetic route depends on factors such as the specific target molecule, the desired scale of production, and the availability of starting materials and catalysts. Chiral auxiliary-based methods, particularly the Evans oxazolidinone approach, offer high reliability and predictability, making them excellent choices for laboratory-scale synthesis and the preparation of a diverse range of analogs. For large-scale industrial production of specific ACE inhibitors like enalapril, diastereoselective reductive amination has proven to be a highly effective and economical strategy. The continued development of catalytic asymmetric methods, including asymmetric hydrogenation and biocatalysis, promises even more efficient and sustainable routes to these vital pharmaceutical building blocks in the future.
References
-
Xu, G.-C., & Ni, Y. (2015). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. Biotechnology Advances, 33(6 Pt 2), 1269-1279. [Link]
-
de Souza, R. O. M. A. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 22(3), 376-384. [Link]
-
Belokon, Y. N. (1992). The Use of 1-Amino-2-phenyl-1-cyclohexanecarboxylic Acids as Chiral Auxiliaries in Asymmetric Diels-Alder Reactions. Pure and Applied Chemistry, 64(12), 1917-1924. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
de Souza, R. O. M. A. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO. [Link]
-
Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Tessier, A., et al. (2018). Highly Diastereoselective Synthetic Route to Enantiopure β2-Amino Acids and γ-Amino Alcohols Using a Fluorinated Oxazolidine (Fox) as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
-
de Souza, R. O. M. A. (1999). Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. ResearchGate. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]
-
Zhang, H., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1037593. [Link]
-
Hsiao, Y., et al. (2002). Asymmetric Hydrogenation and Other Methods for the Synthesis of Unnatural Amino Acids and Derivatives. Current Opinion in Drug Discovery & Development, 5(6), 892-905. [Link]
-
Wyvratt, M. J., et al. (1984). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry, 49(15), 2816-2819. [Link]
-
Zhang, H., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1037593. [Link]
-
Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]
-
Ordóñez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13343-13444. [Link]
-
Ordóñez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]
-
Li, W., et al. (2020). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications, 56(36), 4934-4937. [Link]
-
Raghava Reddy, A. V., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269-278. [Link]
- Huffman, M. A., et al. (1999). Stereoselective process for enalapril.
-
Raghava Reddy, A. V., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. National Institutes of Health. [Link]
- Myers, A. G. (n.d.).
- Geng, Z. (1995). Synthetic method for lisinopril.
- Atli, T., et al. (2007). Process for the production of lisinopril.
-
Kotha, S. (2003). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
Wyvratt, M. J., et al. (1984). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. ACS Publications. [Link]
-
Raghava Reddy, A. V., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]
-
Evans Aldol Reaction. (2024, March 26). YouTube. [Link]
-
Myers, A. G. (n.d.). Chem 115. [Link]
- Ho, G-J. (1985). Process for preparation of alpha-alkyl amino acids.
-
Oh, P. C., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]
- Li, J., et al. (2022). Preparation method of enalapril maleate and intermediate thereof.
-
Forró, E., & Fülöp, F. (2003). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. ResearchGate. [Link]
- Zhang, Y., et al. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
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- 14. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Mitigate Racemization in N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine Synthesis
Welcome to the technical support center for the stereoselective synthesis of N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine, a critical intermediate in the production of pharmaceuticals like Perindopril.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on minimizing racemization to ensure the diastereomeric purity of the final product.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine?
A1: The most prevalent mechanism of racemization during the coupling of the two amino acid precursors is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6] The process unfolds as follows:
-
The carboxyl group of the N-protected (S)-alanine is activated by a coupling reagent.
-
This highly reactive intermediate can then undergo intramolecular cyclization to form the oxazolone.
-
The α-proton on this planar ring becomes acidic and is susceptible to abstraction by a base present in the reaction mixture.
-
This deprotonation leads to a loss of stereochemistry at the α-carbon.
-
The incoming amine nucleophile, the ethyl ester of (S)-2-aminopentanoic acid, can then attack the oxazolone from either face of the planar ring, resulting in a mixture of the desired (S,S) diastereomer and the undesired (R,S) diastereomer.[6]
Q2: Which reaction parameters are most critical to control to prevent racemization?
A2: Several factors significantly influence the extent of racemization.[7][8] These include:
-
Choice of Coupling Reagent and Additives: The nature of the coupling reagent and the use of racemization-suppressing additives are paramount.
-
Base: The type and stoichiometry of the base used can dramatically affect the rate of α-proton abstraction.
-
Solvent: The polarity of the reaction solvent can influence the stability of the intermediates and the transition states leading to racemization.[9]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[10]
-
Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization.[6]
Q3: Are there alternative synthetic strategies to traditional peptide coupling that can reduce racemization?
A3: Yes, reductive amination is a powerful alternative for forming the N-C bond between the two chiral centers with a reduced risk of racemization at the alanine moiety. This strategy involves the reaction of an α-keto acid or an aldehyde with an amine in the presence of a reducing agent. For the synthesis of N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine, this could involve reacting ethyl L-norvalinate with pyruvic acid under catalytic hydrogenation conditions.[3][11] This method avoids the activation of the carboxylic acid group of alanine, thereby circumventing the oxazolone-mediated racemization pathway.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to racemization in your synthesis.
Problem 1: High levels of the (R,S)-diastereomer detected by chiral HPLC.
This is the most direct indication that significant racemization is occurring.
Root Cause Analysis & Corrective Actions:
-
Inappropriate Coupling Reagent/Additive Combination:
-
Explanation: Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[5][12] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. They act by intercepting the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to cyclization into an oxazolone.[6][7]
-
Solution:
-
Always use a carbodiimide in conjunction with a racemization-suppressing additive. The combination of DIC with HOBt or Oxyma is a robust starting point.[5][6]
-
For particularly challenging couplings, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which are generally associated with lower levels of racemization.[12] HATU is particularly effective.[6]
-
-
-
Excessive or Strong Base:
-
Explanation: The presence of a base is often necessary for the coupling reaction, but it is also the primary culprit in abstracting the α-proton from the oxazolone intermediate.[7] Strong, non-sterically hindered bases like triethylamine (TEA) can exacerbate racemization.
-
Solution:
-
Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[6] In cases of persistent racemization, the highly hindered base 2,4,6-collidine can be beneficial.[7][10]
-
Carefully control the stoichiometry of the base. Use the minimum amount required to neutralize any salts and facilitate the reaction.
-
-
-
Suboptimal Solvent Choice:
-
Explanation: Polar aprotic solvents like dimethylformamide (DMF) are common in peptide synthesis but can sometimes promote racemization more than less polar alternatives.[9]
-
Solution:
-
-
Elevated Reaction Temperature:
-
Explanation: Like most chemical reactions, the rate of racemization increases with temperature.
-
Solution:
-
Problem 2: Inconsistent results and variable diastereomeric ratios between batches.
This often points to a lack of precise control over reaction parameters.
Root Cause Analysis & Corrective Actions:
-
Variable Pre-activation Time:
-
Explanation: If the activated carboxylic acid is allowed to stand for varying amounts of time before the amine component is added, the extent of oxazolone formation and subsequent racemization can differ significantly between runs.
-
Solution:
-
Adopt a consistent and minimized pre-activation protocol. Ideally, the coupling reagent should be added to the mixture of the N-protected alanine, the additive, and the base immediately before adding it to the ethyl (S)-2-aminopentanoate.[6]
-
Alternatively, employ in situ activation, where all components are mixed together at a low temperature before initiating the reaction.
-
-
-
Moisture in Reagents or Solvents:
-
Explanation: Water can hydrolyze the activated intermediates and coupling reagents, leading to incomplete reactions and the formation of byproducts that can complicate purification and potentially alter the reaction environment in a way that affects racemization.
-
Solution:
-
Use anhydrous solvents.
-
Ensure all reagents, particularly the coupling agents and additives, are stored in desiccators and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
-
III. Experimental Protocols & Workflows
Protocol 1: Optimized Carbodiimide-Mediated Coupling with Racemization Suppression
This protocol provides a robust starting point for minimizing racemization during the coupling step.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-protected-(S)-alanine (1.0 eq.) and a racemization suppressant (e.g., Oxyma, 1.2 eq.) in anhydrous DCM or THF.
-
Amine Addition: Add the ethyl (S)-2-aminopentanoate salt (e.g., hydrochloride, 1.1 eq.) to the mixture.
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Base Addition: Slowly add a weak, sterically hindered base (e.g., N-methylmorpholine, 1.1 eq.) to the stirred suspension.
-
Activation and Coupling: Add the carbodiimide coupling reagent (e.g., DIC, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any precipitated urea byproduct (if using DCC or DIC). Quench the reaction with a mild acid (e.g., saturated NH4Cl solution) and proceed with a standard aqueous work-up and purification.
Workflow for Troubleshooting Racemization
The following diagram illustrates a logical workflow for identifying and mitigating the source of racemization in your synthesis.
Caption: A systematic workflow for troubleshooting racemization issues.
IV. Quantitative Data Summary
The choice of coupling reagents, additives, and bases has a profound impact on the level of racemization. The following table summarizes qualitative and quantitative findings from the literature on the effectiveness of different combinations for minimizing racemization in peptide synthesis, which is directly applicable to the synthesis of N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.
| Coupling Method | Additive | Base | Relative Racemization Level | Key Considerations |
| DIC | None | TEA | Very High | Not recommended for chiral amino acids. |
| DIC | HOBt | NMM | Low | A standard, cost-effective choice.[5] |
| DIC | Oxyma | NMM | Very Low | Oxyma is often superior to HOBt in suppressing racemization.[6][7] |
| HBTU | - | DIPEA | Low | Efficient coupling, generally low racemization.[12] |
| HATU | - | Collidine | Very Low | Highly effective, especially for hindered couplings, but more expensive.[6] |
V. Mechanism Visualization
The following diagram illustrates the key mechanistic steps involved in peptide coupling and the pathway to racemization via oxazolone formation.
Caption: Mechanism of peptide coupling and racemization via oxazolone.
By understanding the mechanisms of racemization and systematically applying the troubleshooting strategies outlined in this guide, researchers and process chemists can significantly improve the stereochemical purity of N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine, leading to higher quality final products and more efficient manufacturing processes.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Bodanszky, M., & Bodanszky, A. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Google Patents. (n.d.). EP1403278A1 - Process for the synthesis of N-((S)-1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthese of perindopril.
- Google Patents. (n.d.). WO2005033128A1 - Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril.
- Google Patents. (n.d.). WO2005033127A1 - Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril.
-
ResearchGate. (2018, December 20). (PDF) Racemization in peptide synthesis. ResearchGate. [Link]
- Google Patents. (2005, May 5). Novel method for preparation of crystalline perindopril erbumine.
- Google Patents. (n.d.). 1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthesis of perindopril.
-
NIH. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
-
PubMed. (n.d.). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... ResearchGate. [Link]
-
PMC - NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. [Link]
-
RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
- Google Patents. (n.d.). CN103936822A - Synthesis method of lisinopril.
-
Cheng Research Group - University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. [Link]
-
RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
ResearchGate. (2025, October 21). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]
-
Cheng Research Group. (n.d.). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. University of Illinois. [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. PMC - NIH. [Link]
-
PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Semantic Scholar. (n.d.). [PDF] Synthesis of α-Amino Acid N-Carboxyanhydrides. Semantic Scholar. [Link]
-
White Rose Research Online. (2021, November 26). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. RSC Publishing. [Link]
-
Nature Protocols. (n.d.). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature. [Link]
-
Macromolecules. (n.d.). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. ACS Publications. [Link]
- Google Patents. (n.d.). CN106699592A - Method for preparing lisinopril intermediate.
-
PMC - PubMed Central. (2024, December 18). Synthesis of β-Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. PMC. [Link]
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- 2. WO2005033127A1 - Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1400531A1 - Process for the synthesis of N-((S)-1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
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- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. peptide.com [peptide.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Technical Support Center: Dicyclohexylurea (DCU) Removal in Peptide Coupling
Welcome to the technical support center for managing 1,3-dicyclohexylurea (DCU), a common byproduct in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of target compounds from DCU.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal a common challenge?
A1: 1,3-Dicyclohexylurea (DCU) is the stoichiometric byproduct generated when N,N'-dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent to facilitate the formation of amide or ester bonds.[1][2] DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by a nucleophile (like an amine in peptide synthesis). This reaction forms the desired amide bond and releases the stable, but often problematic, DCU.[2][3]
The primary challenge in removing DCU stems from its very low solubility in many common organic solvents, including those frequently used for peptide coupling reactions like dichloromethane (DCM).[4][5][6] This poor solubility means it often precipitates directly from the reaction mixture, which, while seemingly convenient, can lead to several complications:
-
Product Contamination: If not fully removed, DCU can contaminate the final product, leading to inaccurate yield calculations and interfering with subsequent reactions or biological assays.[5][7]
-
Purification Difficulties: The fine, often powdery nature of precipitated DCU can clog filters, making separation tedious and inefficient.[8][9]
-
Co-precipitation: The desired product can sometimes become trapped within the precipitating DCU, leading to a loss of yield.
Q2: What are the principal strategies for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal exploit its characteristic poor solubility. The main techniques are:
-
Precipitation and Filtration: This is the most direct and common approach. DCU is often insoluble in the reaction solvent and precipitates out, allowing for separation by simple filtration.[4][5][10]
-
Recrystallization: This is a powerful purification technique used to separate the desired product from DCU based on differences in their solubility in a given solvent at varying temperatures.[7][8]
-
Solvent Trituration/Washing: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but DCU has some solubility, or vice-versa.[7]
-
Column Chromatography: While often a last resort for this specific problem due to potential complications, chromatography can separate DCU from the product based on differential adsorption to a stationary phase.[11]
Q3: Are there alternatives to DCC that avoid the formation of DCU entirely?
A3: Yes. To circumvent the challenges of DCU removal, several alternative coupling reagents are widely used. The most common choices produce urea byproducts that are soluble in either organic solvents or water, simplifying their removal.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a popular alternative whose urea byproduct is water-soluble, making its removal straightforward with a simple aqueous workup or extraction.[7][12][13]
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is a liquid carbodiimide that is easier to handle than solid DCC. Its byproduct, diisopropylurea (DIU), is significantly more soluble in common organic solvents like DMF and DCM, allowing it to be washed away more readily than DCU.[1][6]
-
Uronium/Aminium and Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are highly efficient and produce water-soluble byproducts. They are staples of modern Solid-Phase Peptide Synthesis (SPPS) and are often preferred for their high coupling efficiencies and fast reaction rates, especially for difficult sequences.[1][14]
Core Removal Strategies & Troubleshooting
This section provides a deeper dive into the practical methods for DCU removal and addresses specific issues that may arise during your experiments.
The Challenge of DCU Solubility
The success of any DCU removal strategy hinges on understanding its solubility profile. The choice of solvent is critical for achieving a clean separation.
Table 1: Solubility of 1,3-Dicyclohexylurea (DCU) in Common Laboratory Solvents
| Solvent | Solubility Profile | Application Notes |
| Water | Very Low / Insoluble (<1%)[8][9] | DCU is practically insoluble in water, making aqueous washes ineffective for its removal.[9][15] |
| Dichloromethane (DCM) | Sparingly Soluble[8] | Often used as the reaction solvent from which DCU precipitates upon formation.[12] |
| Chloroform | Soluble[8] | Can be used to dissolve both the product and DCU for purification by column chromatography. |
| Acetonitrile (ACN) | Sparingly Soluble (especially when cold) | A good choice for precipitating DCU. Many organic products are soluble in ACN while DCU is not.[16][17] |
| Ethyl Acetate (EtOAc) | Limited/Sparingly Soluble (especially when cold) | Can be used to dissolve the crude product and precipitate DCU by cooling.[7][17] |
| Hexane / Diethyl Ether | Insoluble[5][7] | Often used as anti-solvents to induce the precipitation of DCU from a solution of the crude product.[5] |
| Ethanol, Acetone, DMSO | Soluble[7][15] | These solvents are generally good at dissolving DCU, especially when heated.[15][18] |
Visualizing the Chemistry and Workflow
Understanding the underlying reaction and the subsequent purification workflow is key to effective troubleshooting.
Caption: Mechanism of DCC-mediated amide bond formation.
Caption: Experimental workflow for DCU removal by filtration.
Troubleshooting Guide: Common Issues & Solutions
Q: My filtration is extremely slow, or the filter has become completely clogged with fine DCU particles. What should I do?
A: This is a very common problem caused by the fine particulate nature of DCU.
-
Causality: Fine particles can block the pores of standard filter paper, drastically reducing the filtration rate.
-
Solution 1: Use a Filter Aid. The most effective solution is to use a filter aid like Celite®. A Celite® pad creates a porous layer on top of the filter paper, trapping the fine DCU particles without clogging.[9]
-
Protocol: Prepare a slurry of Celite® in your reaction solvent. With the vacuum on, pour the slurry into your Büchner funnel to form an even pad (1-2 cm thick). Then, filter your reaction mixture through this pad.[8]
-
-
Solution 2: Centrifugation. For smaller-scale reactions, centrifuging the mixture to pellet the DCU and then carefully decanting the supernatant can be a quick and effective alternative to filtration.[8]
-
Solution 3: Optimize Solvent Choice. If the solution is highly viscous, it will slow filtration. Diluting the mixture with more solvent can help, but be aware this may slightly increase the solubility of DCU.[8]
Q: I've filtered my reaction mixture, but my NMR spectrum still shows significant DCU contamination. What went wrong?
A: This indicates that either the initial filtration was incomplete or DCU remained dissolved in the filtrate.
-
Causality: DCU has low but non-zero solubility in many organic solvents. This solubility increases with temperature.[5][15] If the solution was not sufficiently cooled or if an inappropriate solvent was used, a significant amount of DCU could have remained in the solution.
-
Solution 1: Re-precipitation. Concentrate the filtrate under reduced pressure. Redissolve the crude product in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., cold acetonitrile or ethyl acetate).[17] Cool the solution thoroughly (0-4 °C for 30 minutes) to maximize DCU precipitation and filter again.[11]
-
Solution 2: Anti-Solvent Precipitation. After concentrating the reaction mixture, dissolve the residue in a minimum amount of a solvent like DCM where your product is highly soluble. Then, slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexane or diethyl ether) until DCU begins to precipitate. Cool and filter.[5]
-
Solution 3: Acidic Wash (if applicable). If your target product is stable in acidic conditions and is not basic, an acidic wash (e.g., 1N HCl) can sometimes help remove residual DCU by protonating it and increasing its solubility in the aqueous layer.[5][16]
Q: I'm trying to purify my product by column chromatography, but DCU is eluting in all of my fractions.
A: This is a known issue, especially with common eluent systems like ethyl acetate-hexane.
-
Causality: DCU can have a moderate polarity and may slowly dissolve and travel down the column with the eluent, smearing across many fractions.[16][17]
-
Solution 1: Pre-filter. Never load crude product containing precipitated DCU directly onto a column. Perform a thorough filtration (preferably with Celite®) to remove the vast majority of the DCU before attempting chromatography.
-
Solution 2: Modify the Eluent. Some researchers have found that adding a small amount of a solvent that fully dissolves DCU, like chloroform, to the eluent system can help. For example, an eluent of hexane/EtOAc/CHCl₃ might consolidate the DCU into a single, clean fraction that can be easily discarded.[17]
-
Solution 3: Use an Alternative Stationary Phase. In some cases, using a different stationary phase like Florisil instead of silica gel has been reported to provide better separation.[16]
Experimental Protocols
Protocol 1: Standard DCU Removal by Filtration
This method is ideal when DCU has low solubility in the reaction solvent and has visibly precipitated.
Materials:
-
Crude reaction mixture
-
Additional fresh, cold reaction solvent (e.g., DCM, ACN)
-
Büchner funnel and appropriately sized filter paper
-
Filter flask and vacuum source
-
Ice bath
Procedure:
-
Cool Reaction Mixture: Once the coupling reaction is complete, cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[5]
-
Set up Filtration: Assemble the Büchner funnel on the filter flask. Place the filter paper in the funnel and wet it with a small amount of cold solvent to ensure a good seal.[4]
-
Filter: Turn on the vacuum and pour the cold reaction mixture into the center of the funnel.
-
Wash Precipitate: Once the liquid has passed through, wash the collected DCU precipitate on the filter paper with a minimal amount of cold solvent to recover any trapped product.[4][5]
-
Collect Filtrate: The filtrate in the flask contains your desired product. This solution can then be taken forward for standard workup (e.g., aqueous washes, drying, and solvent evaporation).[4][19]
Protocol 2: Purification by Recrystallization
This protocol is suitable when a solvent can be found that dissolves both the product and DCU when hot, but the product is significantly less soluble than DCU when cold.
Materials:
-
Crude product containing DCU
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Heat source (hot plate)
-
Filtration apparatus
Procedure:
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The ideal solvent will keep DCU dissolved even when cold.[7][20]
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals of your desired product by vacuum filtration. The majority of the DCU should remain in the mother liquor (the filtrate).[4]
-
Wash and Dry: Wash the collected crystals with a small amount of cold recrystallization solvent and then dry them under vacuum.
References
- A Researcher's Guide to DCC Alternatives: Eliminating 1,3-Dicyclohexylurea in Peptide Synthesis. (n.d.). Benchchem.
- 1,3-dicyclohexylurea - Solubility of Things. (n.d.). Solubility of Things.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Beijing Dilun Biotechnology Co., Ltd..
- Technical Support Center: Filtration of Fine 1,3-Dicyclohexylurea (DCU) Particles. (n.d.). Benchchem.
- Technical Support Center: Removal of 1,3-Dicyclohexylurea (DCU) from Reaction Mixtures. (n.d.). Benchchem.
- A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis. (n.d.). Benchchem.
- Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU). (n.d.). Benchchem.
- The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2). The Catalyst's Companion.
- How Can I Remove DCU, byproduct of DCC coupling reactions? (2022, May 27). ResearchGate.
- Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol? ? (2025, February 17). ResearchGate.
- How can I remove the DCU after an esterification catalyzed by DCC ? (2014, November 20). ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- How do I completely remove DCU from the reaction mixture without coloumn chromatography? (2015, December 21). ResearchGate.
- How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013, April 23). ResearchGate.
- Comparative analysis of different peptide synthesis strategies. (n.d.). Benchchem.
- The Unwanted Precipitate: A Technical Guide to 1,3-Dicyclohexylurea in Synthetic Chemistry. (n.d.). Benchchem.
- Dicyclohexylurea (DCU) solubility in water. (2017, July 26). ResearchGate.
- Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU). (n.d.). Benchchem.
- The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.). Creative Peptides.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. bachem.com [bachem.com]
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- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 15. solubilityofthings.com [solubilityofthings.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mt.com [mt.com]
Technical Support Center: Troubleshooting Low Yield in Dipeptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during dipeptide synthesis. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the underlying issues to empower you in your experimental design and execution. This guide is structured as a series of frequently asked questions that address the most common failure points in a logical, diagnostic sequence.
Frequently Asked Questions (FAQs)
Initial Diagnosis & Troubleshooting
Q1: My final dipeptide yield is devastatingly low. How can I determine if the problem occurred during the on-resin synthesis or during the final cleavage and workup?
This is the critical first question. A low final yield can stem from inefficient synthesis (the peptide never formed correctly) or from problems during the final cleavage and purification steps. Differentiating between these is key to solving the right problem.
Expert Analysis: The most direct way to diagnose this is to perform a small-scale test cleavage on a few milligrams of your peptide-resin before committing to the bulk cleavage. This allows you to analyze the crude product and assess the success of the on-resin steps without wasting the entire batch.
The workflow below outlines the initial diagnostic process.
Caption: Initial diagnostic workflow for low peptide yield.
If the test cleavage reveals the desired peptide mass, your on-resin synthesis is likely successful, and you should focus on optimizing the cleavage and workup steps (see Q5).[1] If the target mass is absent or is a minor component, the issue lies within the coupling or deprotection cycles.[1]
On-Resin Synthesis Failures
Q2: My LC-MS analysis shows a large peak for the unreacted first amino acid. What causes this incomplete coupling, and how can I fix it?
This is a classic symptom of an inefficient coupling reaction. The activation of the incoming amino acid's carboxyl group or its subsequent reaction with the resin-bound amine is failing.
Expert Analysis: Several factors can impede coupling efficiency, with steric hindrance being a primary culprit, especially at the dipeptide stage.
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Thr) or cyclic structures (Pro) are notoriously difficult to couple.[2][3] The steric bulk near the reacting centers slows down the reaction rate significantly. For particularly challenging couplings, such as Pro-Pro, the conformational rigidity of the proline rings compounds the issue.[4]
-
Sub-optimal Activation: Standard coupling reagents like DIC may not be potent enough to overcome the activation energy barrier for hindered amino acids.[4] More powerful uronium/aminium or phosphonium reagents are required.
-
Aggregation: While less common at the dipeptide stage, hydrophobic sequences can begin to aggregate, causing the resin to shrink and physically blocking reactive sites.[5][6][7] This can lead to slow or incomplete reactions.[8]
Solutions & Protocol:
-
Choose a More Potent Coupling Reagent: For hindered couplings, switch from carbodiimides to a high-efficiency aminium/uronium or phosphonium salt reagent. HATU is a frequently recommended and highly effective choice.[4]
-
Optimize Reaction Conditions: Increasing the temperature to 40-50°C can provide the necessary energy to overcome the steric barrier.[4] Microwave-assisted synthesis is also highly effective for accelerating difficult couplings.[4][6] Extending the reaction time (double or triple the standard time) can also drive a slow reaction to completion.[4]
-
Perform a Double Coupling: If a monitoring test (like the Kaiser test) indicates incomplete reaction, simply drain the reaction vessel and add a fresh solution of activated amino acid to force the reaction to completion.
| Coupling Reagent Class | Examples | Strength | Best For | Potential Issues |
| Carbodiimides | DIC, DCC | Standard | Routine, non-hindered couplings | Low efficiency for hindered AAs; N-acylurea formation side reaction.[9] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | High | Routine and hindered couplings. HATU is excellent for difficult sequences.[4] | Can cause guanidinylation of the N-terminal amine if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | Hindered couplings, fragment condensation, cyclization.[4] | Generally cleaner reactions than uronium salts; no guanidinylation. |
| Oxyma-Based Reagents | COMU, PyOxim | High | Hindered couplings. Safer alternative to benzotriazole-based reagents.[4][10] | COMU has limited stability in DMF.[10] |
Table 1. Comparison of common coupling reagents for dipeptide synthesis.
For a detailed method, see Protocol 3: High-Efficiency Coupling for Sterically Hindered Residues .
Q3: My mass spec shows the correct mass for the first amino acid, but not the dipeptide. I suspect an incomplete deprotection. What could be wrong?
This indicates a failure to remove the N-terminal protecting group (e.g., Fmoc or Boc) from the first amino acid, which prevents the second amino acid from coupling. The result is a truncated sequence.
Expert Analysis: Incomplete deprotection is a common issue, often linked to the same culprits as poor coupling.
-
Aggregation: If the peptide-resin begins to aggregate, the deprotection reagent (e.g., piperidine for Fmoc) cannot efficiently access the N-terminus.[5][8] This is a primary cause of failed deprotection in sequences prone to forming secondary structures.[8]
-
Insufficient Reaction Time/Reagent: Standard deprotection times may not be sufficient for certain sequences. Some protecting groups, like the Boc group on His(pi-Bom), are known to be particularly resistant to removal and require prolonged deprotection steps.[11]
-
Reagent Degradation: Deprotection reagents can degrade over time. Ensure solutions are fresh.
Solutions:
-
Extend Deprotection Time: Double the deprotection time and/or perform a second deprotection step.
-
Modify Deprotection Reagent: For stubborn Fmoc-group removal, switching to a stronger base solution, such as 2-5% DBU in DMF, can be effective.[5]
-
Disrupt Aggregation: If aggregation is suspected, switch to a solvent known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add chaotropic salts to the reaction mixture.[5]
Q4: My product has the correct mass, but the HPLC shows a doublet or a significantly broadened peak. What side reactions could cause this loss of purity?
Correct mass with poor purity often points to the formation of diastereomers or other closely related isomers. In dipeptide synthesis, racemization and diketopiperazine formation are the most frequent side reactions.
Expert Analysis & Solutions:
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid being activated, converting the pure L-amino acid into a mixture of L- and D-enantiomers.[12] This occurs primarily through the formation of a 5(4H)-oxazolone intermediate, which has an acidic proton at the chiral center that can be easily removed by a base.[12]
-
Susceptible Amino Acids: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[5][12]
-
Mitigation: The most effective way to suppress racemization is to add an acidic additive to the coupling reaction, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[13] These additives form active esters that are less prone to cyclizing into the oxazolone intermediate.[13] Using urethane-protected amino acids (Fmoc, Boc) also helps prevent this side reaction.
-
Caption: Mechanism of racemization during peptide coupling.
-
Diketopiperazine (DKP) Formation: This is a major yield-reducing side reaction that occurs specifically at the dipeptide stage.[5] The free N-terminus of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.
-
Susceptible Sequences: This reaction is especially prevalent when Proline or Glycine is in either the first or second position.[5]
-
Mitigation: The best strategy is to use a sterically hindered resin linker, such as 2-chlorotrityl chloride (2-CTC) resin.[5] The bulky trityl group shields the ester linkage, inhibiting the intramolecular cyclization. Another strategy is to couple the third amino acid immediately after deprotecting the second, minimizing the time the free N-terminal dipeptide is present.
-
Caption: Mechanism of diketopiperazine (DKP) formation.
Cleavage & Workup Failures
Q5: My test cleavage looked good, but my final yield after bulk cleavage was poor. Where did my peptide go?
If the on-resin synthesis was successful, the loss must be occurring during the final, and often harsh, cleavage and precipitation steps.
Expert Analysis & Solutions:
-
Incomplete Cleavage: Standard cleavage times (e.g., 2 hours) may be insufficient for certain resin linkers or sterically hindered peptides.[14]
-
Peptide Re-attachment: During acidic cleavage (typically with TFA), side-chain protecting groups are removed, generating highly reactive carbocations. These cations can re-attach to electron-rich residues on the peptide, such as Tryptophan or Tyrosine, leading to modified adducts or even re-attachment to the resin.[15]
-
Solution: Always use a "scavenger cocktail." Scavengers are nucleophilic agents that trap these reactive cations before they can damage the peptide. The choice of scavenger depends on the amino acids present in your sequence.[15]
-
-
Inefficient Precipitation: The peptide must be precipitated from the acidic cleavage solution, usually with cold diethyl ether. If the peptide is highly soluble in the ether or if insufficient ether is used, the yield will be dramatically reduced.
-
Solution: Use a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation.[14] Ensure thorough mixing and allow sufficient time at low temperature (e.g., -20°C for 30 minutes) for the peptide to fully precipitate. Perform multiple washes of the peptide pellet with cold ether to remove scavengers.[15]
-
| Cleavage Cocktail | Composition (v/v/v) | Use Case |
| Reagent B | TFA / Water / Phenol (90:5:5) | Peptides without sensitive residues like Cys, Met, Trp. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General-purpose cocktail for peptides with Cys, Met, Trp, Tyr.[15] |
| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Standard, effective cocktail for most peptides. TIPS is an excellent cation scavenger.[15] |
Table 2. Common TFA-based cleavage cocktails. Always prepare fresh.
Detailed Experimental Protocols
Protocol 1: Diagnostic Test Cleavage and HPLC/MS Analysis
Objective: To quickly assess the success of on-resin synthesis before committing to bulk cleavage.
-
Resin Sampling: Carefully weigh 10-20 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube.
-
Cocktail Preparation: Prepare 1 mL of an appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) in a separate glass vial. Caution: TFA is highly corrosive; work in a fume hood with appropriate PPE.[16]
-
Cleavage: Add ~200 µL of the cleavage cocktail to the resin in the microcentrifuge tube.
-
Incubation: Gently agitate the mixture at room temperature for 2 hours.
-
Peptide Precipitation: Place a 15 mL conical tube containing ~10 mL of ice-cold diethyl ether on ice.
-
Isolation: After incubation, centrifuge the microfuge tube briefly. Carefully pipette the TFA supernatant (containing the cleaved peptide) and add it dropwise to the cold ether. A white precipitate should form.
-
Pelleting: Vortex the ether suspension and centrifuge at high speed for 5 minutes to pellet the crude peptide.
-
Washing: Carefully decant the ether. Add 1 mL of fresh cold ether, vortex to wash the pellet, and centrifuge again. Repeat this wash step once more.
-
Drying: After the final decant, leave the tube open in the fume hood for 10-15 minutes to allow residual ether to evaporate.
-
Analysis: Dissolve the dried crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS to check for the presence of the target molecular weight.
Protocol 2: The Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
Objective: To qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Resin Sampling: After a coupling reaction, take a small sample of resin beads (~5 mg) and wash them thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reaction: Add 2-3 drops each of Solution A, B, and C to the resin beads in a small glass test tube.
-
Heating: Heat the tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue. This indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the reaction is complete.
-
Note: This test does not work for secondary amines like Proline.
-
Protocol 3: High-Efficiency Coupling for Sterically Hindered Residues (using HATU)
Objective: To overcome poor coupling efficiency due to steric hindrance.
-
Resin Preparation: Ensure the N-terminus of the resin-bound amino acid is deprotected and washed thoroughly with DMF.
-
Activation Solution: In a separate tube, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and vortex for 1-2 minutes. The solution will typically change color.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, consider increasing the temperature to 40°C.[4]
-
Monitoring & Washing: After the reaction, perform a Kaiser test (Protocol 2) to confirm completion. If complete, drain the reaction solution and wash the resin thoroughly with DMF (5x).[4] If the test is positive, consider performing a second coupling.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ACS Publications. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. Slideshare. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. MDPI. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Anyang General Chemical Co., Ltd. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTEC. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptides. [Link]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Purification of (S,S)-Dipeptides from Diastereomeric Impurities
Welcome to our dedicated technical support center for scientists and professionals in drug development and research. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of (S,S)-dipeptides from their diastereomeric impurities, such as (R,S), (S,R), and (R,R) forms. Diastereomeric impurities can arise from the epimerization of amino acids during peptide synthesis and present significant purification challenges.[1] This resource is designed to offer practical, field-tested solutions to common experimental hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of (S,S)-dipeptides.
Chromatography-Related Issues
Q1: I'm observing poor or no separation between my (S,S)-dipeptide and its diastereomers using chiral HPLC. What should I do?
A1: Poor resolution in chiral HPLC is a frequent challenge and can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The cornerstone of chiral separation is the selection of the right CSP. The chosen CSP may not provide sufficient stereoselective interactions for your specific dipeptide.
-
Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating peptide diastereomers.[2] Consider screening different types of chiral columns. Zwitterionic and macrocyclic glycopeptide CSPs have also shown success in separating dipeptides and amino acids.[3][4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving separation.
-
Recommendation: Methodically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For basic dipeptides that may exhibit peak tailing, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.05% - 0.1%) to the mobile phase can improve peak shape and selectivity by minimizing unwanted interactions with residual silanol groups on silica-based CSPs.[2]
-
-
Incorrect Flow Rate: Chiral separations are often sensitive to the flow rate.
-
Recommendation: A lower flow rate can provide more time for the diastereomers to interact with the CSP, potentially leading to better resolution.[2] Experiment with reducing the flow rate in a stepwise manner.
-
-
Inadequate Temperature Control: Temperature affects the thermodynamics of chiral recognition.
Q2: My chromatogram shows significant peak tailing for my dipeptide. What's causing this and how can I fix it?
A2: Peak tailing can compromise both resolution and the accuracy of quantification. The primary cause for basic compounds like dipeptides is secondary interactions with acidic silanol groups on the silica support of the column.[2]
-
Solution: As mentioned above, adding a basic modifier to your mobile phase, such as DEA or TEA, is a highly effective solution.[2] This additive will compete with your basic dipeptide for the active silanol sites, leading to more symmetrical peaks.
Another potential cause is a mismatch between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[2] Injecting a sample dissolved in a much stronger solvent can lead to peak distortion.[6]
Q3: The retention times for my dipeptide peaks are drifting between injections. What should I do to stabilize them?
A3: Drifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting your analytical run.[2]
-
-
Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed.[2]
-
-
Poor Temperature Control: Fluctuations in column temperature will affect retention times.[5]
-
Solution: Use a column thermostat to maintain a constant and consistent temperature.
-
Crystallization-Related Issues
Q4: I'm struggling to induce crystallization of my (S,S)-dipeptide to separate it from diastereomers. What can I try?
A4: Diastereoselective crystallization is a powerful purification technique, but finding the right conditions can be challenging. Here are some strategies to explore:
-
Solvent Screening: The choice of solvent is paramount as it influences solubility, nucleation kinetics, and crystal morphology.
-
Recommendation: Perform a systematic screening of various solvents with different polarities. A good starting point is to find a solvent in which your dipeptide has high solubility at an elevated temperature and low solubility at room temperature or below.[7] Supersaturated solutions can be prepared by dissolving the dipeptide in a warm solvent and then allowing it to cool slowly.[8]
-
-
pH Adjustment: For dipeptides with ionizable groups, pH can significantly impact solubility.
-
Recommendation: Experiment with adjusting the pH of your solution to bring the dipeptide closer to its isoelectric point, where it will have minimum solubility.
-
-
Anti-Solvent Addition: This technique involves adding a solvent in which the dipeptide is insoluble (the anti-solvent) to a solution of the dipeptide in a good solvent.
-
Recommendation: Add the anti-solvent slowly to the stirred dipeptide solution to induce precipitation. The rate of addition can influence crystal size and purity.
-
-
Seeding: Introducing a small crystal of the desired (S,S)-dipeptide can promote the crystallization of that specific diastereomer.
-
Recommendation: If you have a small amount of pure (S,S)-dipeptide, use it to seed a supersaturated solution of the diastereomeric mixture.
-
Workflow for Troubleshooting Chiral HPLC Separations
Caption: A decision-making workflow for troubleshooting poor separation in chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for purifying (S,S)-dipeptides from their diastereomers?
A1: The primary methods for separating dipeptide diastereomers include:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, particularly with chiral stationary phases (CSPs) that can differentiate between stereoisomers.[9] Reversed-phase HPLC on achiral columns can also sometimes separate diastereomers due to their different physicochemical properties.[9]
-
Diastereoselective Crystallization: This method relies on the different solubilities of diastereomers in a particular solvent system, allowing one to be selectively crystallized.[10]
-
Enzymatic Resolution: This technique utilizes enzymes that selectively act on one stereoisomer, converting it into a different compound that can then be easily separated.[11]
Q2: How can I determine the diastereomeric excess (de) of my purified dipeptide?
A2: Several analytical techniques can be used to determine the diastereomeric excess:
-
Chiral HPLC: This is a direct method where the peak areas of the different diastereomers in the chromatogram are integrated to calculate their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the NMR spectra of diastereomers will show distinct signals that can be integrated.[12][13] The phenomenon of Self-Induced Diastereomeric Anisochronism (SIDA) can also be exploited in NMR for this purpose.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS itself cannot distinguish between isomers, when coupled with LC, it can confirm that chromatographically separated peaks are indeed diastereomers by showing they have the same mass-to-charge ratio.[15][16]
Q3: What are the key considerations when scaling up a dipeptide purification process from the lab to an industrial scale?
A3: Scaling up peptide purification presents several challenges:
-
Throughput and Cost: Traditional batch HPLC can be a bottleneck in large-scale production.[17] The high consumption of solvents also adds to the cost.[18]
-
Alternative Technologies: For industrial-scale purification, more efficient techniques like multicolumn countercurrent solvent gradient purification (MCSGP) are being adopted.[17][19] These systems can increase yield and reduce solvent consumption.[17]
-
Crystallization as an Alternative: Crystallization is often more cost-effective than chromatography for large-scale purification and can yield a high-purity product.[10][20]
-
Final Product Isolation: After purification from a solution, the dipeptide needs to be isolated as a solid. Common techniques include lyophilization (freeze-drying), precipitation, and spray-drying.[20]
Comparison of Dipeptide Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[3] | High resolving power, applicable to a wide range of dipeptides. | Can be expensive, solvent-intensive, and challenging to scale up.[19] |
| Diastereoselective Crystallization | Differences in the solubility of diastereomers.[10] | Cost-effective for large-scale production, can yield high-purity product.[10] | Finding suitable crystallization conditions can be time-consuming and may not be universally applicable. |
| Enzymatic Resolution | Selective enzymatic conversion of one diastereomer.[11] | High selectivity, mild reaction conditions. | Limited by enzyme availability and substrate specificity, introduces an additional separation step for the converted product. |
Detailed Protocol: Analytical Chiral HPLC for Diastereomeric Purity
This protocol provides a general framework for developing a chiral HPLC method to assess the purity of an (S,S)-dipeptide.
1. Column Selection and Installation:
-
Select a suitable chiral column. Polysaccharide-based columns are a good starting point.[2]
-
Install the column in the HPLC system and ensure all connections are secure.
2. Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of an organic solvent (e.g., ethanol or isopropanol) and a hydrocarbon (e.g., hexane), often with a basic additive like 0.1% DEA.[2]
-
Thoroughly mix the solvents and degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles.[2]
3. Sample Preparation:
-
Accurately weigh a suitable amount of your dipeptide sample.
-
Dissolve the sample in the mobile phase or a compatible solvent. Avoid using solvents that are significantly stronger than the mobile phase.[2]
-
Dilute the sample to an appropriate concentration for UV detection (e.g., 0.1 - 1.0 mg/mL).
4. HPLC System Setup and Equilibration:
-
Set the flow rate (a lower flow rate, e.g., 0.5-1.0 mL/min, is often a good starting point for chiral separations).[2]
-
Set the column temperature using a thermostat.
-
Set the UV detector to an appropriate wavelength for your dipeptide (typically 210-220 nm for peptide bonds).[17]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
5. Injection and Data Acquisition:
-
Inject a small volume of your sample (e.g., 5-10 µL).
-
Acquire the chromatogram for a sufficient run time to allow all diastereomers to elute.
6. Data Analysis:
-
Integrate the peak areas of all diastereomers.
-
Calculate the diastereomeric excess (% de) using the formula: % de = [ (Area of major diastereomer - Area of minor diastereomer) / (Total area of all diastereomers) ] x 100
Logical Flow for Purification Method Selection
Caption: A decision tree for selecting a suitable purification method based on the production scale.
References
-
Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Bhushan, R., & Brückner, H. (2014). Advances in chiral separations of small peptides by capillary electrophoresis and chromatography. Journal of Separation Science, 37(9-10), 996-1014. [Link]
-
Billiot, E., et al. (1999). Chiral Separations Using Dipeptide Polymerized Surfactants: Effect of Amino Acid Order. Analytical Chemistry, 71(10), 2189-2192. [Link]
-
Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Ilisz, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5125. [Link]
-
Di Lella, S., et al. (2021). Unraveling the Source of Self-Induced Diastereomeric Anisochronism in Chiral Dipeptides. Chemistry – A European Journal, 27(61), 15155-15162. [Link]
-
Wieczorek, R., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(61), 15147-15154. [Link]
-
Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 12(3), 1148-1157. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Wieczorek, R., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Semantic Scholar. [Link]
-
Wieczorek, R., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. ResearchGate. [Link]
-
Chromatography Guru. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
ResearchGate. Peptide Diastereomers, Separation of | Request PDF. [Link]
-
Isidro-Llobet, A., et al. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 10(1), 17-37. [Link]
-
Tiritiris, I., et al. (2020). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599–1604. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
de Gonzalo, G., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Catalysis Science & Technology, 3(11), 2846-2861. [Link]
-
ResearchGate. Problem with peaks resolution in HPLC. [Link]
-
ResearchGate. The best solvant for for dipeptide recrystallization? [Link]
-
An, N., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(34), 18846–18855. [Link]
-
Herradón, B., et al. (2007). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 72(4), 1255–1265. [Link]
-
Smith, D. R., et al. (2011). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. Journal of Chemical Education, 88(3), 334-336. [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
Cambrex. Crystallization process development: Peptide crystallization. [Link]
-
Checco, J. W., et al. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 664, 219–238. [Link]
-
CEM Corporation. Purification & Isolation. [Link]
-
ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF. [Link]
-
Gallyamov, M. O., et al. (2021). Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. CrystEngComm, 23(34), 5834-5846. [Link]
-
Yang, J., et al. (2022). Three-Dimensional Printing of Dipeptides with Spatioselective Programming of Crystallinity for Multilevel Anticounterfeiting. Nano Letters, 22(19), 7776–7783. [Link]
-
Wenzel, T. J., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality, 34(1), 114–124. [Link]
-
Lax, G., & Shah, S. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(1), 16–30. [Link]
-
Chen, Y., et al. (2021). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development, 25(7), 1642–1650. [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Góngora-Benítez, M., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(11), 3143. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. cambrex.com [cambrex.com]
- 11. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 12. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Purification & Isolation [cem.com]
Technical Support Center: Synthesis of Perindopril Intermediates
Welcome to the Technical Support Center for the Synthesis of Perindopril Intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis of Perindopril and its key intermediates. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Perindopril intermediates?
A1: The synthesis of Perindopril, a complex molecule with multiple chiral centers, is susceptible to several side reactions that can impact yield and purity. The most frequently encountered issues include:
-
Formation of N-acetyl Impurity: Acetylation of the secondary amine in the octahydroindole-2-carboxylic acid moiety.
-
Lactam Formation: Intramolecular cyclization leading to the formation of a diketopiperazine-like structure.
-
Diastereomeric Impurities/Epimerization: Loss of stereochemical integrity at one or more of the five chiral centers.
-
By-products from Coupling Agents: Formation of N-acylurea when using carbodiimides like dicyclohexylcarbodiimide (DCC).
Troubleshooting Guide: Side Reactions and Their Mitigation
Issue 1: Presence of an N-acetyl Impurity
Q: We have identified an N-acetyl impurity, specifically (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid benzyl ester, in our synthesis of the Perindopril backbone. What is the source of this impurity and how can we prevent its formation?
A: The formation of the N-acetyl impurity is a known side reaction, particularly when using ethyl acetate as a solvent during the peptide coupling step.
Root Cause Analysis:
The N-acetyl impurity arises from the acylation of the secondary amine of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester intermediate.[1] Ethyl acetate, commonly used as a solvent, can act as an acylating agent, especially in the presence of a base such as triethylamine, which is often used in the coupling reaction.[1] The mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of ethyl acetate. While this reaction is generally slow, it can become significant under prolonged reaction times or elevated temperatures.
Mechanism of N-acetyl Impurity Formation:
Caption: Formation of N-acetyl impurity via acylation by ethyl acetate.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Replace ethyl acetate with a non-acylating solvent such as toluene, dichloromethane, or acetonitrile.[2][3] | These solvents do not have an acyl group that can be transferred to the amine, thus eliminating the source of the impurity. |
| Reaction Time | Minimize the reaction time of the coupling step. | Prolonged exposure to the reaction conditions increases the likelihood of the side reaction occurring. |
| Temperature | Maintain a low to ambient reaction temperature (e.g., 15-25°C).[4] | Higher temperatures can accelerate the rate of the N-acetylation side reaction. |
Experimental Protocol for Minimizing N-acetyl Impurity:
-
To a reaction flask, charge (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester, toluene, and triethylamine.
-
Stir the mixture at 20-30°C for 30-60 minutes.
-
Cool the reaction mixture to 15-20°C.
-
Charge 1-hydroxybenzotriazole (HOBT), N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, and dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture for 8-10 hours at 15-20°C.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with an aqueous sodium bicarbonate solution and then with water.
-
Distill the organic layer under vacuum to obtain the crude product with minimal N-acetyl impurity.[3]
Issue 2: Formation of Lactam Impurity
Q: Our final Perindopril product is contaminated with a lactam impurity. What is the structure of this impurity and how is it formed?
A: The lactam impurity is a diketopiperazine derivative formed through intramolecular cyclization of Perindopril.
Root Cause Analysis:
Perindopril and its ester intermediates are susceptible to intramolecular cyclization, especially under thermal stress or certain pH conditions.[5] The secondary amine of the octahydroindole ring can nucleophilically attack the amide carbonyl carbon, leading to the formation of a six-membered diketopiperazine ring and elimination of the ethyl ester group. This impurity is a known degradation product of Perindopril.[5]
Mechanism of Lactam Formation:
Caption: Intramolecular cyclization of Perindopril to form a lactam impurity.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Temperature Control | Avoid high temperatures during synthesis, work-up, and storage. | Elevated temperatures provide the activation energy for the intramolecular cyclization to occur. |
| pH Management | Maintain a neutral pH during work-up and purification steps where possible. | Both acidic and basic conditions can catalyze the cyclization reaction. |
| Reaction/Storage Time | Minimize the duration of steps where the molecule is in solution, especially at elevated temperatures. | Prolonged exposure increases the opportunity for the cyclization to take place. |
Purification Protocol to Remove Lactam Impurity:
Purification of Perindopril from its lactam impurity can be achieved by crystallization. The difference in polarity and solubility between Perindopril and the more rigid lactam structure allows for their separation.
-
Dissolve the crude Perindopril in a suitable solvent system, such as a mixture of ethyl acetate and isopropanol.
-
Add tert-butylamine to form the Perindopril erbumine salt.
-
Heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the Perindopril erbumine salt.
-
The lactam impurity, being more soluble in the mother liquor, will remain in solution.
-
Isolate the purified Perindopril erbumine salt by filtration.[6]
Issue 3: Presence of Diastereomeric Impurities and Epimerization
Q: We are observing significant levels of diastereomeric impurities in our Perindopril synthesis. What are the potential causes of this epimerization, and how can we control the stereochemistry?
A: Perindopril has five chiral centers, and epimerization can occur at the α-carbon of the amino acid residues during the peptide coupling step, leading to the formation of diastereomers.
Root Cause Analysis:
Epimerization is a common side reaction in peptide synthesis, particularly when activating the carboxylic acid group.[7] The use of coupling agents like DCC can lead to the formation of a highly reactive O-acylisourea intermediate.[8] This intermediate can then cyclize to form an oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality at this center. Subsequent reaction with the amine will result in a mixture of diastereomers.[7][9]
Mechanism of Epimerization via Oxazolone Formation:
Caption: Epimerization pathway during peptide coupling.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Coupling Additives | Use racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in conjunction with DCC.[10][11] | These additives react with the O-acylisourea intermediate to form an active ester that is less prone to oxazolone formation and subsequent racemization. |
| Base Strength and Stoichiometry | Use a weaker base if possible, and avoid excess base. | Strong bases and excess base can promote the abstraction of the α-proton, leading to epimerization. |
| Temperature | Perform the coupling reaction at low temperatures (e.g., 0-5°C). | Lower temperatures reduce the rate of epimerization. |
Purification Protocol for Diastereomeric Impurities:
Diastereomers can often be separated by forming a salt with a chiral resolving agent or by crystallization, as different diastereomeric salts can have significantly different solubilities.
-
Dissolve the impure Perindopril in a suitable solvent like acetonitrile.
-
Add dicyclohexylamine to the solution.
-
Stir the mixture for several hours to allow for the selective precipitation of the dicyclohexylamine salt of the desired Perindopril diastereomer.
-
Isolate the crystalline salt by filtration.
-
The isolated salt can then be converted back to the free acid or directly to the desired pharmaceutically acceptable salt, such as the tert-butylamine salt.[3]
Analytical Monitoring of Chiral Purity:
Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the enantiomeric and diastereomeric purity of Perindopril and its intermediates.
| Method | Stationary Phase | Mobile Phase Example | Detection |
| Chiral HPLC | ChiraDex (β-cyclodextrin based) | Phosphate buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v) | UV at 210 nm[12] |
| Chiral HPLC | Ultron ES OVM (ovomucoid based) | KH2PO4 (20 mM, pH 3.75) and acetonitrile (93:7 v/v) | UV[13] |
References
- Cârje, A. G., Hancu, G., Muntean, D. L., Balint, A., Ion, V., & Imre, S. (2017).
- El-Awady, M., Belal, F., & El-Enany, N. (2012). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(9), 2853-2859.
- Piramal Enterprises Ltd. (2015).
-
El-Gindy, A., Emara, S., & Hadad, G. M. (2010). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Request PDF. [Link]
-
Cârje, A. G., Hancu, G., Muntean, D. L., Balint, A., Ion, V., & Imre, S. (2017). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia Journal. [Link]
-
Waters Corporation. (n.d.). Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. [Link]
- Yusof, Y., & Kumar, S. V. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4989.
-
DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube. [Link]
- Piramal Enterprises Ltd. (2015).
-
Veeprho. (n.d.). Perindopril Impurities and Related Compound. [Link]
-
LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. [Link]
- Reddy, B. P., et al. (2010).
- Krka, d.d. (2005). New procedure of synthesis of perindopril. SI21800A.
- Bojarska, J., et al. (2014). An orthorhombic polymorph of a cyclization product of perindopril. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 12), 1155–1159.
- Ghaffar, T., & Gribble, G. W. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
-
Yusof, Y., & Kumar, S. V. (2021). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Chemistry LibreTexts. [Link]
- Lee, C.-F., et al. (2012). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journal of Organic Chemistry, 8, 1377–1382.
- Egis Gyogyszergyar Rt. (2007). Process for the preparation of high purity perindopril and intermediates useful in the synthesis. EP1333026B1.
-
SynZeal. (n.d.). Perindopril Impurities. [Link]
- Adir et Compagnie. (1990). Process for the industrial synthesis of perindopril. US4914214A.
- Les Laboratoires Servier. (2004). Method for synthesis of perindopril and its pharmaceutically acceptable salts. US6835843B2.
- Reddy, M. S., et al. (2007).
- Reddy, M. S., et al. (2009). Process for preparation of perindopril and salts thereof. US7521566B2.
- Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Methods in Molecular Biology, vol.
- Vincent, M., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024, April 2). YouTube. [Link]
- Kumar, A., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
-
Wolfe, J. P. (2017). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Request PDF. [Link]
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- 4. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SI21800A - New procedure of synthesis of perindopril - Google Patents [patents.google.com]
- 6. An orthorhombic polymorph of a cyclization product of perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving Diastereoselectivity in Peptide Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, actionable solutions to common challenges encountered during peptide synthesis, with a specific focus on controlling diastereoselectivity. This resource is structured to move from frequently asked questions to detailed troubleshooting guides, offering not just protocols, but the scientific reasoning behind them.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding diastereoselectivity and epimerization in peptide coupling.
Q1: What is epimerization in the context of peptide synthesis, and why is it a concern?
A1: Epimerization is an unwanted side reaction that changes the stereochemistry at a single chiral center in a molecule.[1] In peptide synthesis, this typically happens at the α-carbon of an amino acid derivative, converting an L-amino acid to a D-amino acid, or vice versa. This results in a diastereomeric impurity. These impurities are often difficult to separate from the desired peptide due to their similar physical properties.[1][2] The presence of these epimers can significantly alter the biological activity and safety profile of the final peptide, making the control of stereochemical purity a critical aspect of drug development and peptide synthesis.[1][2][3]
Q2: What are the primary chemical mechanisms that lead to epimerization?
A2: There are two main pathways for epimerization during amide bond formation:
-
Oxazolone Formation: This is the most prevalent mechanism.[1] Activation of the carboxyl group of an N-protected amino acid can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either side, which leads to a loss of stereochemical integrity. The subsequent reaction with the amine nucleophile then produces a mixture of epimers.[1]
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[1] This intermediate can then be protonated from either face, resulting in racemization before the amide bond is formed.[1][2]
Q3: Are certain amino acids more prone to epimerization?
A3: Yes. Amino acids with electron-withdrawing groups in their side chains, such as phenylalanine and phenylglycine, are more susceptible to epimerization because these groups stabilize the formation of the enolate intermediate.[1] Cysteine is also known to be very sensitive to epimerization, particularly when it is the C-terminal residue.[4] Additionally, sterically hindered amino acids can increase the likelihood of epimerization.[5]
Q4: How is the diastereomeric ratio typically determined?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to determine the diastereomeric ratio (dr).[6][7] Chiral HPLC is a predominant method for separating and quantifying peptide diastereomers.[7] Advanced NMR techniques, such as band-selective pure shift NMR, can be particularly useful for resolving overlapping signals in complex spectra, allowing for accurate determination of the dr.[6]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of experimental problems, their root causes, and actionable solutions to improve diastereoselectivity.
Issue 1: High Levels of Epimerization Detected in the Crude Product
High levels of diastereomeric impurities in the crude product indicate that the coupling conditions are promoting racemization. Several factors could be contributing to this issue.
Potential Cause A: Inappropriate Coupling Reagent
The choice of coupling reagent is critical as it dictates the degree of carboxyl group activation.[1] Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[1]
Solution:
-
Select appropriate coupling reagents:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective, especially when paired with additives.[8] COMU is a newer generation uronium salt with comparable efficiency to HATU but with better safety and solubility profiles.[9][10]
-
Phosphonium Salts: PyBOP and PyAOP are powerful coupling reagents.[8]
-
Carbodiimides (DCC, DIC, EDC): While widely used, they often require additives like HOBt or HOAt to suppress racemization.[9][11][12] EDC is particularly useful for couplings in aqueous solutions.[9]
-
-
Utilize Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® are crucial for minimizing racemization.[8][9] They form active esters that are less prone to epimerization.[8] Recent studies have also shown that cupric (II) salts, like CuCl₂, can be effective epimerization suppressants, especially in carbodiimide-mediated couplings.[13]
Potential Cause B: Inappropriate Base
The base used in the coupling reaction can promote epimerization through both the oxazolone and direct enolization pathways.[1] Stronger, more sterically hindered bases are generally more likely to cause epimerization.
Solution:
-
Choose a weaker base: N-methylmorpholine (NMM) is a less hindered and weaker base than N,N-diisopropylethylamine (DIPEA) and is often preferred to minimize epimerization.[9] In cases with a high risk of racemization, the even weaker base sym-collidine has been recommended.[9]
-
Optimize base equivalents: Use the minimum amount of base necessary to facilitate the reaction. For uronium/aminium salt couplings, typically 2 equivalents of base are used, but this can sometimes be reduced.
Potential Cause C: Unfavorable Solvent Choice
The polarity of the solvent can influence the rate of epimerization.[1] More polar solvents can sometimes favor the side reactions that lead to racemization.[14]
Solution:
-
Consider less polar solvents: Dichloromethane (DCM) or mixtures of chloroform and trifluoroethanol have been shown to suppress epimerization.[1] However, ensure that your starting materials are sufficiently soluble in these solvents.
-
Solvent choice is context-dependent: While less polar solvents can be beneficial, the optimal solvent often depends on the specific peptide sequence and resin used in solid-phase peptide synthesis (SPPS).[15][16] N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common solvents in SPPS due to their excellent solvating properties.[16]
Potential Cause D: Elevated Reaction Temperature
Higher reaction temperatures increase the rate of most reactions, including the side reactions that lead to epimerization.[1]
Solution:
-
Maintain low temperatures: Perform the coupling reaction at 0 °C, especially during the activation step.[1] Maintain a consistent low temperature throughout the addition of reagents and for the duration of the reaction.[1] While elevated temperatures can be used to speed up synthesis, this must be carefully balanced against the risk of epimerization.[17][18]
Potential Cause E: Extended Pre-activation Time
Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine can increase the concentration of the epimerization-prone activated intermediate.[1]
Solution:
-
Utilize in situ activation: Add the coupling reagent to a mixture of the carboxylic acid and the amine. This allows the activated species to be consumed as it is formed, minimizing its concentration and the opportunity for epimerization.[1]
Issue 2: Poor Diastereoselectivity with Sterically Hindered Amino Acids
Coupling sterically hindered amino acids presents a significant challenge, often leading to slow reaction rates and increased epimerization.[19][20]
Solution:
-
Choose highly reactive coupling reagents: For sterically demanding couplings, powerful reagents like HATU, HCTU, or COMU are often necessary.[8]
-
In situ generation of amino acid fluorides: Using reagents like TFFH to generate amino acid fluorides in situ is particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[21]
-
Optimize reaction time and temperature: Longer reaction times or slightly elevated temperatures may be required to drive the reaction to completion, but this must be carefully monitored to avoid excessive epimerization.
Data Summary Table
The following table summarizes the impact of various experimental parameters on epimerization.
| Parameter | Condition Leading to Higher Epimerization | Recommended Condition for Lower Epimerization |
| Coupling Reagent | Highly reactive reagents without additives | Carbodiimides with HOBt/HOAt/Oxyma; Uronium/Phosphonium salts (HATU, PyBOP) |
| Additive | None | HOBt, HOAt, Oxyma Pure®, CuCl₂ |
| Base | Strong, sterically hindered bases (e.g., DIPEA) | Weaker bases (e.g., NMM, sym-collidine) |
| Solvent | Highly polar solvents (context-dependent) | Less polar solvents (e.g., DCM), ensuring solubility |
| Temperature | Elevated temperatures | 0 °C to room temperature |
| Activation | Prolonged pre-activation | In situ activation |
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization Amide Coupling using HATU/HOAt and DIPEA
-
Dissolve the N-protected chiral amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.[1]
-
Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C.[1]
-
Add the amine component (1.2 eq) to the reaction mixture.[1]
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction and proceed with standard work-up and purification procedures.
-
Analyze the final product for epimeric purity by chiral HPLC or NMR.[6][7]
Protocol 2: Carbodiimide Coupling with HOBt and Copper(II) Chloride Additives
-
Dissolve the N-protected amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.[1][13]
-
Cool the mixture to 0 °C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the mixture.
-
Add the amine component (1.2 eq) to the mixture.[1]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.[1]
-
Work-up the reaction as described in Protocol 1.
-
Analyze the final product for epimeric purity by chiral HPLC.[7][13]
Visualizations
Mechanisms of Epimerization
Caption: The two primary mechanisms of epimerization during peptide coupling.
Troubleshooting Workflow for High Epimerization
Caption: A decision-making workflow for troubleshooting high epimerization.
III. References
-
Nefzi, A., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 346-351. [Link]
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Unknown Author. Epimerization of Peptide. [Link]
-
Rutter, A. R., & Toth, I. (2003). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1641-1643. [Link]
-
Vydra, T. (2014). Peptide Diastereomers, Separation of. ResearchGate. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Fields, G. B., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 42(4), 384-391. [Link]
-
Checco, J. W., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. [Link]
-
Vydra, T. (2014). Separation of Peptide Diastereomers. Semantic Scholar. [Link]
-
Unknown Author. (2021). Control reactions performed to determine the diastereoselectivity of... ResearchGate. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Checco, J. W., et al. (2018). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Journal of Visualized Experiments, (138), 58091. [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Li, X., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
-
CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
-
Li, X., & Li, X. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1084-1097. [Link]
-
Fantin, M., & Franceschini, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4991. [Link]
-
Yamamoto, H., et al. (2022). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. ResearchGate. [Link]
-
Piras, L., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1083-1094. [Link]
-
Concellón, C., et al. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications, 50(100), 16053-16056. [Link]
-
Van der Veken, P., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Wieczorek, R., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(60), 14931-14937. [Link]
-
AAPPTEC. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Ammar, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
Feng, Y., & Burgess, K. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 64(1), 107-113. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Collins, J. M., & Porter, N. A. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
Maleki, A., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific Reports, 12(1), 4642. [Link]
-
AAPPTEC. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Wieczorek, R., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. ResearchGate. [Link]
-
Murray, J. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
Sources
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- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. csbio.com [csbio.com]
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- 21. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Industrial Synthesis of Perindopril
Welcome to the technical support center for the industrial synthesis of Perindopril. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and scale-up of this critical angiotensin-converting enzyme (ACE) inhibitor. As a complex molecule with five stereocenters, the synthesis of Perindopril presents numerous challenges, from stereochemical control to impurity management and solid-state chemistry.[1]
This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain the causality behind common experimental issues and offer robust, self-validating solutions grounded in authoritative literature.
Core Synthesis Pathway
The industrial synthesis of Perindopril typically hinges on a critical peptide coupling reaction. The most established route involves the condensation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid derivative with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient (API), often as Perindopril erbumine (tert-butylamine salt) or Perindopril arginine.[2][3]
Caption: Decision tree for addressing low purity in the coupling step.
Question 2: The stereochemical purity of my final Perindopril API is out of specification. Where is the loss of control likely occurring?
Answer: Maintaining stereochemical integrity across five chiral centers is paramount, as the therapeutic activity resides almost exclusively in the (S,S,S,S,S)-isomer. [1][4]Loss of control can happen at several stages.
-
Causality:
-
Starting Material Purity: The chiral purity of your key intermediates, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (NEBA), is the foundation. Any contamination with other stereoisomers at this stage will carry through the entire synthesis. [5][6] 2. Epimerization During Coupling: The reaction conditions of the peptide coupling step can cause epimerization. The presence of a strong base or elevated temperatures can abstract the proton alpha to the carbonyl group in the alanine derivative, leading to racemization at that center.
-
Isomerization in Final Product: Perindopril itself can be susceptible to isomerization under certain pH and temperature conditions during work-up or storage. [4]
-
-
Solutions & Protocols:
-
Qualify Starting Materials: Implement stringent quality control on all chiral starting materials using a validated chiral HPLC or capillary electrophoresis (CE) method. [7] 2. Control Coupling Conditions: Run the coupling reaction at controlled, low temperatures (e.g., 15-25°C). [8][5]The choice and amount of base (e.g., triethylamine) are critical; use the minimum necessary to neutralize salts and facilitate the reaction without creating overly harsh conditions.
-
Implement Chiral IPC: Use in-process controls (IPC) with chiral HPLC to monitor the stereochemical purity after the coupling and deprotection steps. This allows for corrective action or batch rejection before committing to final crystallization. The European Pharmacopoeia outlines a suitable liquid chromatography method for this purpose. [4]
Table 1. Comparison of Analytical Methods for Stereochemical Purity of Perindopril.Analytical Method Stationary Phase Mobile Phase Example Application Reference Chiral HPLC ChiraDex (β-cyclodextrin) Phosphate buffer (pH 3.0) / Acetonitrile Enantiomeric separation of S- and R-Perindopril [7] Chiral HPLC Ultron ES OVM (Ovomucoid) KH2PO4 buffer (pH 3.75) / Acetonitrile Simultaneous enantioseparation of Perindopril and Indapamide [9] UPLC ACQUITY UPLC HSS C18 Sodium heptane sulfonate / Acetonitrile / Pentenol High-speed, high-resolution determination of stereochemical purity [4] Capillary Electrophoresis 2-hydroxylpropyl-β-cyclodextrin Phosphate buffer (pH 7.0) / Methanol Chiral separation of Perindoprilat enantiomers [7][10]
-
Question 3: I am observing batch-to-batch inconsistency in the final crystal form of Perindopril erbumine. How can I reliably produce the desired polymorph?
Answer: Controlling polymorphism is a critical final step that directly impacts the drug's stability, dissolution rate, and bioavailability. [11]Perindopril erbumine is known to exist in several polymorphic forms, most notably forms α and β. [12]
-
Causality: The specific polymorph obtained is highly sensitive to the crystallization conditions. Key factors include:
-
Solvent System: The polarity of the solvent has a significant influence. [11] * Temperature: The cooling rate and final temperature dictate nucleation and crystal growth kinetics.
-
Seeding: The presence or absence of seed crystals of the desired polymorph can direct the crystallization pathway.
-
Agitation: The rate of stirring affects mass transfer and can influence crystal habit and form.
-
-
Solutions & Protocols: To gain control over the final form, a precise and repeatable crystallization protocol is essential.
Protocol for Targeted Crystallization of Perindopril Erbumine Forms α and β [12]
-
To Obtain Crystalline Form α:
-
Dissolve Perindopril erbumine (e.g., 500 mg) in a suitable solvent like ethyl acetate (e.g., 15 mL) by heating.
-
Cool the solution very slowly. The formation of a small amount of crystals should be observed around 45°C.
-
Maintain this temperature for an extended period (e.g., 22 hours) to allow for stable crystal growth.
-
Continue slow cooling to 30°C over several hours and hold.
-
Isolate the crystals by decanting or filtering the solvent.
-
-
To Obtain Crystalline Form β:
-
Dissolve Perindopril erbumine form α (e.g., 1 g) in a different solvent system, such as dichloromethane (e.g., 30 mL), with heating.
-
Cool the solution to room temperature.
-
Crucially, seed the solution with pre-existing form β crystals.
-
Allow for very slow evaporation at room temperature over several days.
-
Isolate the resulting form β crystals.
-
Verification: Always verify the obtained polymorphic form using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Raman spectroscopy. [12][13]
-
Frequently Asked Questions (FAQs)
Q: What are the key intermediates in Perindopril synthesis and why are they important? A: The two most critical intermediates are (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (or its ester) and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (NEBA). [5][14]The quality and chiral purity of these building blocks directly determine the purity of the final API, as they introduce all five of the molecule's stereocenters. [1] Q: Besides DCC/HOBT, are there other coupling strategies used to reduce by-products? A: Yes, to avoid the issues associated with carbodiimides, alternative methods have been explored. One approach involves converting the carboxylic acid of the NEBA intermediate into an acid halide. [5]Another involves using silylating agents like hexamethyldisilazane (HMDS) followed by treatment with thionyl chloride to form a silylated acid chloride derivative, which can then be coupled. [6]These methods aim to improve purity and simplify the work-up process.
Q: What is the role of the tert-butylamine or arginine salt form? A: Perindopril as a free acid can be unstable. Forming a salt, such as with tert-butylamine (erbumine) or L-arginine, significantly improves the stability and handling properties of the API. [15]The choice of salt can also influence properties like hygroscopicity and the final formulation characteristics. The arginine salt, for instance, offers greater stability compared to the erbumine salt.
Q: Which analytical techniques are indispensable for release testing of Perindopril API? A: A comprehensive suite of analytical methods is required.
-
HPLC/UPLC: For assay (quantification), impurity profiling, and chiral purity. [4][16]* Mass Spectrometry (MS): For structural identification and confirmation of impurities. [16][17]* NMR Spectroscopy: For structural elucidation of the main compound and any isolated impurities.
-
Powder X-Ray Diffraction (PXRD): Essential for identifying and confirming the correct polymorphic form. [18][13]* UV-Vis Spectrophotometry: Often used for simple, rapid quantification in dosage forms. [16][17]
References
- BenchChem. (n.d.). Perindopril-d4 chemical structure and properties. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/bchm0001481]
- de Campos, T. A., et al. (n.d.). First crystal structures of the antihypertensive drug Perindopril erbumine: a novel hydrated form and polymorphs α and β. AWS. [Link: https://s3.amazonaws.com/files.patentscope.wipo.int/pctdb/docs/pct-docs-00-06-2022/2021/05/20/WO2021095034A1/WO2021095031A1.pdf]
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- ResearchGate. (n.d.). Structural polymorphism and solubility of medicinal drugs (Using Perindopril as an Example). [Link: https://www.researchgate.net/publication/233777558_Structural_polymorphism_and_solubility_of_medicinal_drugs_Using_Perindopril_as_an_Example]
- European Patent Office. (2007). Process for the preparation of perindopril and salts thereof - Patent 1864973. [Link: https://data.epo.org/publication-server/document?i=EP1864973A1&pn=EP1864973&ki=A1]
- European Patent Office. (2008). PROCESS FOR PREPARATION OF PERINDOPRIL AND SALTS THEREOF - Patent 1603558. [Link: https://data.epo.org/publication-server/document?i=EP1603558A1&pn=EP1603558&ki=A1]
- Google Patents. (n.d.). US7291745B2 - Process for the preparation of perindopril. [Link: https://patents.google.
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- Vincent, M., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/1355554/]
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- Google Patents. (n.d.). CN107098949B - Novel green synthesis process for preparing perindopril tert-butylamine salt. [Link: https://patents.google.
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- Google Patents. (n.d.). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. [Link: https://patents.google.
- Google Patents. (n.d.). US4914214A - Process for the industrial synthesis of perindopril. [Link: https://patents.google.
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Validation & Comparative
A Senior Application Scientist's Guide to Coupling Agents in Perindopril Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Perindopril, a widely prescribed ACE inhibitor, the formation of the amide bond between (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient (API). The choice of coupling agent for this transformation is therefore a decision of paramount importance, with significant implications for process efficiency, impurity profiles, and manufacturing costs. This guide provides an in-depth, objective comparison of commonly employed coupling agents, supported by experimental data and mechanistic insights to empower researchers and process chemists in making informed decisions.
The Cornerstone of Perindopril Synthesis: Amide Bond Formation
The core structure of Perindopril is assembled through the formation of a peptide bond, a reaction that requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. The general scheme for this key coupling step is depicted below:
Figure 1: Key amide bond formation in Perindopril synthesis.
The selection of the coupling agent is critical to maximize the yield of the desired Perindopril benzyl ester while minimizing side reactions and simplifying the purification process. This guide will focus on a comparative analysis of three major classes of coupling agents: carbodiimides (DCC and EDC) and phosphonium salts (PyBOP).
The Workhorse: Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt)
For decades, the combination of Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) has been the most widely documented and industrially practiced method for the synthesis of Perindopril.[1][2]
Mechanism of Action
The DCC/HOBt system activates the carboxylic acid through a two-step mechanism:
Figure 2: Mechanism of DCC/HOBt mediated amide bond formation.
Initially, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, an undesirable byproduct. The addition of HOBt mitigates these side reactions by rapidly converting the O-acylisourea into an HOBt-active ester. This ester is still sufficiently reactive to acylate the amine but is significantly more stable and less prone to racemization.
Performance and Experimental Data
Numerous patents report high yields for the DCC/HOBt mediated coupling in Perindopril synthesis, typically ranging from 90% to 95%.[3][4][5]
| Parameter | Value | Reference |
| Yield | 92-95% | [3][6] |
| Purity | High, but requires removal of DCU | [6] |
| Reaction Time | 3-4 hours | [6][7] |
| Temperature | 10-30°C | [6][7] |
Challenges and Mitigation Strategies
The primary drawback of using DCC is the formation of the byproduct N,N'-dicyclohexylurea (DCU). DCU is poorly soluble in most organic solvents, which can complicate the purification of the final product.[8] In industrial-scale production, the removal of DCU often requires filtration and multiple crystallization steps, which can lead to a decrease in the overall yield.
Another potential impurity is the diketopiperazine, also referred to as Perindopril Impurity F.[3][6][9][10][11] This impurity arises from the intramolecular cyclization of the dipeptide product. Careful control of reaction conditions, such as temperature and the rate of addition of DCC, can help to minimize its formation.
Experimental Protocol: Perindopril Synthesis using DCC/HOBt
-
Dissolve (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate (1 kg) and a catalytic amount of triethylamine (0.06 kg) in ethyl acetate (4.6 L) and stir for 10 minutes at ambient temperature.[6]
-
Add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg) and 1-hydroxybenzotriazole (0.15 kg) to the mixture.[6]
-
Cool the reaction mixture to 10-15°C.[7]
-
Slowly add a solution of dicyclohexylcarbodiimide (0.5 kg) in dichloromethane (1 L) to the reaction mixture, maintaining the temperature below 15°C.[7]
-
Stir the reaction mixture for 4 hours at 10-15°C.[7]
-
Filter the reaction mixture through celite to remove the precipitated N,N'-dicyclohexylurea (DCU).[7]
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Perindopril benzyl ester.
The Water-Soluble Alternative: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used as its hydrochloride salt, is a water-soluble carbodiimide that offers a significant advantage over DCC in terms of byproduct removal.
Mechanism of Action
The mechanism of EDC is analogous to that of DCC, proceeding through an O-acylisourea intermediate that can be intercepted by HOBt to form the active ester. The key difference lies in the nature of the urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea, which is highly soluble in water.
Figure 3: Mechanism of EDC/HOBt mediated amide bond formation.
Performance and Advantages
Experimental Protocol: Perindopril Synthesis using EDC/HOBt
-
Dissolve N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine and 1-hydroxybenzotriazole (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester (1 equivalent) to the solution.
-
Cool the mixture to 0°C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Perindopril benzyl ester.
The High-Performance Option: Phosphonium Salts (PyBOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient phosphonium-based coupling reagent that offers rapid reaction times and high yields, particularly for sterically hindered couplings.
Mechanism of Action
PyBOP activates the carboxylic acid by forming a benzotriazolyl active ester, similar to the DCC/HOBt system. However, the activation with PyBOP is generally faster and the reaction byproducts are typically more soluble in common organic solvents than DCU.
Figure 4: Mechanism of PyBOP mediated amide bond formation.
Performance and Considerations
PyBOP is known for its high coupling efficiency and the ability to minimize racemization. It is particularly useful for challenging coupling reactions where other reagents may give lower yields. However, the significantly higher cost of PyBOP compared to carbodiimides is a major consideration for large-scale industrial synthesis. While a patent for Perindopril synthesis mentions the use of a uronium salt, a class of reagents similar to phosphonium salts, specific data on PyBOP for this particular synthesis is not widely published.[8]
General Experimental Protocol for Peptide Coupling using PyBOP
-
Dissolve the N-protected amino acid (1 equivalent) in an anhydrous solvent such as DMF or dichloromethane.
-
Add PyBOP (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1 equivalent) to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous acid and base to remove the byproducts and unreacted starting materials.
-
Dry the organic layer and concentrate to obtain the crude product.
Comparative Summary and Industrial Perspective
| Feature | DCC/HOBt | EDC/HOBt | PyBOP |
| Yield | High (90-95%) | Generally High | Very High |
| Byproduct | DCU (insoluble) | EDU (water-soluble) | Tris(pyrrolidino)phosphine oxide (soluble) |
| Work-up | Filtration required | Aqueous extraction | Aqueous extraction |
| Cost | Low | Moderate | High |
| Racemization | Low with HOBt | Low with HOBt | Very Low |
| Industrial Use | Widely used for Perindopril | Good alternative for simplified work-up | Less common for large-scale due to cost |
From an industrial perspective, the choice of coupling agent is a balance between cost, efficiency, and process robustness. The well-established DCC/HOBt protocol remains a cost-effective choice for large-scale Perindopril synthesis, despite the challenges associated with DCU removal.[1][2] Process optimization to control impurity formation and efficient filtration and crystallization procedures are key to its successful implementation.
EDC/HOBt presents a compelling alternative, particularly for processes where a simplified and more environmentally friendly work-up is a priority. The higher cost of EDC compared to DCC may be offset by savings in processing time and solvent usage.
PyBOP and other phosphonium and uronium salts, while offering superior performance in many cases, are generally considered too expensive for the commercial production of a high-volume API like Perindopril. Their use may be justified in the synthesis of more complex and high-value peptides where maximizing yield and purity is of utmost importance.
Conclusion
The selection of a coupling agent for Perindopril synthesis is a critical decision that requires a thorough evaluation of multiple factors. The traditional DCC/HOBt method provides a reliable and cost-effective route, backed by extensive industrial experience. EDC/HOBt offers a more streamlined and environmentally benign process due to the water-solubility of its byproduct. High-performance reagents like PyBOP, while offering excellent reactivity, are often limited by their high cost for large-scale manufacturing. Ultimately, the optimal choice will depend on the specific priorities of the manufacturing process, balancing the need for high yield and purity with economic and environmental considerations. Further process development and optimization are crucial for maximizing the efficiency of any chosen coupling strategy.
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Perindopril EP Impurity F | 129970-98-5 - SynZeal. Available at: [Link]
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CAS No : 129970-98-5| Product Name : Perindopril - Impurity F - Pharmaffiliates. Available at: [Link]
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Process for the preparation of perindopril and salts thereof - Patent 1864973 - EPO. Available at: [Link]
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A Comparative Guide to Analytical Method Validation for Perindopril Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Method Validation in Perindopril Synthesis
Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and cardiovascular diseases.[1] The synthesis of this complex molecule involves multiple steps, each yielding specific intermediates that must be rigorously controlled to ensure the final active pharmaceutical ingredient (API) is of the highest quality, purity, and safety. This guide provides a comprehensive comparison of analytical methods for the validation of key Perindopril intermediates, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers and drug development professionals in their analytical strategy.
The control of intermediates is a critical aspect of process analytical technology (PAT) and quality by design (QbD) in pharmaceutical manufacturing. Validated analytical methods for intermediates ensure that the synthetic process is proceeding as expected, that impurities are identified and controlled at their source, and that the final API will meet its stringent specifications.[2][3] This guide will focus on the two key intermediates in the synthesis of Perindopril: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine .
The Foundation of Trust: Understanding Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which will be the basis for the comparisons in this guide.[5]
The primary validation parameters that will be considered are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Methods for Perindopril Intermediates
The choice of an analytical method for a pharmaceutical intermediate is dictated by its physicochemical properties. For the key intermediates of Perindopril, High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique.[6][7] However, Gas Chromatography (GC) can also be a viable option for certain derivatized intermediates.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its broad applicability to a wide range of compounds, including those that are non-volatile and thermally labile.[8]
For intermediates that possess a chromophore (a part of a molecule responsible for its color), UV detection is a simple, robust, and common choice.
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a common first choice for reversed-phase HPLC due to its versatility and ability to retain a wide range of organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can influence the ionization state and retention of the analyte. The organic modifier is adjusted to achieve optimal retention and separation.
-
Wavelength: The detection wavelength is chosen at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
-
For intermediates that lack a significant chromophore, such as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a universal detector like a Refractive Index (RI) detector is necessary.[1][9]
-
Causality of Experimental Choices:
-
Stationary and Mobile Phases: The choice of stationary and mobile phases follows similar principles to HPLC-UV. However, RI detection is sensitive to changes in the mobile phase composition, so isocratic elution (constant mobile phase composition) is often preferred.
-
Temperature Control: RI detectors are highly sensitive to temperature fluctuations. Therefore, precise temperature control of the column and detector is crucial for a stable baseline and reproducible results.
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For non-volatile intermediates, derivatization is required to increase their volatility.
-
Causality of Experimental Choices:
-
Derivatization: Esterification or silylation are common derivatization techniques to increase the volatility of polar intermediates containing carboxylic acid and amine groups.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of derivatized compounds.
-
Detector: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be used as a detector (GC-MS).[11]
-
Chiral Chromatography
Given that Perindopril is a chiral molecule, controlling the stereochemistry of its intermediates is critical. Chiral HPLC is essential for the separation and quantification of enantiomers and diastereomers.[12][13]
-
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Special columns with a chiral selector chemically bonded to the stationary phase are used. The choice of CSP depends on the specific structure of the analyte. For Perindopril and its intermediates, cyclodextrin-based or ovomucoid-based CSPs have been shown to be effective.[14]
-
Mobile Phase: The mobile phase composition is carefully optimized to achieve the best chiral separation.
-
Comparison Summary
| Analytical Method | Applicability to Perindopril Intermediates | Advantages | Disadvantages |
| HPLC-UV | Intermediates with a chromophore (e.g., N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine). | Simple, robust, widely available. | Not suitable for non-chromophoric compounds. |
| HPLC-RI | Intermediates without a chromophore (e.g., (2S,3aS,7aS)-octahydroindole-2-carboxylic acid).[1][9] | Universal detection. | Sensitive to temperature and mobile phase changes, not suitable for gradient elution. |
| GC-FID/MS | Volatile or derivatizable intermediates. | High separation efficiency for volatile compounds. MS provides definitive identification.[11] | Requires derivatization for non-volatile intermediates, which can be complex. |
| Chiral HPLC | Chiral intermediates and final product.[12][13][14] | Enables separation and quantification of stereoisomers. | Requires specialized and often expensive chiral columns. Method development can be challenging. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of analytical methods for key Perindopril intermediates.
Protocol 1: HPLC-RI Method for the Analysis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
This protocol is based on the method described for the separation of octahydro-1H-indole-2-carboxylic acid and its isomers.[1][9]
1. Chromatographic Conditions:
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM anhydrous Potassium dihydrogen phosphate, pH adjusted to 3.0 with dilute orthophosphoric acid.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35°C
-
Detector: Refractive Index (RI) Detector
-
Injection Volume: 10 µL
2. Validation Procedure:
-
Specificity: Inject the mobile phase, a solution of the intermediate, and a solution containing the intermediate spiked with its known impurities (other stereoisomers). The peak for the main component should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five standard solutions of the intermediate in the mobile phase over a concentration range of 50% to 150% of the expected sample concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the intermediate into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six independent preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
Robustness: Deliberately vary the chromatographic conditions slightly (e.g., pH of the mobile phase by ±0.2 units, column temperature by ±5°C, flow rate by ±10%). The system suitability parameters should remain within the acceptance criteria.
Protocol 2: HPLC-UV Method for the Analysis of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV at 215 nm
-
Injection Volume: 20 µL
2. Validation Procedure:
Follow the same validation steps as outlined in Protocol 1, with the acceptance criteria adjusted as appropriate for an HPLC-UV method.
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion: Ensuring Quality from the Start
The validation of analytical methods for Perindopril intermediates is not merely a regulatory requirement; it is a fundamental scientific practice that ensures the quality and consistency of the final drug product. By carefully selecting and validating the appropriate analytical techniques, researchers and drug development professionals can build a robust and reliable manufacturing process. This guide has provided a comparative overview of the most common analytical methods, the rationale behind their application, and detailed protocols for their validation. By understanding the principles and applying them diligently, the pharmaceutical industry can continue to deliver safe and effective medicines to patients worldwide.
References
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Basic Difference Between HPLC Vs GC Used In API Pharma Companies. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]
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Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 14, 2026, from [Link]
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Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin City University. Retrieved January 14, 2026, from [Link]
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Chiral Separation of Perindopril Erbumine Enantiomers Using High Performance Liquid Chromatography and Capillary Electrophoresis. (n.d.). Faculty of Pharmacy, Assiut University. Retrieved January 14, 2026, from [Link]
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Simultaneous chiral separation of perindopril erbumine and indapamide enantiomers by high performance liquid chromatography. (2014). Farmacia Journal. Retrieved January 14, 2026, from [Link]
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB. Retrieved January 14, 2026, from [Link]
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Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). SK&A. Retrieved January 14, 2026, from [Link]
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Difference Between HPLC and GC. (2023). Pharma Specialists. Retrieved January 14, 2026, from [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). LinkedIn. Retrieved January 14, 2026, from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Retrieved January 14, 2026, from [Link]
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N-[1-(S)-Ethoxycarbonyl-butyl]-L-alanine. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]
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Analytical method validation: A brief review. (n.d.). Gavin Publishers. Retrieved January 14, 2026, from [Link]
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HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved January 14, 2026, from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). Longdom Publishing. Retrieved January 14, 2026, from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 14, 2026, from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). Longdom Publishing. Retrieved January 14, 2026, from [Link]
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Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
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Analytical methods of perindopril, review. (2024). SciSpace. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Diastereomeric Purity Determination by Chiral Chromatography
<_Step_2>
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of safety and efficacy. Many pharmaceuticals contain multiple chiral centers, giving rise to diastereomers. Unlike enantiomers, which are mirror images, diastereomers have distinct physical and chemical properties. Consequently, their biological activities, metabolic pathways, and toxicological profiles can differ dramatically. This guide provides an in-depth comparison of chiral chromatography techniques for resolving and quantifying diastereomers, grounded in the principles of separation science and supported by actionable experimental protocols.
The Imperative of Diastereomeric Purity
A drug substance's purity profile is a cornerstone of its quality control. For molecules with multiple stereocenters, diastereomeric purity is paramount. One diastereomer may be a potent therapeutic agent, while another could be inactive or, in the worst-case scenario, contribute to adverse effects. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, requiring robust analytical methods to ensure that the desired diastereomer is present in the correct proportion and that unwanted isomers are controlled within strict limits.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and the increasingly popular Supercritical Fluid Chromatography (SFC), are the workhorses for this task. The choice of method, stationary phase, and mobile phase is a critical decision that profoundly impacts the resolution, speed, and efficiency of the separation.
Principles of Diastereomer Separation by Chromatography
The separation of stereoisomers is achieved by exploiting the differential interactions between the analytes and a chiral environment. This environment is most often provided by a Chiral Stationary Phase (CSP). The fundamental mechanism involves the formation of transient, short-lived diastereomeric complexes between the analyte and the CSP. The differing stability of these complexes leads to different retention times, allowing for separation.
While enantiomers require a chiral environment to be separated, diastereomers, having different physical properties, can theoretically be separated on achiral stationary phases (like standard C18 columns). However, achieving adequate resolution is often challenging. Chiral columns are frequently employed because the specific interactions they offer can dramatically enhance the selectivity between diastereomers, leading to superior separation.
A Comparative Guide to Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical parameter in method development. Different classes of CSPs offer unique chiral recognition mechanisms. Polysaccharide-based and macrocyclic glycopeptide phases are among the most versatile and widely used.
| CSP Class | Common Examples | Primary Interaction Mechanism | Best For | Operating Modes |
| Polysaccharide-Based | CHIRALCEL® (Cellulose), CHIRALPAK® (Amylose) | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves/pockets. | Broad range of compounds, highly versatile. | Normal Phase (NP), Reversed Phase (RP), Polar Organic, SFC |
| Pirkle-Type | Whelk-O® 1 | π-π interactions (π-acceptor/π-donor), hydrogen bonding, dipole-dipole. | Aromatic compounds, compounds with functional groups near the chiral center. | NP, RP, SFC |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Complex mechanism involving hydrogen bonding, inclusion, and ionic interactions. | Polar and ionizable compounds, amino acids. | RP, Polar Organic |
| Protein-Based | α1-acid glycoprotein (AGP), Ovomucoid | Hydrophobic and polar interactions within protein binding pockets. | Primarily for drug-protein binding studies, good in RP mode. | Reversed Phase (RP) |
Expert Insight: Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability. The coated versions are robust for standard solvents, while immobilized versions offer expanded solvent compatibility, allowing for the use of solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which can unlock unique selectivities.
Strategic Method Development: HPLC vs. SFC
A systematic approach to method development is crucial for efficiency. The goal is to find a combination of CSP and mobile phase that yields a resolution (Rs) of >1.5 with a reasonable analysis time.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a foundational technique. Method development typically involves screening a small, diverse set of CSPs across Normal Phase (NP) and Reversed Phase (RP) conditions.
-
Normal Phase (NP):
-
Mobile Phases: Typically hexane or heptane with an alcohol modifier (e-g., isopropanol or ethanol).
-
Advantages: High efficiency and selectivity.
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution. Basic or acidic additives (e.g., diethylamine or trifluoroacetic acid) are often used to improve the peak shape of ionizable compounds.
-
-
Reversed Phase (RP):
-
Mobile Phases: Water with acetonitrile or methanol, often with buffers.
-
Advantages: Compatible with aqueous samples; often used for polar compounds.
-
Causality: Separation is driven by hydrophobic interactions. The organic modifier strength and buffer pH are key variables for optimization.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to NP-HPLC. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations and quicker column equilibration.
-
Mobile Phases: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol).
-
Advantages:
-
Speed: Analysis times are often 3-10 times faster than HPLC.
-
Green Chemistry: Significantly reduces the consumption of toxic organic solvents.
-
Unique Selectivity: Can provide different elution orders and better resolution compared to HPLC.
-
-
Causality: The alcohol co-solvent modifies the polarity of the mobile phase. Small changes in co-solvent percentage, temperature, and backpressure can have a significant impact on retention and selectivity.
Experimental Protocol: A Self-Validating System
This protocol describes a general approach for determining the diastereomeric purity of a hypothetical drug substance, "Compound-X," using SFC. The inclusion of system suitability testing (SST) ensures the protocol is self-validating for each run.
Objective: To quantify Diastereomer B in the presence of the main component, Diastereomer A.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector.
-
Chiral Stationary Phase: Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA), 3 µm, 4.6 x 150 mm.
Reagents:
-
CO2 (SFC Grade)
-
Methanol (HPLC Grade)
-
Reference standards for Diastereomer A and Diastereomer B.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic; 80% CO2, 20% Methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Diastereomer A at 1.0 mg/mL in Methanol.
-
Prepare a stock solution of Diastereomer B at 0.1 mg/mL in Methanol.
-
Create a Resolution Standard by mixing equal volumes of the two stock solutions.
-
Create a Sensitivity Standard corresponding to the reporting limit (e.g., 0.1% of the Diastereomer A concentration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Compound-X drug substance in Methanol to a final concentration of 1.0 mg/mL.
-
-
System Suitability Testing (SST):
-
Inject a blank (Methanol) to ensure no interfering peaks.
-
Make five replicate injections of the Resolution Standard.
-
Acceptance Criteria:
-
The resolution (Rs) between Diastereomer A and B must be ≥ 2.0.
-
The tailing factor for the Diastereomer A peak must be ≤ 1.5.
-
The relative standard deviation (%RSD) for the peak areas of both diastereomers must be ≤ 2.0%.
-
-
Inject the Sensitivity Standard. The signal-to-noise ratio (S/N) for Diastereomer B must be ≥ 10.
-
-
Analysis Sequence:
-
If SST passes, inject the sample solution in duplicate.
-
Bracket the sample injections with a check of the Resolution Standard to ensure system stability.
-
-
Calculation:
-
Calculate the percentage of Diastereomer B in the sample using the area percent method, assuming equal response factors (this must be experimentally verified during full method validation).
-
% Diastereomer B = (Area of Diastereomer B / (Area of Diastereomer A + Area of Diastereomer B)) * 100
-
Trustworthiness: This protocol's trustworthiness is established by the rigorous SST criteria. If the system cannot adequately resolve and quantify the standards under predefined conditions, any data generated for the unknown sample is considered invalid. This creates a self-validating loop for every analytical run.
Method Validation: Ensuring Robustness and Reliability
Once a suitable method is developed, it must be validated according to ICH guidelines to prove it is fit for its intended purpose.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components (e.g., other diastereomers, impurities). | Baseline resolution (Rs > 1.5) from all other peaks. Peak purity analysis (using a DAD/PDA detector) should pass. |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a range covering ~50% to 150% of the target impurity level. |
| Accuracy | Closeness of test results to the true value, assessed by spike-recovery studies. | Recovery should be within 80-120% for low-level impurities. |
| Precision | Agreement among a series of measurements (repeatability and intermediate precision). | %RSD should be ≤ 10% at the quantitation limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically demonstrated by a signal-to-noise ratio of ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temp ±2°C). | Resolution and other SST parameters should remain within acceptance criteria. |
Conclusion
The determination of diastereomeric purity is a non-negotiable aspect of pharmaceutical quality control. A strategic approach, beginning with a broad screening of diverse chiral stationary phases, is key to efficient method development. While HPLC remains a reliable option, Supercritical Fluid Chromatography often provides a faster, greener, and highly effective solution for separating diastereomers. By building a method on a foundation of sound chromatographic principles and embedding self-validating system suitability tests into the protocol, researchers can generate accurate and trustworthy data that ensures the safety and quality of pharmaceutical products.
References
- Vertex Pharmaceuticals. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- TCI Chemicals. (n.d.). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method.
-
Schönherr, H., et al. (2002). Comparison of three chiral stationary phases with respect to their enantio- and diastereoselectivity for cyclic beta-substituted alpha-amino acids. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 409-19. Available from: [Link]
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available from: [Link]
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Seco, J. M., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
- National Institutes of Health (NIH). (2022).
A Comparative Guide to Alternative Intermediates in ACE Inhibitor Synthesis: Navigating Towards Greener and More Efficient Pharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and cardiovascular diseases, has been a subject of intense research to develop more efficient, cost-effective, and environmentally benign manufacturing processes.[1][2] Traditional chemical syntheses, while effective, often involve harsh reagents, multiple protection/deprotection steps, and can generate significant waste streams.[1][2] This guide provides an in-depth technical comparison of alternative intermediates and synthetic strategies for the production of leading ACE inhibitors, including lisinopril, enalapril, and ramipril. We will explore the causality behind experimental choices, present supporting experimental data, and offer detailed protocols to showcase the practical advantages of these innovative approaches.
The Shift Towards Greener Intermediates: A Paradigm Change in Synthesis
The pursuit of "green chemistry" principles has catalyzed a shift away from classical synthetic routes towards biocatalytic and chemoenzymatic methods.[3][4] These approaches leverage the high selectivity and efficiency of enzymes to produce chiral intermediates with high enantiomeric purity under mild reaction conditions, significantly reducing the environmental footprint of pharmaceutical manufacturing.[1][2][5]
Biocatalysis: A Powerful Tool for Chiral Intermediate Synthesis
A critical component in the synthesis of many ACE inhibitors is the chiral intermediate, (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) or its corresponding esters.[6][7][8] The stereochemistry at this position is crucial for the pharmacological activity of the final drug. Traditional chemical methods for obtaining the desired enantiomer often involve challenging and inefficient resolution of racemic mixtures.
Biocatalytic asymmetric reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutanoate (OPBE), has emerged as a superior alternative.[1][2][7] This process utilizes carbonyl reductases or dehydrogenases to achieve high conversion rates and exceptional enantiomeric excess (ee).
Caption: Comparison of traditional chemical resolution and biocatalytic synthesis of (R)-HPBE.
Comparative Performance Data: (R)-HPBE Synthesis
| Parameter | Traditional Chemical Resolution | Biocatalytic Asymmetric Reduction | Reference |
| Starting Material | Racemic HPBE | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | N/A |
| Key Reagent | Chiral resolving agent | Carbonyl reductase/dehydrogenase | N/A |
| Yield | Theoretically max. 50% | Up to 98.3% conversion | [1][7] |
| Enantiomeric Excess (ee) | Variable, requires optimization | >99% | [1][7] |
| Reaction Conditions | Often harsh, multiple steps | Mild (near ambient temp. and pressure) | |
| Environmental Impact | Generates unwanted enantiomer as waste | Minimal waste, biodegradable catalysts | [3] |
Experimental Protocol: Enzymatic Synthesis of (R)-HPBE
This protocol is a representative example based on published literature.[1][7]
-
Enzyme and Cofactor Preparation: A recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) is cultured and harvested. The cell-free extract containing the enzymes is prepared.
-
Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing glucose (for cofactor regeneration), NADP+, and the cell-free extract.
-
Substrate Addition: Ethyl 2-oxo-4-phenylbutanoate (OPBE) is added to the reaction mixture to a final concentration of 30 mM.
-
Reaction Execution: The reaction is stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours). The progress of the reaction is monitored by HPLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield (R)-HPBE.
-
Analysis: The conversion rate and enantiomeric excess are determined by chiral HPLC analysis. A typical result would be a conversion rate of >98% and an enantiomeric excess of >99%.[1][7]
N-Carboxyanhydrides (NCAs): A Safer and Efficient Alternative for Peptide Coupling
The synthesis of di- and tripeptide fragments is a common feature in the production of many ACE inhibitors, such as lisinopril and enalapril. Traditional peptide coupling methods often rely on the activation of carboxylic acids to acid chlorides using hazardous reagents like thionyl chloride or phosgene.[9] N-Carboxyanhydrides (NCAs) offer a safer and more efficient alternative for forming peptide bonds.[9][10]
NCAs are cyclic derivatives of amino acids that react readily with nucleophiles, such as the amino group of another amino acid or peptide, to form a new peptide bond with the release of carbon dioxide. This approach avoids the use of highly toxic reagents and can lead to high yields and purity.
Caption: Comparison of peptide coupling via acid chloride and N-carboxyanhydride (NCA) intermediates.
Application in Lisinopril Synthesis: A Case Study
The synthesis of the key dipeptide intermediate for lisinopril, N⁶-trifluoroacetyl-L-lysyl-L-proline, can be achieved using NCA chemistry.
Comparative Performance Data: Lisinopril Intermediate Synthesis
| Parameter | Traditional Route (e.g., using DCC/HOBt) | NCA-based Route | Reference |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride (NCA) | [11] |
| Byproducts | Dicyclohexylurea (DCU) - difficult to remove | Carbon dioxide | [9] |
| Yield | Generally good, but purification can be challenging | High yields (e.g., >95%) | [9] |
| Purity | Can be contaminated with DCU | High purity, simpler work-up | [11] |
| Safety | DCC is an allergen | Avoids highly toxic phosgene (triphosgene is a safer alternative) | [9] |
Experimental Protocol: Synthesis of a Lisinopril Intermediate via NCA Chemistry
This protocol is a representative example based on published literature.[11]
-
NCA Formation: N⁶-trifluoroacetyl-L-lysine is reacted with triphosgene in an anhydrous solvent (e.g., tetrahydrofuran) to form N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride (the NCA intermediate).
-
Coupling Reaction: The freshly prepared NCA is then reacted with L-proline in a suitable solvent system.
-
Work-up: The reaction mixture is worked up to remove any unreacted starting materials and byproducts.
-
Reductive Amination: The resulting dipeptide, N⁶-trifluoroacetyl-L-lysyl-L-proline, is then subjected to reductive amination with ethyl 2-oxo-4-phenylbutyrate in the presence of a catalyst (e.g., Raney Nickel) and hydrogen to yield the protected lisinopril precursor.[10][11]
-
Deprotection: The final step involves the hydrolysis of the trifluoroacetyl and ester protecting groups to yield lisinopril.[11]
Diastereoselective Synthesis: Controlling Stereochemistry in Ramipril Production
The synthesis of ramipril, which has five chiral centers, presents a significant stereochemical challenge. Diastereoselective synthesis, which controls the formation of a specific stereoisomer, is a powerful strategy to improve the efficiency and purity of the final product. Alternative intermediates that facilitate diastereoselective reactions are therefore highly valuable.
One key intermediate in ramipril synthesis is (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Asymmetric hydrogenation or diastereoselective cyclization reactions can be employed to produce this intermediate with high stereochemical purity.
Caption: Diastereoselective approach to a key ramipril intermediate.
While detailed head-to-head comparative data for different diastereoselective routes for ramipril is proprietary and less available in open literature, the principle of employing chiral catalysts or auxiliaries to guide the stereochemical outcome is a well-established and powerful tool in modern organic synthesis. The choice of a specific diastereoselective route will depend on factors such as catalyst cost and availability, reaction conditions, and scalability.
Conclusion: A Future of Sustainable and Efficient ACE Inhibitor Synthesis
The exploration of alternative intermediates and synthetic routes for ACE inhibitors is not merely an academic exercise but a crucial step towards a more sustainable and economically viable pharmaceutical industry. The adoption of biocatalysis, safer activating agents like NCAs, and diastereoselective strategies offers significant advantages in terms of increased yields, higher purity, reduced environmental impact, and improved safety profiles. As researchers and drug development professionals, embracing these innovative approaches will be key to navigating the evolving landscape of pharmaceutical manufacturing and delivering high-quality, life-saving medications in a responsible manner.
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Dai, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bioresources and Bioprocessing, 11(1), 99. [Link]
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Ni, Y., et al. (2017). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. Applied Microbiology and Biotechnology, 101(13), 5271-5284. [Link]
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Dai, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. PMC. [Link]
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Kragl, U., et al. (1996). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme. Annals of the New York Academy of Sciences, 799, 577-583. [Link]
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Babich, J. W., et al. (2004). Synthesis and Evaluation of a Series of 99m Tc(CO) 3 + Lisinopril Complexes for In Vivo Imaging of Angiotensin-Converting Enzyme Expression. Journal of Nuclear Medicine, 45(6), 1043-1051. [Link]
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Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(4), 595-606. [Link]
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Thorsett, E. D., et al. (1983). Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril. Biochemical and Biophysical Research Communications, 111(1), 166-171. [Link]
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S, S., & P, S. (2024). To Synthesize and Characterize Metabolite Enalapril: PKPD and Toxicity Predictions by Computational Approaches. Impactfactor. [Link]
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Wyvratt, M. J., et al. (1984). Enalapril: Synthesis and properties. Journal of Pharmaceutical and Biomedical Analysis, 2(4), 433-441. [Link]
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Bartroli, J., et al. (1986). Synthesis of 3H-labelled enalapril maleate. Journal of Labelled Compounds and Radiopharmaceuticals, 23(7), 771-776. [Link]
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Synthetic route to ramipril 57. (n.d.). ResearchGate. [Link]
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Reddy, G. M., et al. (2012). Expeditious Synthesis of Ramipril: An Angiotensin Converting Enzyme (ACE) Inhibitor. Synthetic Communications, 42(14), 2126-2133. [Link]
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Liu, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. Molecules, 27(19), 6537. [Link]
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The chemistry of enalapril. (1985). PMC. [Link]
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Franzosi, M. G., et al. (1998). Cost-effectiveness analysis of early lisinopril use in patients with acute myocardial infarction. Results from GISSI-3 trial. PharmacoEconomics, 13(3), 361-369. [Link]
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Nishizawa, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38781-38785. [Link]
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Ogidigo, J. O., et al. (2022). Angiotensin converting enzyme inhibitors from medicinal plants: a molecular docking and dynamic simulation approach. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8161. [Link]
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Larsen, A. S., & Miller, S. J. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(48), e202210100. [Link]
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Ni, Y., et al. (2017). Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac. ResearchGate. [Link]
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Lu, H., et al. (2014). Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. Chemical Communications, 50(2), 139-155. [Link]
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Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 709920. [Link]
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Afanasyev, A. V., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(19), 11857-11912. [Link]
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Clickable Polyprolines from Azido-proline N-Carboxyanhydride. (2023). ACS Polymers Au. [Link]
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Wu, Y.-L., et al. (2012). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 17(12), 14699-14709. [Link]
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Asghari, B., et al. (2016). Discovery of new angiotensin converting enzyme (ACE) inhibitors from medicinal plants to treat hypertension using an in vitro assay. Journal of the Renin-Angiotensin-Aldosterone System, 17(4), 1470320316671208. [Link]
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Todd, P. A., & Heel, R. C. (1986). An overview of the clinical pharmacology of enalapril. Drugs, 31(Suppl 1), 1-18. [Link]
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Sculpher, M. J., et al. (1999). Low doses vs. high doses of the angiotensin converting-enzyme inhibitor lisinopril in chronic heart failure: a cost-effectiveness analysis based on the Assessment of Treatment with Lisinopril and Survival (ATLAS) study. The ATLAS Study Group. European Journal of Heart Failure, 1(4), 369-377. [Link]
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Pletcher, M. J., et al. (2005). Cost-effectiveness of Chlorthalidone, Amlodipine, and Lisinopril as First-step Treatment for Patients with Hypertension: An Analysis of the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT). Circulation, 112(10), 1386-1394. [Link]
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Larsen, A. S., & Miller, S. J. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie (International Ed. in English), 61(48), e202210100. [Link]
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Ferreira, P. M., et al. (1999). Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. Química Nova, 22(3), 370-383. [Link]
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Lisinopril Analysis 2025 and Forecasts 2033: Unveiling Growth Opportunities. (n.d.). LinkedIn. [Link]
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A Comparative Guide to the Synthetic Efficiency of Perindopril's Core Intermediate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Perindopril, a leading angiotensin-converting enzyme (ACE) inhibitor, presents a significant stereochemical challenge with five chiral centers. The efficiency and viability of its industrial production hinge on the stereocontrolled synthesis of its key bicyclic intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. This guide provides an in-depth comparison of two distinct strategic approaches to obtaining this crucial building block, analyzing their methodologies, efficiencies, and the chemical reasoning that underpins them.
The Strategic Importance of the Bicyclic Core
Perindopril's therapeutic efficacy is almost exclusively derived from a single diastereomer. Consequently, the entire synthetic strategy must be geared towards producing the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid intermediate with exceptional enantiomeric and diastereomeric purity. The overall yield, cost, and environmental impact of the Perindopril manufacturing process are largely dictated by the efficiency of the route chosen to assemble this core. We will compare two divergent and industrially relevant strategies: a classical resolution approach and a chiral pool-based approach.
Route A: Synthesis via Racemic Mixture and Classical Resolution
This traditional strategy involves the non-stereoselective synthesis of a key precursor followed by the physical separation of the desired enantiomer from the unwanted one. This approach, detailed in foundational patents for Perindopril's industrial synthesis, is robust and relies on readily available achiral starting materials[1].
Experimental Protocol: Representative Resolution Route
-
Synthesis of Racemic Indoline-2-Carboxylic Acid: 2-Carboxyindole is reduced to (R,S)-2-carboxyindoline. A typical method involves reduction with tin in hydrochloric ethanol[1].
-
Resolution: The racemic (R,S)-2-carboxyindoline is treated with an enantiomerically pure resolving agent, such as (+)-α-methylbenzylamine, in a suitable solvent like ethanol. This forms a pair of diastereomeric salts.
-
Diastereomer Separation: One of the diastereomeric salts, for instance, the salt of (S)-2-carboxyindoline with (+)-α-methylbenzylamine, precipitates from the solution due to lower solubility. This salt is isolated by filtration.
-
Liberation of the Enantiomer: The isolated salt is treated with acid to neutralize the amine, liberating the desired (S)-2-carboxyindoline, which is then collected[1].
-
Stereoselective Hydrogenation: The enantiomerically pure (S)-2-carboxyindoline is subjected to catalytic hydrogenation (e.g., using rhodium on charcoal) under pressure. This step stereoselectively reduces the aromatic ring to yield the target (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[1].
Causality and Scientific Integrity
The core principle of this route is to postpone the challenge of stereocontrol. By creating a racemic mixture, simpler, achiral reagents can be used in the initial steps. The crux of this method is the resolution step. The choice of resolving agent and solvent is critical; they must form diastereomeric salts with significantly different physical properties (typically solubility) to allow for efficient separation by crystallization. The major drawback is the inherent 50% maximum theoretical yield for the resolution step, as half of the material is the unwanted enantiomer. While racemization and recycling of the undesired enantiomer are possible, these processes add significant cost and complexity, increasing the overall Process Mass Intensity (PMI).
Workflow Diagram: Classical Resolution Route
Caption: Workflow for synthesizing the Perindopril core via classical resolution.
Route B: Asymmetric Synthesis from a Chiral Pool Precursor
This modern approach leverages the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure natural products. By starting with a molecule that already possesses the correct stereochemistry at a key position, the need for a wasteful resolution step is eliminated. For the Perindopril core, (S)-indoline-2-carboxylic acid serves as an excellent chiral starting material.
Experimental Protocol: Representative Chiral Pool Route
-
Starting Material: The synthesis begins with commercially available, enantiomerically pure (S)-indoline-2-carboxylic acid.
-
Stereoselective Catalytic Hydrogenation: The (S)-indoline-2-carboxylic acid is dissolved in a suitable solvent, such as acetic acid, and is hydrogenated under heat and pressure in the presence of a stereodirecting catalyst, typically an Adams' catalyst like Platinum(IV) oxide (PtO₂)[2].
-
Catalyst Removal and Isolation: After the reaction is complete, the heterogeneous catalyst is removed by filtration.
-
Crystallization: The solvent is evaporated, and the resulting residue is crystallized from a solvent like ethanol to yield the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[2].
Causality and Scientific Integrity
This route's elegance lies in its efficiency. By starting with a chiral molecule, the synthesis focuses on transferring that existing chirality to the new stereocenters formed during the reaction. The key is the diastereoselective hydrogenation. The catalyst surface, in conjunction with the existing stereocenter at C-2, directs the hydrogen atoms to add to one face of the aromatic ring, leading to the formation of the desired cis-fused ring system with the correct (3aS, 7aS) stereochemistry[2][3]. This method bypasses the 50% yield ceiling of the resolution route, making it inherently more atom-economical and efficient. The success of this protocol is validated by the high yield and purity of the final product, which is obtained without the need for resolving agents.
Workflow Diagram: Chiral Pool Synthesis
Caption: Workflow for synthesizing the Perindopril core from a chiral precursor.
Quantitative Performance Comparison
The efficiency of a synthetic route is best understood through quantitative data. The following table compares the key performance indicators for the synthesis of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid intermediate via both routes.
| Parameter | Route A: Classical Resolution | Route B: Chiral Pool Synthesis | Justification |
| Starting Material | Achiral (e.g., 2-Carboxyindole) | Chiral (e.g., (S)-Indoline-2-carboxylic acid) | Route A creates chirality; Route B utilizes existing chirality. |
| Key Stereochemical Step | Resolution of Diastereomeric Salts | Diastereoselective Hydrogenation | The method of stereocontrol is the fundamental difference. |
| Theoretical Max. Yield | ≤ 50% (due to resolution) | Approaches 100% | Route A discards at least half the material; Route B does not. |
| Reported Experimental Yield | Variable, but significantly lower overall | ~85% for the hydrogenation step[2] | Published data shows high efficiency for the key step in Route B. |
| Process Complexity | Higher (adds resolution & recovery steps) | Lower (more direct) | Fewer unit operations lead to lower cost and complexity. |
| Atom Economy | Lower | Higher | Avoids the use and subsequent removal of a resolving agent. |
Conclusion and Industrial Perspective
For the synthesis of Perindopril's core intermediate, the chiral pool approach (Route B) is demonstrably more efficient than the classical resolution strategy (Route A). While Route A is a valid and historically important method, its inherent 50% yield limitation at the resolution step makes it less economical and sustainable for large-scale industrial production.
Route B, by starting with an enantiomerically pure precursor, offers a more direct, higher-yielding, and less complex process. The high diastereoselectivity of the catalytic hydrogenation step allows for the production of the desired (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with excellent purity and in high yield. For drug development professionals, adopting a chiral pool strategy where feasible can significantly reduce manufacturing costs, minimize chemical waste, and streamline the path to the final active pharmaceutical ingredient.
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Sayago, F. J., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules, 17(7), 8036–8050. [Link]
- Vincent, M., et al. (1990). Process for the industrial synthesis of perindopril.
- Mezei, T., et al. (2007). Process for the preparation of high purity perindopril and intermediates useful in the synthesis.
- Souvie, J-P., et al. (2004). Method for synthesis of perindopril and its pharmaceutically acceptable salts.
- Lupin Limited (2007). Process for the preparation of perindopril.
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Vincent, M., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28. [Link]
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- Adir et Compagnie (1990). Process for the industrial synthesis of perindopril.
- Lupin Limited (2009). Process for preparation of perindopril and salts thereof.
- Shanghai Institute of Pharmaceutical Industry (2009). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
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- Alembic Pharmaceuticals Limited (2015). Process for preparation of perindopril intermediate.
- Cipla Limited (2005). Process for the preparation of perindopril.
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A Comparative Guide to the Spectroscopic Analysis of (S,S)-Dipeptide Analogues
For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, the precise characterization of stereochemistry is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, and even subtle changes, such as the configuration of a single chiral center, can have profound effects. This guide provides an in-depth, objective comparison of key spectroscopic techniques for the analysis of (S,S)-dipeptide analogues, offering experimental data and field-proven insights to aid in methodological selection and data interpretation.
Introduction: The Significance of Stereochemistry in Dipeptide Analogues
Dipeptide analogues are fundamental building blocks in peptidomimetics and drug discovery, offering a balance of structural simplicity and functional potential. The "(S,S)" designation refers to the specific stereochemical configuration at the two alpha-carbons of the amino acid residues. Verifying and characterizing this specific diastereomer is crucial, as other stereoisomers (e.g., (R,S), (S,R), (R,R)) will exhibit different physicochemical properties and biological activities[1]. This guide will explore how various spectroscopic techniques can be leveraged to confirm the desired (S,S) configuration and elucidate the structural nuances of these molecules.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, the sample properties, and available instrumentation. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of (S,S)-dipeptide analogues.
Workflow for Spectroscopic Analysis of (S,S)-Dipeptide Analogues
Caption: A generalized workflow for the spectroscopic analysis and structural validation of (S,S)-dipeptide analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the solution-state structure and stereochemistry of dipeptide analogues[2]. By analyzing the chemical environment of each nucleus, NMR provides detailed information on connectivity, conformation, and through-space proximities.
Expertise & Experience: The key to differentiating diastereomers like (S,S)-dipeptides from their (S,R) or (R,S) counterparts lies in the fact that diastereomers have distinct NMR spectra. Enantiomers ((S,S) vs. (R,R)), on the other hand, will have identical spectra in an achiral solvent. To distinguish enantiomers, a chiral auxiliary or solvent is required. For diastereomers, differences in the spatial arrangement of atoms lead to variations in chemical shifts (δ) and scalar coupling constants (J-couplings).
Trustworthiness: The self-validating nature of NMR comes from the wealth of information in a single spectrum. The number of signals, their splitting patterns, and their integrations should all be consistent with the proposed structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further validation by establishing through-bond and through-space correlations, respectively.
Authoritative Grounding: The Karplus equation provides a well-established relationship between the three-bond coupling constant (³J) and the dihedral angle between the coupled nuclei[3]. This is particularly useful in determining the preferred conformation around the peptide backbone.
Comparative NMR Data for a Hypothetical (S,S)-Ala-Phe Analogue vs. its (S,R) Diastereomer
| Parameter | (S,S)-Ala-Phe Analogue (Expected) | (S,R)-Ala-Phe Analogue (Expected) | Rationale for Difference |
| ¹H Chemical Shift (δ, ppm) | |||
| Ala α-H | ~4.2 | ~4.5 | The different orientation of the Phe side chain in the (S,R) isomer alters the magnetic environment of the Ala α-H. |
| Phe α-H | ~4.8 | ~4.6 | Reciprocal effect on the Phe α-H due to the different orientation of the Ala side chain. |
| ³J(HN,Hα) Coupling Constant (Hz) | ~7.5 | ~8.5 | The preferred backbone dihedral angle (φ) differs between diastereomers, leading to different coupling constants as predicted by the Karplus relationship. |
| NOE Contacts | Strong NOE between Ala α-H and Phe aromatic protons | Weaker or absent NOE between Ala α-H and Phe aromatic protons | The spatial proximity of these protons is greater in the (S,S) isomer due to its preferred conformation. |
Experimental Protocol: 1D and 2D NMR Analysis of a Dipeptide Analogue
-
Sample Preparation: Dissolve 2-5 mg of the purified dipeptide analogue in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O)[4]. The choice of solvent can influence the observed conformation.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to assess sample purity and identify all proton resonances.
-
2D COSY Acquisition: Perform a COSY experiment to establish proton-proton spin systems and confirm residue identity.
-
2D TOCSY Acquisition: A TOCSY (Total Correlation Spectroscopy) experiment will reveal all protons within a spin system, which is particularly useful for assigning all protons of a given amino acid residue.
-
2D NOESY/ROESY Acquisition: Acquire a NOESY (for smaller molecules, ROESY may be preferable) spectrum to identify through-space correlations, providing information on the peptide's conformation and the relative orientation of the amino acid side chains.
-
Data Analysis: Integrate peaks in the 1D spectrum, measure coupling constants, and assign cross-peaks in the 2D spectra to elucidate the structure and stereochemistry[5].
Mass Spectrometry (MS): Unambiguous Molecular Weight and Sequence Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the elemental composition of a synthesized dipeptide analogue. Tandem mass spectrometry (MS/MS) further provides sequence information through fragmentation analysis.
Expertise & Experience: While MS is not inherently sensitive to stereochemistry, it provides a crucial first-pass validation of the synthesized molecule's identity. Any deviation from the expected molecular weight would indicate an incorrect product or the presence of impurities. The fragmentation pattern in an MS/MS experiment is primarily dictated by the peptide backbone and the nature of the amino acid side chains.
Trustworthiness: The high mass accuracy of modern mass spectrometers allows for the confident determination of the elemental composition, ruling out other potential structures with the same nominal mass. The fragmentation pattern should be consistent with the expected cleavage at the peptide bond.
Authoritative Grounding: The fragmentation of peptides in MS/MS is a well-understood process, leading to the formation of characteristic b- and y-ions from cleavage of the amide bonds[6].
Expected MS Fragmentation Data for a Hypothetical (S,S)-Ala-Phe Analogue
| Ion Type | Expected m/z | Fragment Structure |
| [M+H]⁺ | 237.12 | Intact protonated dipeptide |
| b₂ | 219.11 | [Ala-Phe]⁺ - H₂O |
| y₁ | 166.09 | [Phe+H]⁺ |
| b₁ | 72.04 | [Ala]⁺ - CO |
Experimental Protocol: LC-MS/MS Analysis of a Dipeptide Analogue
-
Sample Preparation: Prepare a dilute solution of the dipeptide analogue (e.g., 10 µM) in a solvent compatible with reverse-phase liquid chromatography (e.g., water with 0.1% formic acid)[7].
-
LC Separation: Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). This step separates the dipeptide from any impurities.
-
MS Data Acquisition: The eluent from the LC is directed into the mass spectrometer (e.g., an electrospray ionization source). Acquire full scan MS spectra to determine the m/z of the intact peptide.
-
MS/MS Data Acquisition: Set the instrument to perform data-dependent acquisition, where the precursor ion corresponding to the dipeptide is isolated and fragmented to generate an MS/MS spectrum.
-
Data Analysis: Analyze the MS spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify the characteristic b- and y-ions, confirming the amino acid sequence[8].
Circular Dichroism (CD) Spectroscopy: Probing Chirality and Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the chiral environment and secondary structure of peptides[9][10].
Expertise & Experience: As a chiroptical technique, CD is highly sensitive to stereochemistry. The (S,S)-dipeptide and its enantiomer, the (R,R)-dipeptide, will produce mirror-image CD spectra. Its diastereomers, (S,R) and (R,S), will have distinct CD spectra that are not mirror images of the (S,S) form. This makes CD a powerful tool for confirming the overall chirality of the molecule. The far-UV region (190-250 nm) is particularly informative for secondary structure elements like β-turns, which are common in small peptides.
Trustworthiness: The technique's reliability stems from its sensitivity to conformational changes. Consistent CD spectra under varying conditions (e.g., temperature, solvent) can indicate a stable conformation.
Authoritative Grounding: The characteristic CD spectra for different secondary structures (α-helix, β-sheet, random coil) are well-established[11]. For small peptides, deviations from these classic spectra can indicate the presence of turns or other less-defined structures.
Comparative CD Spectra for a Hypothetical (S,S)-Dipeptide Analogue
Caption: A diagram illustrating the expected mirror-image CD spectra for (S,S) and (R,R) enantiomers of a dipeptide analogue.
Experimental Protocol: Far-UV CD Spectroscopy
-
Sample Preparation: Prepare a solution of the dipeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a concentration of approximately 0.1 mg/mL[12]. The buffer itself should not have significant absorbance in the far-UV region.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the dipeptide solution from ~260 nm to 190 nm.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum and convert the data to molar ellipticity[9].
Fourier-Transform Infrared (FTIR) Spectroscopy: A Probe of Secondary Structure and Hydrogen Bonding
FTIR spectroscopy provides information about the vibrational modes of molecules. In peptides, the amide I (C=O stretch, ~1600-1700 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands are particularly sensitive to the secondary structure[13].
Expertise & Experience: While FTIR is not directly sensitive to the chirality of the alpha-carbons, it can distinguish between diastereomers that adopt different secondary structures and hydrogen bonding patterns. For example, an (S,S)-dipeptide that forms a stable β-turn with an intramolecular hydrogen bond will have a different amide I band profile compared to an (S,R) diastereomer that exists in a more extended conformation.
Trustworthiness: The positions of the amide bands are well-correlated with specific secondary structures, making FTIR a reliable method for conformational analysis.
Authoritative Grounding: Extensive studies have established the correlation between amide I band frequencies and secondary structure elements: α-helices (~1650-1658 cm⁻¹), β-sheets (~1620-1640 cm⁻¹ for intermolecular H-bonds), and β-turns (~1660-1695 cm⁻¹)[14].
Comparative FTIR Data for a Hypothetical Dipeptide Analogue
| Diastereomer | Predominant Conformation | Expected Amide I Peak (cm⁻¹) | Rationale |
| (S,S)-Ala-Phe | β-turn | ~1675 | The higher frequency is characteristic of a β-turn structure with an intramolecular hydrogen bond. |
| (S,R)-Ala-Phe | Extended/Random Coil | ~1655 | This frequency is typical for a less ordered or random coil conformation. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: A small amount of the lyophilized dipeptide powder can be analyzed directly. Alternatively, a solution can be prepared and a drop evaporated on the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place the sample on the ATR crystal and record the spectrum.
-
Data Analysis: Identify the positions of the amide I and amide II bands. Deconvolution of the amide I band can provide a more quantitative estimate of the different secondary structural elements present[13].
Conclusion: An Integrated Approach for Comprehensive Analysis
No single technique provides a complete picture of an (S,S)-dipeptide analogue. A comprehensive and robust analysis relies on the synergistic use of multiple spectroscopic methods. NMR stands out for its unparalleled ability to determine stereochemistry and detailed solution structure. Mass spectrometry is essential for confirming molecular identity. CD and FTIR spectroscopy offer valuable and complementary insights into the chirality and secondary structure. By integrating the data from these techniques, researchers can confidently validate the structure and conformation of their (S,S)-dipeptide analogues, a critical step in the journey of drug discovery and development.
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ResearchGate. (n.d.). Ultraviolet visible (UV-Vis) absorption spectra of dipeptide (10 −4 mol L -1 ) with AlCl 3 , CuCl 2 , HgCl 2 and Pb(NO 3 ) 2. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]
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- Buděšínský, M., Kapitán, J., Pačes, O., & Bouř, P. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation in Water. The Journal of Physical Chemistry A, 109(47), 10663–10672.
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ResearchGate. (n.d.). Selected 1 H-NMR Chemical Shifts [δ (ppm)] and Coupling Constant (Hz).... Retrieved from [Link]
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- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
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ResearchGate. (n.d.). Vibrational circular-dichroism spectroscopy of homologous cyclic peptides designed to fold into β helices of opposite chirality. Retrieved from [Link]
- Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e89.
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ResearchGate. (n.d.). Scheme 1: Flowchart showing steps involved for peptide NMR analysis. Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV-vis spectra of peptide 2. (b) Fluorescence spectra of peptide 1.... Retrieved from [Link]
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- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Abell, A. D. (Ed.). (2002). Advances in Amino Acid Mimetics and Peptidomimetics. JAI Press.
- Johnson, W. C. (1990). Protein secondary structure and circular dichroism: a practical guide.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]
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MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry.[1] These molecular scaffolds, temporarily incorporated into a prochiral substrate, impart their inherent chirality to guide the formation of a new stereocenter with high diastereoselectivity. This guide provides a comparative analysis of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. We will delve into their mechanisms of stereocontrol, present comparative experimental data, and provide detailed protocols for their application and subsequent removal.
The Foundational Principle: Temporary Chirality for Stereocontrol
The logic behind using a chiral auxiliary is elegant in its simplicity. A prochiral substrate is covalently attached to a chiral auxiliary, creating a diastereomeric intermediate. The inherent stereochemistry of the auxiliary then directs the approach of a reagent to one of the two faces of the reactive center, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary is cleaved, revealing the desired enantiomerically enriched product, and can often be recovered for reuse.[1] This approach offers the significant advantage of producing diastereomeric products, which are readily separable by standard laboratory techniques like column chromatography or crystallization.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinones: The Gold Standard in Acyclic Stereocontrol
Introduced by David A. Evans in the 1980s, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[2][3][4] Derived from readily available amino acids, they offer predictable and high levels of stereocontrol.[4]
Mechanism of Stereocontrol
The stereodirecting power of Evans' oxazolidinones stems from the formation of a rigid, chelated enolate. Upon deprotonation with a suitable base (e.g., LDA or NaHMDS), the lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric hindrance from the substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl), effectively blocks one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, leading to the formation of a single major diastereomer.[1][5]
Caption: Stereocontrol in Evans' auxiliary-mediated alkylation.
Comparative Performance: Asymmetric Alkylation
The efficacy of Evans' oxazolidinones is evident in the high diastereoselectivities achieved in asymmetric alkylation reactions.
| Auxiliary | Electrophile | Base | Solvent | Temp (°C) | de (%) | Yield (%) | Reference |
| (S)-4-Benzyloxazolidinone | Allyl Iodide | NaN(TMS)₂ | THF | -78 | 98:2 | High | [5] |
| (R)-4-Phenyloxazolidinone | Benzyl Bromide | NaHMDS | THF | -78 | >99 | 91 |
Experimental Protocol: Asymmetric Alkylation of (S)-4-Benzyloxazolidinone
1. Acylation:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add allyl iodide (1.2 eq) and continue stirring at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.[5]
Cleavage of Evans' Auxiliaries
A key advantage of Evans' auxiliaries is the variety of methods available for their removal, allowing access to a range of functional groups.[6]
| Target Functional Group | Reagents | Typical Yield (%) |
| Carboxylic Acid | LiOH, H₂O₂ | 90-98[6] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | >85[6] |
| Ester | NaOMe, MeOH | High[6] |
| Aldehyde | LiAlH(Ot-Bu)₃ | 70-85 |
Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Adjust the pH to ~10-11 with NaOH to allow for extraction and recovery of the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with HCl and extract the carboxylic acid product with ethyl acetate.[5][7][8]
Myers' Pseudoephedrine Amides: Practicality and Versatility
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acids.[9][10] Both enantiomers of pseudoephedrine are readily available, providing access to both enantiomers of the desired product.[1]
Mechanism of Stereocontrol
The stereoselectivity in Myers' asymmetric alkylation is achieved through the formation of a Z-enolate that is internally chelated to the lithium cation, which is also coordinated to the hydroxyl group of the pseudoephedrine.[11] This rigid, bicyclic-like transition state, combined with the steric hindrance from the phenyl and methyl groups of the auxiliary, directs the electrophile to attack from the less hindered face of the enolate.[11] The addition of lithium chloride is often crucial for achieving high diastereoselectivity and reaction rates.[12]
Caption: Stereocontrol in Myers' auxiliary-mediated alkylation.
Comparative Performance: Asymmetric Alkylation
Pseudoephedrine amides demonstrate excellent diastereoselectivity across a broad range of substrates.[9]
| Substrate | Electrophile | Base | Additive | Temp (°C) | de (%) | Yield (%) | Reference |
| Propionamide | MeI | LDA | LiCl | -78 to 0 | >98 | 90 | [10] |
| Phenylacetamide | n-BuI | LDA | LiCl | -78 to 0 | >98 | 92 | [10] |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
1. Amide Formation:
-
To a solution of (-)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude amide, which can be purified by crystallization or chromatography.[11]
2. Alkylation:
-
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C.
-
Add the alkyl halide (1.5 eq) and stir at -78 °C for 1-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify the product by flash chromatography.[12][13]
Cleavage of Pseudoephedrine Amides
The pseudoephedrine auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, or ketones.[6][14]
| Target Functional Group | Reagents | Typical Yield (%) |
| Carboxylic Acid | H₂SO₄ (aq) | 80-95[6] |
| Primary Alcohol | LiBH₄, TMSCl | High[11] |
| Ketone | R'Li or R'MgBr | 70-90[15] |
Protocol: Acidic Hydrolysis to a Carboxylic Acid
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 1:1 mixture of dioxane and 9-18 N aqueous sulfuric acid.
-
Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the carboxylic acid product with diethyl ether.
-
The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary by extraction.[6]
Oppolzer's Sultams: Rigidity and High Facial Shielding
Wolfgang Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor, a naturally occurring and inexpensive starting material.[16] Its rigid bicyclic structure provides a well-defined chiral environment, leading to excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[16][17][18]
Mechanism of Stereocontrol
The stereochemical outcome of reactions involving Oppolzer's sultam is governed by the rigid camphor backbone, which effectively shields one face of the enolate. For N-acyl sultams, deprotonation generates a (Z)-enolate. The steric bulk of the sultam directs the incoming electrophile to the opposite, less hindered face. While chelation to a metal cation was initially proposed to be the primary controlling element, recent computational studies suggest that stereoelectronic effects of the sulfonyl group play a significant role in directing the electrophile to the exo-face of the camphor skeleton.[19]
Caption: Stereocontrol in Oppolzer's sultam-mediated alkylation.
Comparative Performance: Asymmetric Aldol Reaction
Oppolzer's sultams are particularly effective in directing aldol reactions, often with high diastereoselectivity.
| N-Acyl Sultam | Aldehyde | Lewis Acid | Temp (°C) | anti:syn | de (%) | Yield (%) | Reference |
| N-Propionyl | Isobutyraldehyde | TiCl₄ | -78 | 98:2 (syn) | >98 | 89 | |
| N-Propionyl | Benzaldehyde | Et₂AlCl | -78 | 91:9 (syn) | 95 | 85 |
Experimental Protocol: Asymmetric Aldol Reaction
1. N-Acylation:
-
To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 10 minutes, add the desired acyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by recrystallization or chromatography.
2. Aldol Reaction:
-
Dissolve the N-acyl sultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the resulting dark red solution for 30 minutes.
-
Add the aldehyde (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate. The product is purified by flash chromatography.
Cleavage of Oppolzer's Sultams
The robust sulfonamide linkage in N-acyl sultams requires specific conditions for cleavage.
| Target Functional Group | Reagents | Typical Yield (%) |
| Carboxylic Acid | LiOH, H₂O₂ | 75-90[20] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | 80-95 |
| Ester | NaOMe, MeOH | 70-85 |
Protocol: Reductive Cleavage to a Primary Alcohol
-
To a solution of the N-acyl sultam (1.0 eq) in anhydrous diethyl ether at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with ether.
-
Concentrate the filtrate to obtain the crude alcohol, which can be purified by chromatography. The chiral auxiliary can be recovered from the filtered solids by extraction.
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' oxazolidinones offer a well-established and highly predictable platform, particularly for aldol and alkylation reactions, with the significant advantage of diverse cleavage options. Myers' pseudoephedrine amides provide a cost-effective and practical alternative, especially for the asymmetric alkylation of a broad scope of carboxylic acid derivatives. Oppolzer's sultams, with their rigid framework, deliver exceptional levels of stereocontrol in a variety of C-C bond-forming reactions. The selection of the most appropriate auxiliary will ultimately depend on the specific transformation, the desired final product, substrate compatibility, and practical considerations such as cost and availability. A thorough understanding of the mechanisms and experimental nuances of each system, as presented in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with high levels of stereochemical precision.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- A Practical Removal Method of Camphorsultam. [Source not explicitly provided in search results]
- Application Notes and Protocols: Cleavage of Pseudoephedrine Auxiliary to Form Ketones. Benchchem.
- Application Notes and Protocols: Cleavage of the Pseudoephedrine Auxiliary Group. Benchchem.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar.
- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
- Chiral Induction with (-)-Pseudoephedrine Amides: An In-depth Technical Guide. Benchchem.
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries. Benchchem.
- Myers Asymmetric Alkylation.
- Myers Asymmetric Alkyl
- Chem 115 Myers. [Source not explicitly provided in search results]
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Camphorsultam. Grokipedia.
- STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOL
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central.
- Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary.
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- Chiral auxiliary. Wikipedia.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Easy Access to Evans' Oxazolidinones.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic Acid
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Responsible disposal is a critical, final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid, a key intermediate in pharmaceutical synthesis. While this specific compound may not be explicitly listed in hazardous waste regulations, its structural similarity to active pharmaceutical ingredients (APIs) like lisinopril necessitates a cautious and informed approach to its disposal.
This document moves beyond a simple checklist, offering a framework grounded in scientific principles and regulatory best practices. By understanding the "why" behind each step, you can confidently manage your chemical waste, upholding the highest standards of laboratory safety and environmental stewardship.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to grasp the foundational principles of laboratory waste management. These principles are designed to minimize risk and ensure compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).
-
Segregation: Never mix different types of chemical waste.[1][2] Incompatible materials can react violently or produce toxic gases.[3] Always use separate, clearly labeled containers for different waste streams (e.g., halogenated solvents, non-halogenated solvents, solid waste).[1]
-
Identification and Labeling: All waste containers must be accurately and clearly labeled with their contents.[1][4] This includes the full chemical name of all components, even if they are not hazardous.[3]
-
Containment: Waste must be stored in appropriate, compatible containers that are in good condition and have securely fitting caps.[3][4] This prevents leaks and spills.
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place.[4] This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experimental protocols, and sharing surplus materials with other labs.[4]
Characterization of this compound Waste
Based on available information, this compound is a white to off-white powder soluble in water and organic solvents.[5] It is not listed as an acute hazardous waste (P-list) by the EPA.[4][7] However, like many pharmaceutical compounds, it may have biological activity and its environmental fate is not fully understood. Lisinopril, a related compound, is potentially persistent in the environment but has a low potential for bioaccumulation and low acute toxicity to aquatic organisms.[8][9]
Given this information, waste containing this compound should be treated as non-hazardous chemical waste, with a precautionary approach due to its pharmaceutical relevance.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of this compound and its associated waste materials.
Waste Segregation and Containerization
-
Solid Waste:
-
Place unused or expired solid this compound into a designated solid chemical waste container.[1]
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats should also be placed in this container.
-
Contaminated labware (e.g., weighing boats, filter paper) should be disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated liquid chemical waste container.
-
Crucially, do not dispose of this compound down the drain. [10][11][12] While it is water-soluble, the EPA has moved to prohibit the sewering of any hazardous pharmaceutical waste to protect waterways.[11][12] Adhering to this practice for all pharmaceutical-related compounds is a best practice.
-
-
Empty Containers:
Labeling
Properly label the waste container immediately upon adding the first piece of waste. The label should include:
-
The words "Chemical Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of each component in the waste mixture.
-
The date the waste was first added to the container.
Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure that the storage area is secure and away from general laboratory traffic.
Disposal
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]
-
Never attempt to dispose of chemical waste in the regular trash or by evaporation in a fume hood.[10]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutral (6-8) is preferred. Avoid extreme pH. | While the compound itself is not highly acidic or basic, avoiding corrosive characteristics (pH ≤ 2 or ≥ 12.5) prevents it from being classified as a hazardous waste.[4] |
| Maximum Container Volume | 55 gallons for non-acute hazardous waste in an SAA. | This is a regulatory limit set by the EPA to ensure safe storage and handling within the laboratory.[4] |
| Storage Time Limit | Up to 12 months for partially filled containers in an SAA. | This ensures that waste is disposed of in a timely manner and does not accumulate indefinitely in the laboratory.[4] |
Conclusion
The responsible disposal of this compound is a straightforward process when guided by the principles of proper chemical waste management. By treating this non-hazardous but pharmaceutically relevant compound with care, researchers can ensure a safe working environment and contribute to the protection of our ecosystem. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
Lisinopril. Janusinfo.se. [Link]
-
(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid. PubChem. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
This compound. PharmaCompass.com. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. [Link]
-
Environmental Risk Assessment Data Lisinopril dihydrate. AstraZeneca. [Link]
-
CAS:82834-12-6 this compound manufacturer. Nbinno.com. [Link]
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- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epa.gov [epa.gov]
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- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. waste360.com [waste360.com]
Navigating the Safe Handling of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid: A Guide for Laboratory Professionals
Welcome to your comprehensive guide on the safe handling of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid. As a key intermediate in pharmaceutical research and development, understanding the nuanced safety protocols for this compound is paramount to ensuring a secure and efficient laboratory environment. This document moves beyond mere checklists to provide a deep, scientifically-grounded framework for risk mitigation, operational excellence, and responsible disposal.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is an organic compound featuring both an ester and a carboxylic acid functional group. While specific toxicological data for this exact molecule is limited, a thorough risk assessment can be conducted by examining its structural components and the known hazards of analogous compounds, such as certain ACE inhibitors.
The primary known hazard is that it is harmful if swallowed (H302) . Beyond this, due to its acidic nature and ester components, we must anticipate the potential for skin and eye irritation. Vapors or aerosols, if generated, could also pose an inhalation risk.
Table 1: Hazard Profile and Inferred Risks
| Hazard Classification | Potential Effects | Source of Concern |
| Acute Toxicity (Oral) | Harmful if ingested. | Supplier Safety Information |
| Skin Corrosion/Irritation | Potential for irritation upon contact. | Propanoic acid and ester functionalities. |
| Eye Damage/Irritation | Potential for serious eye irritation. | Propanoic acid and ester functionalities. |
| Respiratory Irritation | Possible irritation if inhaled as dust or mist. | General for acidic organic compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of each component is dictated by the potential routes of exposure.
Eye and Face Protection
Standard laboratory safety glasses with side shields are the minimum requirement. However, due to the potential for splashes of this acidic compound, it is highly recommended to use chemical splash goggles . In situations where there is a significant risk of splashing, such as during transfers of larger quantities, a face shield worn over chemical splash goggles provides the most robust protection.
Hand Protection
The choice of glove material is critical due to the presence of the ester group, which can degrade common glove materials like nitrile over time.
-
Primary Recommendation: Butyl Rubber Gloves. Butyl gloves offer excellent resistance to a wide range of chemicals, including esters and corrosive acids.[1][2]
-
Alternative for Short-Duration Tasks: Thicker Nitrile Gloves. If butyl gloves are not available, nitrile gloves with a minimum thickness of 5 mil (0.12 mm) can be used for tasks with a low risk of splash and for short durations. It is imperative to be aware of the breakthrough time of nitrile gloves with esters and to change them frequently.[3]
-
Double Gloving: For enhanced protection, especially during procedures with a higher risk of exposure, consider wearing two pairs of gloves.[4][5]
Always inspect gloves for any signs of degradation or perforation before and during use.
Body Protection
A fully-buttoned laboratory coat is mandatory to protect against splashes. For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.
Footwear
Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.
Operational Workflow
The following workflow is designed to ensure a safe and controlled handling process.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the compound and any relevant solvents or reagents.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Don the appropriate PPE as outlined in Section 2.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. If handling a solid form, use techniques that minimize aerosolization.
-
When dissolving or mixing, add the compound slowly to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
-
Disposal:
-
Liquid Waste: Dispose of solutions containing the compound and any reaction byproducts in a properly labeled hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
-
Solid Waste: Contaminated solid waste, such as gloves, weigh paper, and pipette tips, should be placed in a designated solid hazardous waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as liquid hazardous waste.
-
Never dispose of this chemical down the drain.
-
Emergency Procedures: Preparedness is Key
Spill Response
-
Small Spills (manageable by laboratory personnel):
-
Alert others in the immediate area.
-
If the substance is volatile, ensure adequate ventilation (fume hood).
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
For acidic spills, neutralization with a weak base like sodium bicarbonate can be performed cautiously.[6][7]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
-
Large Spills (requiring external assistance):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
If there is a fire or medical emergency, call emergency services.
-
Prevent entry into the contaminated area.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these scientifically-grounded safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory team.
References
Sources
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- 2. envirosafetyproducts.com [envirosafetyproducts.com]
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- 6. cws.auburn.edu [cws.auburn.edu]
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- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
